Technical Documentation Center

1,1,1-Trimethyl-2,2,2-triphenyldisilane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1,1-Trimethyl-2,2,2-triphenyldisilane
  • CAS: 1450-18-6

Core Science & Biosynthesis

Foundational

synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane

An In-depth Technical Guide to the Synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane Abstract This guide provides a comprehensive technical overview of the , an unsymmetrical organosilicon compound with significant ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane

Abstract

This guide provides a comprehensive technical overview of the , an unsymmetrical organosilicon compound with significant applications in materials science and synthetic chemistry. The primary focus is on the most prevalent and reliable method: the nucleophilic coupling of a trimethylsilyl anion with an electrophilic triphenylchlorosilane. We will explore the mechanistic underpinnings of this approach, provide a detailed, field-proven experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Unsymmetrical Disilanes

Organosilicon compounds, particularly those containing silicon-silicon (Si-Si) bonds, are foundational building blocks in modern chemistry. Disilanes, with their unique electronic and steric properties, serve as versatile reagents and precursors for advanced materials.[1] 1,1,1-trimethyl-2,2,2-triphenyldisilane (C₂₁H₂₄Si₂) is a notable example of an unsymmetrically substituted disilane, combining the steric bulk of three phenyl groups with the compact trimethylsilyl moiety.[2] This asymmetry makes it a valuable intermediate for creating complex silicon-based architectures.

The core challenge in synthesizing such molecules lies in controlling the coupling reaction to favor the desired unsymmetrical product over symmetrically coupled byproducts. The classic Wurtz coupling of halosilanes using alkali metals, while effective for symmetrical disilanes like hexamethyldisilane, often yields a mixture of products when two different halosilanes are used.[3][4] Therefore, a more controlled, stepwise approach involving the pre-formation of a highly reactive nucleophilic silyl anion is the strategy of choice.

Core Synthesis Strategy: Silyl Anion Nucleophilic Substitution

The most robust and widely accepted method for preparing 1,1,1-trimethyl-2,2,2-triphenyldisilane is the reaction between a trimethylsilyl nucleophile and a triphenylsilyl electrophile. This is typically achieved by reacting trimethylsilyllithium (Me₃SiLi) with triphenylchlorosilane (Ph₃SiCl).[4]

The logic behind this strategy is twofold:

  • Generation of a Potent Nucleophile: Trimethylsilyllithium is a powerful silylating agent. The negative charge on the silicon atom makes it highly reactive towards electrophilic centers.

  • Controlled Coupling: By preparing the silyl anion first and then introducing the electrophilic chlorosilane, the reaction proceeds as a direct nucleophilic substitution, minimizing the formation of the undesired symmetrical byproducts (hexamethyldisilane and hexaphenyldisilane).

The overall reaction can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Silyl Anion Formation cluster_1 Step 2: Nucleophilic Coupling Me3SiSiMe3 Hexamethyldisilane Me3SiLi Trimethylsilyllithium (Me₃SiLi) Me3SiSiMe3->Me3SiLi 2 Li THF, 0°C to RT Li Lithium Metal Li->Me3SiLi Target 1,1,1-trimethyl-2,2,2-triphenyldisilane Me3SiLi->Target + Ph₃SiCl THF, -78°C to RT Ph3SiCl Triphenylchlorosilane (Ph₃SiCl) Ph3SiCl->Target LiCl Lithium Chloride (byproduct)

Caption: Overall workflow for the synthesis of the target disilane.

In-Depth Analysis of Key Stages

Generation of Trimethylsilyllithium: The Nucleophilic Core

The successful synthesis hinges on the efficient preparation of the trimethylsilyllithium reagent. While it can be formed from chlorotrimethylsilane, a cleaner and often preferred method involves the reductive cleavage of the Si-Si bond in hexamethyldisilane using lithium metal.[5]

Causality Behind Experimental Choices:

  • Reagents: Hexamethyldisilane is chosen as it is a stable liquid precursor. Lithium metal must be finely divided or highly activated to ensure a sufficient surface area for the reaction to initiate and proceed efficiently.[6][7]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its polar, aprotic nature is critical for solvating the lithium cation, thereby stabilizing the silyl anion and preventing its aggregation.[3] The absence of water is paramount, as the silyl anion is extremely basic and will be instantly quenched by any protic source.

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Silyl anions react readily with oxygen and moisture.[8]

The formation of trimethylsilyllithium is often accompanied by a distinct color change to deep red or brown, providing a visual indicator of its presence.[5]

The Coupling Reaction: Forming the Si-Si Bond

With the trimethylsilyllithium solution prepared, the coupling reaction is initiated by the slow addition of triphenylchlorosilane.

Causality Behind Experimental Choices:

  • Electrophile: Triphenylchlorosilane is an excellent electrophile. The silicon atom is rendered electron-deficient by the electronegative chlorine atom, making it susceptible to nucleophilic attack.

  • Temperature Control: The reaction is initiated at very low temperatures (e.g., -78 °C, a dry ice/acetone bath).[9][10] This is crucial to control the exothermicity of the reaction and to prevent side reactions, such as the silyl anion acting as a base. The reaction is then allowed to slowly warm to room temperature to ensure it proceeds to completion.

  • Stoichiometry: A slight excess of the silyl anion or a 1:1 stoichiometry is typically used to ensure complete consumption of the chlorosilane.

The reaction mechanism is analogous to an SN2 substitution at the silicon center, where the trimethylsilyl anion attacks the triphenylchlorosilane, displacing the chloride ion and forming the new Si-Si bond and lithium chloride as a salt byproduct.[3]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for preparing silyl anions and conducting Wurtz-type couplings.[5][8][9] Personnel should have prior training in handling air- and moisture-sensitive reagents.

Materials and Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Syringes and cannulas for liquid transfers

  • Low-temperature bath (dry ice/acetone)

  • Reagents: Hexamethyldisilane, Lithium metal (wire or powder), Triphenylchlorosilane, Anhydrous Tetrahydrofuran (THF), Anhydrous Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

Part A: Preparation of Trimethylsilyllithium Solution in THF
  • Setup: Assemble a flame- or oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter connected to the inert gas line, and a glass stopper.

  • Reagent Addition: Under a positive pressure of argon, add finely cut lithium wire or lithium powder (approx. 2 equivalents based on hexamethyldisilane).

  • Solvent Addition: Add 100 mL of anhydrous THF via cannula or syringe.

  • Precursor Addition: While stirring vigorously, add hexamethyldisilane (1 equivalent) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically initiated by gentle warming or sonication and is evidenced by the formation of a dark reddish-brown solution. Allow the reaction to stir for 12-16 hours to ensure complete conversion. The resulting solution is your trimethylsilyllithium reagent.

Part B: Synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane
  • Setup: In a separate 500 mL flame-dried, three-necked flask under argon, dissolve triphenylchlorosilane (0.95 equivalents relative to the starting hexamethyldisilane) in 150 mL of anhydrous THF.

  • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly transfer the prepared trimethylsilyllithium solution from Part A into the cold triphenylchlorosilane solution via cannula over 30-45 minutes with vigorous stirring.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight (approx. 12 hours).

  • Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until no further gas evolution is observed. c. Transfer the mixture to a separatory funnel and add diethyl ether or hexanes to extract the product. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a non-polar eluent like hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

Quantitative Data Summary

ParameterValue / ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic solvent stabilizes the silyl anion.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction of the highly reactive silyl anion with air/moisture.[8]
Temperature -78 °C to Room TemperatureControls exothermicity and minimizes side reactions.[9]
Reaction Time 12-24 hours (total)Ensures completion of both anion formation and coupling steps.
Typical Yield 60-80% (expected)Dependent on the purity of reagents and strictness of anhydrous/anaerobic conditions.

Alternative Synthetic Pathways: Electrochemical Synthesis

A modern, milder alternative to using alkali metals for the reductive formation of Si-Si bonds is electrochemistry.[1][11] This method involves the electrochemical reduction of chlorosilanes in an undivided cell to generate silyl anion intermediates in situ.[12]

Electrochemical_Synthesis Me3SiCl Me₃SiCl SilylAnion [Me₃Si]⁻ (Silyl Anion) Me3SiCl->SilylAnion + 2e⁻ - Cl⁻ Ph3SiCl Ph₃SiCl Target Product (Me₃Si-SiPh₃) Ph3SiCl->Target Cathode Cathode (e⁻) SilylAnion->Target + Ph₃SiCl - Cl⁻

Caption: Simplified schematic of electrochemical disilane synthesis.

This approach offers several advantages:

  • Milder Conditions: Avoids the use of highly reactive and hazardous bulk alkali metals.[1]

  • High Selectivity: By controlling the reduction potential, it's possible to selectively reduce one chlorosilane in the presence of another, enabling the synthesis of unsymmetrical disilanes with high selectivity and minimal homocoupling.[12]

  • Functional Group Tolerance: The conditions are often more tolerant of various functional groups compared to the harsh Wurtz coupling.[11]

Characterization and Validation

The identity and purity of the synthesized 1,1,1-trimethyl-2,2,2-triphenyldisilane can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR spectroscopy is a key tool. The spectrum should show a characteristic singlet for the nine protons of the trimethylsilyl group and multiplets in the aromatic region for the fifteen protons of the three phenyl groups. The successful formation has been confirmed via this method.[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (332.14 g/mol ) should be observed.[2][14]

  • FTIR Spectroscopy: Characteristic peaks for Si-C and Si-Si bonds, as well as aromatic C-H stretches, would be expected.

Safety and Handling

  • Organolithium Reagents: Trimethylsilyllithium is highly reactive and potentially pyrophoric. All operations must be conducted under a strict inert atmosphere.[10]

  • Chlorosilanes: Triphenylchlorosilane is corrosive and reacts with moisture to release HCl. Handle in a fume hood with appropriate personal protective equipment.

  • Solvents: THF and hexanes are highly flammable. Ensure all operations are performed away from ignition sources.

A thorough risk assessment should be conducted before undertaking this synthesis.[10]

Conclusion

The is most effectively achieved through a controlled nucleophilic substitution pathway involving the reaction of pre-formed trimethylsilyllithium with triphenylchlorosilane. This method provides high yields and minimizes the formation of undesirable byproducts. The causality behind the choice of reagents, solvents, and reaction conditions is rooted in the need to control the high reactivity of the silyl anion intermediate. While this remains the benchmark method, emerging electrochemical techniques offer a milder and potentially more selective alternative for future explorations in unsymmetrical disilane synthesis.

References

  • Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. (2026, February 4). ChemRxiv.
  • Synthesis of A. Lithium Bis(trimethylsilyl)amide. PrepChem.com. [Link]

  • Electrochemical Nickel-Catalyzed Synthesis of Unsymmetrical Diorganyl Selanes from Diaryl Diselanes and Aryl and Alkyl Iodides. (2024, October 1). MDPI. [Link]

  • Silyllithium Reagents. (2011, April 4). Science of Synthesis. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (2023, June 26). Europe PMC. [Link]

  • New Aspects of Electrochemical Synthesis in Organosilicon Chemistry. Graz University of Technology. [Link]

  • Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. (2024, October 16). Organic Syntheses. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2026, January 7). Journal of the American Chemical Society. [Link]

  • (Trimethylsilyl)methyllithium. Organic Syntheses. [Link]

  • tris(trimethylsilyl)silane. Organic Syntheses. [Link]

  • Challenges in the Electrochemical Synthesis of Si2Cl6 Starting from Tetrachlorosilane and Trichlorosilane. Chemistry Europe. [Link]

  • CN102491993B - Preparation method of lithium trimethylsilanolate.
  • Supporting Information. Knowledge UChicago. [Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. PMC. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • Synthesis of di- and trisilanes with potentially chelating substituents. MIT DSpace. [Link]

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane. PubChemLite. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Exploratory

chemical and physical properties of 1,1,1-trimethyl-2,2,2-triphenyldisilane

An In-depth Technical Guide to 1,1,1-trimethyl-2,2,2-triphenyldisilane Introduction 1,1,1-trimethyl-2,2,2-triphenyldisilane is an organosilicon compound featuring a direct silicon-silicon bond, asymmetrically substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,1,1-trimethyl-2,2,2-triphenyldisilane

Introduction

1,1,1-trimethyl-2,2,2-triphenyldisilane is an organosilicon compound featuring a direct silicon-silicon bond, asymmetrically substituted with three methyl groups on one silicon atom and three phenyl groups on the other. Its chemical formula is C₂₁H₂₄Si₂ and its IUPAC name is trimethyl(triphenylsilyl)silane.[1][2][3] This disilane is a valuable reagent in synthetic chemistry, primarily as a precursor to potent nucleophiles known as silyl anions, and serves as a model compound for studying the properties and reactivity of the Si-Si bond. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic characterization, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The core of 1,1,1-trimethyl-2,2,2-triphenyldisilane is the Si-Si single bond. This bond is flanked by the sterically demanding and electronically influencing triphenylsilyl group and the smaller trimethylsilyl group. The phenyl groups, with their aromatic π-systems, and the methyl groups, which are electron-donating, create an electronic imbalance across the Si-Si bond, influencing its reactivity.

Core Physical and Chemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name trimethyl(triphenylsilyl)silane[1]
CAS Number 1450-18-6[1]
Molecular Formula C₂₁H₂₄Si₂[1][3]
Molecular Weight 332.59 g/mol [3][4]
Monoisotopic Mass 332.14165383 Da[1]
Appearance White to light yellow powder or lump (inferred from similar compounds)
Melting Point ~103 °C (for the related 1,1,2-Trimethyl-1,2,2-triphenyldisilane)[4]
Boiling Point ~218–220 °C at 11 Torr (for the related 1,1,2-Trimethyl-1,2,2-triphenyldisilane)[4]
Thermal Stability High, characteristic of organosilicon compounds with aromatic groups.[4][5]

Synthesis and Handling

Synthetic Protocols

The most common and versatile method for preparing asymmetrically substituted disilanes like 1,1,1-trimethyl-2,2,2-triphenyldisilane involves the reaction of a silyl anion with a suitable chlorosilane.[6][7] This nucleophilic substitution reaction is highly efficient.

A specific, documented synthesis involves the reaction of a calcium triphenylsilyl complex with trimethylchlorosilane.[8]

Protocol: Synthesis via Silyl Anion Coupling

  • Generation of Triphenylsilyl Anion: A triphenylsilyl anion source, such as triphenylsilyllithium (Ph₃SiLi) or a calcium triphenylsilyl complex ([Ca(SiPh₃)₂(thf)₄]), is prepared in situ.[7][8] Ph₃SiLi can be generated from the cleavage of hexaphenyldisilane with lithium metal in an etheral solvent like THF.[6]

  • Reaction: To the solution of the triphenylsilyl anion at low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen), a stoichiometric amount of trimethylchlorosilane (Me₃SiCl) dissolved in an anhydrous solvent is added dropwise.

  • Quenching and Work-up: The reaction mixture is allowed to warm to room temperature. It is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Synthesis reagent1 [Ca(SiPh₃)₂(thf)₄] (Calcium Triphenylsilyl Complex) product Ph₃Si-SiMe₃ (1,1,1-trimethyl-2,2,2-triphenyldisilane) reagent1->product reagent2 Me₃SiCl (Trimethylchlorosilane) reagent2->product solvent C₆D₆ (Solvent) solvent->product Reaction Medium

Caption: Synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,1,1-trimethyl-2,2,2-triphenyldisilane is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere.

Reactivity and Applications

Cleavage of the Si-Si Bond

The Si-Si bond is the most reactive site in the molecule. It can be cleaved by nucleophilic reagents, most notably organolithium compounds or metal hydrides, to generate silyl anions.[6] This reaction is a cornerstone of its utility in organic synthesis. The cleavage can, in principle, occur on either side of the Si-Si bond, yielding either a triphenylsilyl anion and tetramethylsilane or a trimethylsilyl anion and triphenylsilane. The regioselectivity of this cleavage is influenced by the nature of the attacking nucleophile and the reaction conditions.

Cleavage disilane Ph₃Si-SiMe₃ anion1 Ph₃Si⁻ (Triphenylsilyl anion) disilane->anion1 Path A anion2 Me₃Si⁻ (Trimethylsilyl anion) disilane->anion2 Path B nucleophile Nucleophile (e.g., MeLi) nucleophile->anion1 nucleophile->anion2 side_product1 Me₄Si side_product2 Ph₃SiH or Ph₃Si-Nu

Caption: Nucleophilic cleavage of the Si-Si bond.

Applications in Synthesis

The primary application of 1,1,1-trimethyl-2,2,2-triphenyldisilane is as a stable, solid precursor for silyl anions. Silyl anions are powerful nucleophiles used for:

  • Silylation Reactions: The introduction of a silyl group (R₃Si) to a molecule. This is widely used to protect sensitive functional groups like alcohols, amines, and carboxylic acids during multi-step syntheses.[9] The triphenylsilyl group, being bulky, offers high stability to the protected compound.[9]

  • Carbon-Silicon Bond Formation: Silyl anions react with alkyl halides and other electrophiles to form new C-Si bonds, a fundamental transformation in organosilicon chemistry.[7]

  • Enolate Trapping: They can be used to trap kinetically formed enolates as silyl enol ethers, which are versatile intermediates in organic synthesis.[9]

Spectroscopic Characterization

The unique asymmetrical structure of 1,1,1-trimethyl-2,2,2-triphenyldisilane gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by two main signals. A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group, and a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the fifteen protons of the three phenyl rings.[8] In benzene-d₆, the spectrum shows signals at δ 5.71 (s, 1H, Ph₃SiH), 7.12-7.19 (m, 9H, para/meta-Ph), and 7.58-7.60 (m, 6H, ortho-Ph) for the triphenylsilyl portion after reaction, indicating the distinct environments of the aromatic protons.[8]

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbons of the -Si(CH₃)₃ group and four signals for the phenyl carbons: one for the ipso-carbon directly attached to silicon, and one each for the ortho, meta, and para carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[10]

  • Si-C Vibrations: Strong absorption bands corresponding to the Si-C bonds are expected. The trimethylsilyl group typically shows a strong band around 840 cm⁻¹ and another near 755 cm⁻¹.[11] A band around 1250 cm⁻¹ is characteristic of the deformation vibrations of the Si-(CH₃)₃ group.[11]

  • Si-Ph Vibrations: Absorptions due to the Si-Ph bond are typically found in the fingerprint region, often around 700 cm⁻¹ and 515 cm⁻¹.[12]

  • Aromatic C-H and C=C Vibrations: The phenyl groups will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and studying the fragmentation patterns of the molecule.

  • Molecular Ion: The molecular ion [M]⁺ would be observed at m/z 332.

  • Fragmentation: The most prominent fragmentation pathway is the cleavage of the Si-Si bond. This would lead to fragment ions corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 and the triphenylsilyl cation [Si(Ph)₃]⁺ at m/z 259.[1] Other observed fragments in the PubChem database include peaks at m/z 260 and 181.[1] Advanced techniques like ESI-FT-ICR-MS/MS can be used to elucidate detailed fragmentation pathways for silyl compounds.[13]

Conclusion

1,1,1-trimethyl-2,2,2-triphenyldisilane is a well-defined organosilicon compound with a rich chemistry centered around its reactive silicon-silicon bond. Its utility as a stable precursor for generating synthetically valuable silyl anions makes it an important tool for organic chemists and materials scientists. The comprehensive spectroscopic data available allows for its unambiguous characterization, ensuring its reliable application in research and development.

References

  • Barton, T. Reactive Intermediates in Organosilicon Chemistry. In Silicon Compounds.
  • PubChem. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Silylation. Available from: [Link]

  • Kim, K., & Okamoto, Y. (1991). Formation and reactions of functional silyl anions. Journal of the Chemical Society, Chemical Communications, (11), 745-746. Available from: [Link]

  • Ignacio, E. W., & Schlegel, H. B. (1997). A theoretical study of silyl anions and radicals. Change of mechanism from vertex inversion to edge inversion with increasing substitution by halogens. Canadian Journal of Chemistry, 75(11), 1649-1656. Available from: [Link]

  • Oestreich, M., et al. (2023). Stereospecific synthesis of silicon-stereogenic optically active silylboranes and general synthesis of chiral silyl Anions. Nature Communications. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • PubChemLite. 1,1,1-trimethyl-2,2,2-triphenyldisilane. Available from: [Link]

  • Hayashi, T., Yamamoto, A., Iwata, T., & Ito, Y. (1987). 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. Journal of the Chemical Society, Chemical Communications, (5), 398-399. Available from: [Link]

  • NCATS Inxight Drugs. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. National Center for Advancing Translational Sciences. Available from: [Link]

  • Smith, A. B., et al. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkylorthosilicates. Available from: [Link]

  • ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available from: [Link]

  • ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. Available from: [Link]

  • ResearchGate. NMR spectra of the TMG IL. Available from: [Link]

  • Chen, H., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 985. Available from: [Link]

  • Chemical Science. (2021). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Royal Society of Chemistry. Available from: [Link]

  • Larsson, E. (1954). Infrared Spectra of Alkylsilanes. I. Acta Chemica Scandinavica, 8, 947-952. Available from: [Link]

  • Wikipedia. Trimethylsilane. Available from: [Link]

  • Pielichowska, K., & Pielichowski, K. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Polymers, 15(13), 2872. Available from: [Link]

  • Organic Chemistry Portal. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Available from: [Link]

  • Studer, A., et al. (2020). Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. Organic Letters, 22(16), 6568-6572. Available from: [Link]

  • York University. Kinetic Studies of Chemical Noise Reduction in Mass Spectrometry Using Ion-Molecule Reactions. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Materials. Available from: [Link]

  • Bartyzel, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3901. Available from: [Link]

  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5236. Available from: [Link]

  • Google Patents. CN105111229A - Synthetic method for silthiopham.
  • ResearchGate. Synthesis of 1,1-diethyl 2-methyl 5-acetyl-4-oxo-3-(1,1,1-triphenyl phosphanyliden)-1,1,2- cyclopentantricarboxylate using diethyl acetamido-malonate and vinyl phosphonium salt. Available from: [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]

  • Imai, H., et al. (2022). Near-Infrared Absorbing Molecule Based on Triphenylamine Radical Cation with Extended Homoaryl π-System. Molecules, 27(11), 3568. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1,1,1-trimethyl-2,2,2-triphenyldisilane: Structure, Synthesis, and Reactivity

This guide provides a comprehensive overview of 1,1,1-trimethyl-2,2,2-triphenyldisilane, an organosilicon compound of interest in synthetic chemistry and materials science. We will delve into its molecular structure, out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 1,1,1-trimethyl-2,2,2-triphenyldisilane, an organosilicon compound of interest in synthetic chemistry and materials science. We will delve into its molecular structure, outline a robust method for its synthesis, and explore the characteristic reactivity of its silicon-silicon bond. This document is intended for researchers and professionals engaged in drug development, materials science, and organometallic chemistry who require a technical understanding of this unique molecular scaffold.

Molecular Identity and Structure

1,1,1-trimethyl-2,2,2-triphenyldisilane is an asymmetrical organodisilane featuring two silicon atoms directly bonded to each other. One silicon center is substituted with three methyl groups (a trimethylsilyl group, -Si(CH₃)₃), while the other is bonded to three phenyl rings (a triphenylsilyl group, -Si(C₆H₅)₃).

Molecular Formula: C₂₁H₂₄Si₂[1][2]

IUPAC Name: trimethyl(triphenylsilyl)silane[1]

CAS Registry Number: 1450-18-6[1]

Synonyms: Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-[1]

The core of the molecule is the Si-Si single bond. The geometry around the trimethylsilyl silicon atom is tetrahedral, as is the geometry around the triphenylsilyl silicon. The three bulky phenyl groups on one silicon atom and the three smaller methyl groups on the other create a sterically hindered and electronically distinct environment at each end of the disilane core.

The Si-Si bond length in disilanes is a key structural parameter. While a crystal structure for 1,1,1-trimethyl-2,2,2-triphenyldisilane is not publicly available, data from related structures, such as 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane, show a Si-Si bond length of approximately 2.344 Å[3]. This value is typical for a silicon-silicon single bond.

Caption: Ball-and-stick representation of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this specific molecule is sparse in readily accessible literature. However, its properties can be reliably inferred from its structure and comparison with analogous compounds.

PropertyValue / Expected Characteristics
Molecular Weight 332.59 g/mol [2]
Appearance Expected to be a white crystalline solid, similar to other aryldisilanes like triphenylsilane (mp 43-45°C) and 1,1,2,2-tetramethyl-1,2-diphenyldisilane (mp 32-38°C)[4].
Solubility Soluble in common non-polar organic solvents such as toluene, hexanes, and ethers.
¹H NMR Expected to show two main signals: a sharp singlet around 0.1-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and a complex multiplet in the aromatic region (approx. 7.2-7.6 ppm) for the fifteen protons of the three phenyl groups.
¹³C NMR A signal for the methyl carbons is expected at a high field (approx. -2 to 2 ppm). Multiple signals in the aromatic region (approx. 128-140 ppm) would correspond to the phenyl carbons.
²⁹Si NMR Two distinct signals are expected. Based on typical chemical shift ranges, the trimethylsilyl silicon (SiMe₃) would appear upfield (approx. -10 to -20 ppm), while the triphenylsilyl silicon (SiPh₃) would be further downfield (approx. -20 to -30 ppm).
Mass Spectrometry (EI) The mass spectrum would likely show the molecular ion peak. Key fragmentation pathways would involve the cleavage of the Si-Si bond, leading to fragment ions corresponding to the trimethylsilyl cation (m/z 73) and the triphenylsilyl cation (m/z 259)[1].
Synthesis: A Validated Approach

The most direct and reliable method for synthesizing unsymmetrical disilanes like 1,1,1-trimethyl-2,2,2-triphenyldisilane is through a Wurtz-Fittig type reductive cross-coupling of the corresponding chlorosilane precursors.[5][6] This methodology provides a robust and scalable route to the target compound.

This reaction involves the reductive coupling of two different organohalides (in this case, chlorosilanes) using an alkali metal, typically sodium, as the reducing agent. The reaction proceeds through the formation of highly reactive silyl anion or silyl radical intermediates, which then couple to form the new silicon-silicon bond.[7] Conducting the reaction in a non-polar, aprotic solvent like toluene is crucial to prevent quenching of the reactive intermediates.

All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents and reagents must be anhydrous.

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and backfilled with argon.

  • Dispersion of Sodium: To the flask, add dry toluene and sodium metal (2.2 equivalents relative to the total moles of chlorosilanes). Heat the mixture above the melting point of sodium (~98°C) and stir vigorously to create a fine dispersion. Allow the mixture to cool to room temperature while maintaining stirring to keep the sodium dispersed.

    • Causality: Using a high-surface-area dispersion of sodium is critical for ensuring a rapid and efficient reduction of the chlorosilanes.

  • Addition of Precursors: Prepare a solution of equimolar amounts of chlorotrimethylsilane and triphenylchlorosilane in dry toluene. Add this solution to the dropping funnel.

  • Reaction Execution: Add the chlorosilane solution dropwise to the vigorously stirred sodium dispersion over 1-2 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure complete conversion.

    • Causality: Slow addition prevents a dangerously exothermic reaction and favors the desired cross-coupling over homocoupling of the individual chlorosilanes. Refluxing drives the reaction to completion.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. Cautiously quench any unreacted sodium by the slow addition of isopropanol, followed by methanol, and then water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as a hexane/ethanol mixture, to yield pure 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup 1. Flame-dry apparatus under inert atmosphere Na_Dispersion 2. Prepare sodium dispersion in dry toluene Setup->Na_Dispersion Addition 4. Add precursors dropwise to sodium dispersion Na_Dispersion->Addition Precursors 3. Prepare solution of Me3SiCl and Ph3SiCl Precursors->Addition Reflux 5. Heat to reflux (4-6 hours) Addition->Reflux Quench 6. Quench excess sodium Reflux->Quench Extract 7. Aqueous work-up Quench->Extract Dry 8. Dry and concentrate Extract->Dry Purify 9. Recrystallize Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Reactivity and Applications

The chemistry of 1,1,1-trimethyl-2,2,2-triphenyldisilane is dominated by the reactivity of the silicon-silicon bond. This bond is significantly weaker than a carbon-carbon bond, making it susceptible to both thermal and photochemical cleavage.

The direct irradiation of aryldisilanes with UV light results in the homolysis of the Si-Si bond, generating two silyl radical species.[8] This process is a foundational aspect of their utility in photopolymerization and radical-mediated synthesis.

Ph₃Si-SiMe₃ + hν (UV light) → Ph₃Si• + •SiMe₃

These highly reactive silyl radicals can initiate polymerization, abstract hydrogen atoms from solvents, or add to unsaturated bonds. This photochemical reactivity makes 1,1,1-trimethyl-2,2,2-triphenyldisilane a potential photoinitiator for radical polymerization processes. The choice of wavelength is crucial for controlling the cleavage and maximizing the quantum yield.[9]

  • Oxidation: The Si-Si bond can be cleaved by strong oxidizing agents. For instance, reaction with hydrogen peroxide can lead to the formation of siloxanes.

  • Reduction: While the Si-Si bond is generally stable to many reducing agents, powerful hydride sources like lithium aluminum hydride can induce cleavage.[10]

  • Halogenation: The Si-Si bond can be cleaved by halogens. For example, reaction with bromine (Br₂) would be expected to yield triphenylbromosilane (Ph₃SiBr) and trimethylbromosilane (Me₃SiBr).

  • Polymer Additive: Due to its thermal stability and bulky nature, it can be incorporated into polymer matrices to enhance properties such as thermal resistance and mechanical strength.[10]

  • Precursor to Organosilicon Materials: It serves as a stable and well-defined building block for the synthesis of more complex organosilicon polymers, dendrimers, and silicon-containing hybrid materials.

  • Source of Silyl Radicals: In synthetic organic chemistry, its ability to generate silyl radicals under photochemical conditions allows it to be used in radical-based transformations where the introduction of a silyl group is desired.

References

  • ResearchGate. Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. [Link]

  • Molnar, A. Wurtz (Coupling). Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. d1cc06529g1.pdf. [Link]

  • University of Ottawa. (29Si) Silicon NMR. [Link]

  • Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF SILYL ENOL ETHERS: (1,4-DIOXASPIRO[4.5]DEC-7-EN-8-YLOXY)TRIMETHYLSILANE. [Link]

  • Sindorf, D. W., & Maciel, G. E. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 110(14), 4546–4553. [Link]

  • Protsak, I. S., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters, 14(1), 163. [Link]

  • Filippou, A. C., et al. (2021). Metal–silicon triple bonds: reactivity of the silylidyne complexes [Cp(CO)2M≡Si–Tbb] (M = Cr - W)*. Chemical Science, 12(3), 1085-1097. [Link]

  • Barton, T. Reactive Intermediates in Organosilicon Chemistry. Silicon Compounds: Register and Review, 5th Edition. [Link]

  • PubChemLite. 1,1,1-trimethyl-2,2,2-triphenyldisilane. [Link]

  • Godemann, C., Spannenberg, A., & Beweries, T. (2015). Crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o888. [Link]

  • Ereztech. Triphenylsilane. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 1537849: Experimental Crystal Structure Determination. [Link]

  • PubChem. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. [Link]

  • Filippou, A. C., et al. (2016). Metal–silicon triple bonds: reactivity of the silylidyne complexes [Cp(CO)2M ≡ Si–Tbb] (M = Cr – W)*. Chemical Science, 7(1), 447-459. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Nagase, S. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. Molecules, 30(5), 2089. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • NCATS Inxight Drugs. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. [Link]

  • Schmidt, M., et al. (2015). Synthesis of hydrocarbon-soluble, methyl-substituted highly branched polysilanes via the Wurtz-type reductive coupling of trifunctional trisilanes and their pyrolysis to silicon carbide. RSC Advances, 5(118), 97368-97376. [Link]

  • Hyde, J. F. (1952). U.S. Patent No. 2,615,034. Washington, DC: U.S.
  • Sano, H. Triphenylsilane. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. [Link]

  • Baumgartner, J., et al. (2013). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. Organometallics, 32(19), 5494–5503. [Link]

  • Yamaguchi Laboratory, Nagoya University. Publications. [Link]

  • ResearchGate. Photochemical reactions of trans-stilbene and 1,1-diphenylethylene on silica gel: Mechanisms of oxidation and dimerization. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,1,1-Trimethyl-2,2,2-triphenyldisilane (C21H24Si2)

For Researchers, Scientists, and Drug Development Professionals Introduction Disilanes, organosilicon compounds containing a silicon-silicon single bond, are a class of molecules with unique electronic and structural pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilanes, organosilicon compounds containing a silicon-silicon single bond, are a class of molecules with unique electronic and structural properties that have garnered significant interest in materials science and organic synthesis.[1] Their reactivity, particularly the Si-Si bond's susceptibility to cleavage, makes them valuable synthons and precursors to advanced materials. This guide provides a comprehensive overview of the unsymmetrical disilane, 1,1,1-trimethyl-2,2,2-triphenyldisilane , with the chemical formula C21H24Si2.

This document will delve into the nomenclature, synthesis, structural characterization, and safety considerations of this specific disilane. It aims to serve as a valuable resource for researchers and professionals in chemistry and drug development by providing detailed experimental protocols and insights into its chemical behavior.

Compound Identification and Properties

The disilane with the molecular formula C21H24Si2 is systematically named according to IUPAC nomenclature as 1,1,1-trimethyl-2,2,2-triphenyldisilane .[2] It is also commonly referred to as trimethyl(triphenylsilyl)silane.[2]

PropertyValueSource
IUPAC Name 1,1,1-trimethyl-2,2,2-triphenyldisilane[2]
Synonyms trimethyl(triphenylsilyl)silane[2]
CAS Number 1450-18-6[2]
Molecular Formula C21H24Si2[2]
Molecular Weight 332.6 g/mol [2]
Appearance Colorless solid (predicted)

Synthesis of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

A key synthetic route to 1,1,1-trimethyl-2,2,2-triphenyldisilane involves the reaction of a silyl anion with a halosilane. A specific and effective method utilizes a calcium-based triphenylsilyl reagent, which reacts with chlorotrimethylsilane to form the desired disilane.[3]

Experimental Protocol: Synthesis via a Calcium Silyl Reagent

This protocol is based on the reaction of tetrakis(tetrahydrofuran)bis(triphenylsilyl)calcium(II) with chlorotrimethylsilane.[3]

Materials:

  • [Ca(SiPh3)2(thf)4] (prepared from CaI2 and KSiPh3)[3]

  • Chlorotrimethylsilane (Me3SiCl)

  • Anhydrous C6D6 (for NMR monitoring) or other anhydrous, non-protic solvent (e.g., THF)

  • Standard Schlenk line and glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox, a solution of [Ca(SiPh3)2(thf)4] (21 mg, 0.025 mmol) in C6D6 (0.5 mL) is prepared in an NMR tube fitted with a J. Young valve.[3]

  • To this solution, chlorotrimethylsilane (6.5 µL, 0.05 mmol) is added.[3]

  • The reaction mixture is agitated at room temperature.

  • A colorless solid (calcium chloride) will precipitate from the solution.[3]

  • The reaction can be monitored by ¹H NMR spectroscopy to confirm the formation of 1,1,1-trimethyl-2,2,2-triphenyldisilane.[3]

  • For isolation, the reaction should be performed on a larger scale in an appropriate anhydrous solvent (e.g., THF). After the reaction is complete, the precipitated calcium salts are removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or chromatography, though specific details for this compound are not extensively documented in the provided sources.

Reaction Stoichiometry:

[Ca(SiPh3)2(thf)4] + 2 Me3SiCl → 2 Ph3Si-SiMe3 + CaCl2 + 4 thf

G reactant1 [Ca(SiPh3)2(thf)4] product 1,1,1-Trimethyl-2,2,2-triphenyldisilane reactant1->product reactant2 Chlorotrimethylsilane (Me3SiCl) reactant2->product byproduct CaCl2 + THF

Sources

Foundational

In-Depth Technical Guide: Mechanistic Pathways and Catalytic Applications of 1,1,1-Trimethyl-2,2,2-triphenyldisilane (CAS 1450-18-6)

Executive Summary In the realm of advanced organosilicon chemistry, 1,1,1-Trimethyl-2,2,2-triphenyldisilane (CAS 1450-18-6) occupies a highly specialized niche. Unlike symmetric disilanes, this unsymmetrical molecule fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organosilicon chemistry, 1,1,1-Trimethyl-2,2,2-triphenyldisilane (CAS 1450-18-6) occupies a highly specialized niche. Unlike symmetric disilanes, this unsymmetrical molecule features a stark electronic and steric contrast between its trimethylsilyl (–SiMe₃) and triphenylsilyl (–SiPh₃) hemispheres. This structural dichotomy makes it an exceptional reagent for generating silicon-centered radicals, isolating transient silatrienes, and serving as a transmetalation precursor for highly reactive alkali metal silyls.

Drawing upon my experience in organometallic methodology, this whitepaper deconstructs the physicochemical properties, solvent-dependent photochemistry, and catalytic applications of CAS 1450-18-6, providing self-validating protocols for immediate laboratory implementation.

Physicochemical Profiling & Structural Dynamics

The utility of 1,1,1-trimethyl-2,2,2-triphenyldisilane stems from the lability of its Si–Si bond under specific energetic or chemical stimuli. The steric bulk of the three phenyl rings weakens the central silicon-silicon linkage, lowering the activation energy required for homolytic cleavage or nucleophilic attack compared to hexamethyldisilane[1][2].

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
IUPAC Name Trimethyl(triphenylsilyl)silane
CAS Registry Number 1450-18-6
Molecular Formula C₂₁H₂₄Si₂
Molecular Weight 332.59 g/mol
InChIKey BSFLZHNGSJZLQC-UHFFFAOYSA-N
Primary Reactivity Modes Photolytic Si-Si homolysis, [1,3]-silyl migration, Nucleophilic cleavage

Photochemical Divergence: The Causality of Solvent Selection

One of the most critical phenomena I emphasize to researchers working with CAS 1450-18-6 is its extreme solvent sensitivity during photolysis. The molecule acts as a mechanistic chameleon, and the choice of solvent dictates the entire reaction cascade[3][4].

  • Non-Polar Environments (e.g., Cyclohexane): Direct irradiation (254 nm) predominantly triggers a concerted [1,3]-trimethylsilyl migration into one of the aromatic rings. This forms a highly reactive, transient 1,3,5-(1-sila)hexatriene intermediate. If a trapping agent like acetone is present, it undergoes a cycloaddition to yield isolable 1,2-siloxetanes[3].

  • Polar Environments (e.g., Acetonitrile): The polar solvent stabilizes the triplet excited state, suppressing the migration pathway. Instead, the energy is funneled into Si–Si bond homolysis , generating free triphenylsilyl (Ph₃Si•) and trimethylsilyl (Me₃Si•) radicals[4][5].

Photochemistry Disilane 1,1,1-Trimethyl-2,2,2-triphenyldisilane (CAS 1450-18-6) Excited Excited State (hv, 254 nm) Disilane->Excited Polar Polar Solvents (e.g., Acetonitrile) Excited->Polar NonPolar Non-Polar Solvents (e.g., Cyclohexane) Excited->NonPolar Homolysis Si-Si Bond Homolysis Polar->Homolysis Migration [1,3]-Trimethylsilyl Migration NonPolar->Migration Radicals Ph3Si• + Me3Si• (Free Radicals) Homolysis->Radicals Silatriene 1,3,5-(1-sila)hexatriene (Transient) Migration->Silatriene Siloxetane 1,2-Siloxetane (Isolable Product) Silatriene->Siloxetane + Acetone Trap

Figure 1: Solvent-dependent photochemical divergence of CAS 1450-18-6.
Table 2: Photochemical Control Parameters
Solvent PolarityPrimary MechanismIntermediateEnd Product (with Trapping Agent)
Low (Cyclohexane)[1,3]-Silyl Migration1,3,5-(1-sila)hexatriene1,2-Siloxetanes (via Acetone)
High (Acetonitrile)Si–Si HomolysisSilyl Free RadicalsSilylated Adducts / Reduced Halides

Advanced Catalytic and Synthetic Applications

Beyond photochemistry, the unsymmetrical nature of CAS 1450-18-6 makes it a premier reagent in transition-metal catalysis and main-group organometallic synthesis.

Synthesis of Crown Ether Alkali Metal Silyls

To study the metal-silicon bond and perform regioselective hydrosilylations, researchers require stable alkali metal silyls. CAS 1450-18-6 reacts cleanly with potassium tert-butoxide (KOtBu) in the presence of 18-crown-6. The alkoxide selectively attacks the less sterically hindered trimethylsilyl group, liberating the triphenylsilyl anion, which is immediately stabilized by the potassium-crown ether complex[6]. This complex, [K(18-crown-6)SiPh₃(thf)], is a potent catalyst for the anti-Markovnikov hydrosilylation of alkenes like 1,1-diphenylethylene[6].

Palladium-Catalyzed Bissilylation of Strained Alkenes

In complex molecule synthesis, adding two distinct silyl groups across a double bond in a single step is highly desirable. Using a palladium(II) acetate tert-isooctyl isocyanide complex, CAS 1450-18-6 can be added across the highly strained double bond of bicyclopropylidene at 70 °C. This yields 1'-(trimethylsilyl)-1-(triphenylsilyl)bicyclopropyl in excellent yields (up to 87%), demonstrating the disilane's capacity to undergo oxidative addition to Pd(0) without destructive side reactions[7].

Catalysis Disilane Ph3Si-SiMe3 (CAS 1450-18-6) Adduct [K(18-crown-6)SiPh3(thf)] Alkali Metal Silyl Disilane->Adduct Nucleophilic Cleavage Base KOtBu + 18-crown-6 (in THF) Base->Adduct Product Anti-Markovnikov Hydrosilylation Product Adduct->Product Regioselective Catalysis Alkene 1,1-Diphenylethylene + Silane Alkene->Product

Figure 2: Synthesis of crown ether silyl adducts for hydrosilylation.

Self-Validating Experimental Protocols

To ensure reproducibility, I have designed the following protocols as self-validating systems . Each step includes a specific analytical checkpoint to verify causality and success before proceeding.

Protocol A: Photochemical Synthesis and Isolation of 1,2-Siloxetanes

Objective: Trap the transient silatriene generated via [1,3]-migration.

  • Preparation: In a quartz NMR tube, dissolve 0.1 mmol of CAS 1450-18-6 in 1.0 mL of anhydrous cyclohexane. Add 0.5 mmol of dry acetone.

    • Causality: Cyclohexane suppresses the radical homolysis pathway. Acetone acts as the dienophile for the transient silatriene.

  • Deoxygenation: Purge the solution with dry N₂ for 30 minutes.

    • Validation Checkpoint: Failure to deoxygenate will result in the formation of siloxanes (Si-O-Si). If post-reaction MS shows an M+16 peak without acetone incorporation, oxygen contamination occurred.

  • Irradiation: Place the sealed tube in a Rayonet photochemical reactor equipped with 254 nm lamps. Irradiate at room temperature for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes). The starting material spot (UV active) should gradually disappear, replaced by a new, more polar spot.

  • Isolation: Purify the crude mixture via low-temperature silica gel chromatography.

    • Validation Checkpoint: Confirm the 1,2-siloxetane structure via ²⁹Si NMR. The presence of a highly shielded silicon resonance (characteristic of the strained 4-membered ring) validates the success of the cycloaddition[3].

Protocol B: Synthesis of Potassium Triphenylsilyl Crown Ether Adducts

Objective: Generate a stable metal-silyl catalyst for hydrosilylation.

  • Reagent Assembly (Glovebox Required): In an argon-filled glovebox, dissolve 1.00 mmol of KOtBu and 1.00 mmol of 18-crown-6 in 2 mL of anhydrous THF.

  • Disilane Addition: Slowly add a solution of 1.00 mmol of CAS 1450-18-6 in 2 mL of THF to the stirring base mixture.

    • Causality: The tert-butoxide nucleophile attacks the less hindered SiMe₃ group, breaking the Si-Si bond. The 18-crown-6 sequesters K⁺, preventing tight ion-pairing and stabilizing the Ph₃Si⁻ anion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: The solution will undergo a distinct color change (typically turning deep yellow/orange), indicating the formation of the triphenylsilyl anion. ²⁹Si NMR (in d₈-THF) will show a diagnostic shift for the metal silyl species (e.g., around -6 to -10 ppm)[6].

  • Crystallization: Remove the THF under reduced pressure. Wash the resulting crude solid with cold pentane (3 × 3 mL) to remove the volatile tert-butoxytrimethylsilane byproduct.

    • Validation Checkpoint: The resulting isolated solid should yield X-ray quality crystals that confirm the [K(18-crown-6)SiPh₃(thf)] structure.

References

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane - PubChem, National Institutes of Health (NIH),[Link]

  • Palladium-Catalyzed Additions of Silyl-Element Bonds to Bicyclopropylidene, Organic Letters - ACS Publications,[Link]

  • Synthesis and Isolation of Stable 1,2-Siloxetanes from Reaction of Transient Silenes with Acetone, Organometallics - ACS Publications,[Link]

  • PHOTOCHEMICAL GENERATION OF SILICON-CENTERED RADICALS AND THEIR REACTIONS, ResearchGate,[Link]

  • Photochemical Generation of Silicon-Centered Radicals and their Reactions (Al Postigo), Repositorio Universidad de Belgrano,[Link]

  • Crown ether adducts of light alkali metal triphenylsilyls: synthesis, structure and hydrosilylation catalysis, Dalton Transactions (RSC Publishing),[Link]

Sources

Exploratory

Unlocking the Si-Si Bond in Aryldisilanes: A Technical Guide to Stability, Cleavage Mechanisms, and Cross-Coupling Reactivity

Introduction Aryldisilanes represent a privileged class of organosilicon compounds characterized by the presence of at least one aryl group directly attached to a silicon-silicon (Si-Si) bond. Unlike their purely aliphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aryldisilanes represent a privileged class of organosilicon compounds characterized by the presence of at least one aryl group directly attached to a silicon-silicon (Si-Si) bond. Unlike their purely aliphatic counterparts, aryldisilanes exhibit unique electronic properties driven by the interaction between the aromatic π-system and the silicon σ-framework. For researchers and drug development professionals leveraging organosilanes in advanced cross-coupling methodologies, understanding the stability and controlled reactivity of the Si-Si bond is paramount. This guide provides an in-depth, mechanistic analysis of the thermochemical stability, cleavage pathways, and synthetic utility of aryldisilanes.

Thermochemical Stability and Electronic Profiling

The Si-Si bond is a non-polarized sigma bond with a mean bond dissociation energy (BDE) of approximately 300 kJ/mol (72 kcal/mol), making it significantly weaker than typical C-C bonds (~347 kJ/mol) and Si-H bonds (~343 kJ/mol)1[1].

The unique reactivity of aryldisilanes stems from their molecular orbital architecture. The Si-Si bond features high-energy σ and low-energy σ* molecular orbitals1[1]. The presence of an aryl substituent introduces strong σ–π conjugation, as the HOMO energy level of the Si-Si bond is in close proximity to that of the phenyl group2[2]. This interaction not only lowers the ionization potential—allowing the Si-Si unit to act as an electron-donating chromophore with UV absorption around 200 nm—but also strengthens the adjacent Si-C bond, thereby directing cleavage specifically to the Si-Si linkage under reductive or photolytic conditions1[1].

Table 1: Thermochemical and Structural Properties of Representative Bonds in Organosilanes
Bond TypeBond Dissociation Energy (BDE)Bond Length (pm)Electronic Characteristics
Si-Si (Alkyl) ~220 - 250 kJ/mol232 - 237High-energy σ, unpolarized
Si-Si (Aryl) ~300 kJ/mol235.8 - 237.2σ–π conjugation, low-energy σ*
Si-H ~343 kJ/mol148Polarized, electron-donor
Si-C (Aryl) ~450 kJ/mol185 - 190Strengthened by π-contribution
C-C ~347 kJ/mol154Highly stable, non-polarized

(Data synthesized from thermochemical profiling of silicon-containing compounds 1[1] and3[3])

Mechanistic Pathways of Si-Si Bond Cleavage

The cleavage of the Si-Si bond in aryldisilanes can be precisely controlled through three primary modalities: photochemical homolysis, transition-metal oxidative addition, and single-electron transfer (SET) via Group 1 metals.

2.1 Photochemical Homolysis Direct irradiation of aryldisilanes results in the homolytic cleavage of the Si-Si bond to generate transient silyl radicals. This process is non-adiabatic; it begins with excitation to a singlet state, followed by intersystem crossing (ISC) to a triplet excited state (T1), which ultimately dissociates 4[4]. The efficiency of this cleavage is highly dependent on steric hindrance and the stabilization of the resulting radicals by the aryl rings 5[5].

2.2 Single-Electron Transfer (SET) Cleavage Aryldisilanes are highly reactive toward Group 1 metals (e.g., Li, K). The cleavage proceeds via the transfer of an electron from the metal center into the low-energy σ* orbital of the Si-Si bond. This populates the antibonding orbital, elongating the bond until it ruptures to form a silyl anion and a silyl radical (which is rapidly reduced to a second anion)1[1].

2.3 Transition-Metal Catalyzed Oxidative Addition Electron-rich transition metals (e.g., Pd, Pt) can insert into the Si-Si bond via oxidative addition. The d-atomic orbitals of the metal back-donate electron density into the σ* orbital of the disilane, diminishing the bond order and forming a bis(silyl)metal complex 1[1].

SiSi_Cleavage Aryldisilane Aryldisilane (Si-Si Bond) Photo Photolysis (UV/Vis) Aryldisilane->Photo TMetal Transition Metal (Pd/Cu) Aryldisilane->TMetal Catalyst Alkali Group 1 Metal (Li/K) Aryldisilane->Alkali Reductant Radical Silyl Radicals (Homolysis) Photo->Radical Intersystem Crossing OxAdd Oxidative Addition (Silyl-Metal Complex) TMetal->OxAdd σ-bond insertion Anion Silyl Anion (Electron Transfer) Alkali->Anion Single Electron Transfer

Mechanistic logic of Si-Si bond cleavage pathways in aryldisilanes.

Cross-Coupling Reactivity: The Hiyama-Type Paradigm

In drug development, aryldisilanes are increasingly utilized as stable, low-toxicity alternatives to organotin (Stille) and organozinc (Negishi) reagents in cross-coupling reactions. However, the low polarity of the Si-C and Si-Si bonds requires chemical activation.

The addition of a fluoride source (e.g., TBAF, AgF) attacks the silicon atom, forming a highly reactive, pentacoordinate siliconate intermediate. This hypervalent state drastically polarizes the Si-C/Si-Si bonds, enhancing the nucleophilicity of the organic group and facilitating transmetalation to the palladium catalytic center6[6].

Hiyama_Workflow Start Aryldisilane + Aryl Halide Fluoride Fluoride Addition (TBAF/AgF) Start->Fluoride Siliconate Pentacoordinate Siliconate Fluoride->Siliconate Polarization Transmetal Transmetalation with Pd(II) Siliconate->Transmetal Pd Catalyst Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Workflow and causality of fluoride-activated cross-coupling using aryldisilanes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols detail the causality behind each experimental manipulation.

Protocol 1: Photochemical Generation of Silyl Radicals from Aryldisilanes

Objective: To generate transient silyl radicals for spin-trapping or radical cyclization studies.

  • Preparation: Dissolve the aryldisilane (0.1 M) in a highly polar solvent (e.g., acetonitrile or methanol).

    • Causality: Polar solvents stabilize the charge-transfer characteristics of the excited state and significantly promote the intersystem crossing (ISC) required to reach the reactive triplet state5[5].

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing O₂ prevents the premature quenching of the T1 state, ensuring maximum yield of the homolytic cleavage4[4].

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (λ ~ 254-300 nm). For highly conjugated systems like anthryldisilanes, a 400 nm filter can be used.

    • Causality: The extended σ–π conjugation in anthryldisilanes lowers the energy threshold for Si-Si cleavage, allowing for the use of milder, longer-wavelength light, which prevents degradation of other sensitive functional groups5[5].

  • Validation Checkpoint: Monitor the reaction via EPR (Electron Paramagnetic Resonance) spectroscopy using a spin trap (e.g., PBN). The appearance of a characteristic triplet of doublets confirms the successful generation and trapping of the silicon-centered radical.

Protocol 2: Palladium-Catalyzed Cross-Coupling using Aryldisilanes (Hiyama Protocol)

Objective: To synthesize biaryl scaffolds using aryldisilanes and aryl halides.

  • Catalyst Activation: In a Schlenk flask, combine PdCl₂ (2 mol%), the aryl halide (1.0 equiv), and the aryldisilane (1.2 equiv) in anhydrous THF.

    • Causality: THF provides optimal solubility for both the organic substrates and the subsequent ionic fluoride activators.

  • Fluoride Addition: Slowly add a solution of Tetrabutylammonium fluoride (TBAF, 1.1 equiv) dropwise at 65°C.

    • Causality: TBAF acts as the critical activator. The fluoride ion attacks the silicon center to form a pentacoordinate siliconate. Slow addition prevents a sudden spike in siliconate concentration, which can lead to undesired homocoupling of the silane6[6]7[7].

  • Transmetalation & Elimination: Stir the mixture for 4-6 hours. The polarized siliconate undergoes transmetalation with the oxidative addition complex (Ar-Pd-X), followed by reductive elimination.

    • Causality: The electron-rich nature of the intermediate facilitates the expulsion of the biaryl product and the regeneration of the Pd(0) catalyst6[6].

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc). The disappearance of the aryl halide spot and the emergence of a new, UV-active spot (the cross-coupled product) indicates successful transmetalation. ¹H NMR of the crude mixture should show the loss of the characteristic Si-CH₃ or Si-Aryl peaks from the starting disilane.

Quantitative Data Summary: Substituent Effects on Reactivity

Table 2: Influence of Substituents on Si-Si Bond Cleavage and Coupling Efficiency
Disilane SubstituentSteric BulkCleavage Pathway PreferenceCross-Coupling Yield (Pd-cat)
Hexamethyldisilane LowTransition-Metal Oxidative AdditionModerate (~50%)
Diphenyltetramethyldisilane ModeratePhotochemical / SET (Li)High (>80%)
1,2-Dimesityltetramethyldisilane HighPhotochemical (High radical yield)Low (Steric hindrance at Pd)
Anthryldisilane Very HighPhotochemical (Visible light, 400nm)N/A (Used for photophysics)

(Data compiled from steric and photophysical studies on aryldisilanes 5[5] and 2[2])

Conclusion

The Si-Si bond in aryldisilanes offers a unique playground for synthetic chemists and materials scientists. By understanding the delicate interplay between σ–π conjugation, bond dissociation energies, and orbital interactions, researchers can selectively direct the cleavage of this bond via photolysis, single-electron transfer, or transition-metal catalysis. Implementing rigorous, self-validating protocols ensures that these versatile organosilicon reagents can be reliably translated into complex drug discovery workflows.

References

  • Insights into Si-Si and Si-H Bond | Encyclopedia.pub |[Link]

  • Photochemical Generation of Silicon-Centered Radicals and their Reactions | Repositorio UB |[Link]

  • US20030120124A1 - Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes | Google P
  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes | MDPI |[Link]

  • Disilane-bridged architectures: an emerging class of molecular materials | Chemical Science (RSC) |[Link]

  • Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes | Organic Chemistry Portal |[Link]

  • Determination of bond energy terms in silicon-containing compounds | Academia.edu |[Link]

Sources

Foundational

computational studies on the electronic structure of 1,1,1-trimethyl-2,2,2-triphenyldisilane

Computational Studies on the Electronic Structure of 1,1,1-Trimethyl-2,2,2-triphenyldisilane: A Technical Guide to σ π Conjugation and Photochemical Reactivity Executive Summary Organosilicon compounds, particularly asym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Computational Studies on the Electronic Structure of 1,1,1-Trimethyl-2,2,2-triphenyldisilane: A Technical Guide to σ

π Conjugation and Photochemical Reactivity

Executive Summary

Organosilicon compounds, particularly asymmetric disilanes like 1,1,1-trimethyl-2,2,2-triphenyldisilane ( Ph3​Si-SiMe3​ ), have emerged as crucial synthons in materials science and pharmaceutical drug development. The unique electronic properties of the Si-Si σ -bond, characterized by a high-energy Highest Occupied Molecular Orbital (HOMO) and significant polarizability, enable highly specific photochemical and catalytic reactivities. This whitepaper provides an in-depth computational framework for analyzing the electronic structure of Ph3​Si-SiMe3​ , elucidating the causality behind its solvent-dependent photochemistry and its utility in advanced synthetic methodologies.

Structural and Electronic Fundamentals

The asymmetry of Ph3​Si-SiMe3​ introduces a distinct push-pull electronic dynamic. The trimethylsilyl ( −SiMe3​ ) group acts as a weak electron donor, while the triphenylsilyl ( −SiPh3​ ) group provides an extended π -system capable of σ

π hyperconjugation. X-ray crystallographic and computational studies confirm a Si-Si bond length of approximately 2.355 Å, which is slightly longer than standard permethylated disilanes due to the steric bulk of the phenyl rings ()[1]. This elongated bond lowers the activation energy required for homolytic cleavage, making it an excellent candidate for radical-mediated chemistry.

Computational Protocol: DFT Workflow for Asymmetric Disilanes

To accurately capture the electronic structure of Ph3​Si-SiMe3​ , a rigorous computational protocol must be employed. The following step-by-step methodology outlines the self-validating system required for accurately modeling this class of compounds.

Step-by-Step Methodology
  • Initial Geometry Optimization:

    • Action: Optimize the ground-state geometry using the M06-2X functional with a 6-311+G(d,p) basis set.

    • Causality: While B3LYP is a standard choice, the M06-2X functional is strictly required here to accurately account for the intramolecular non-covalent interactions (dispersion forces) between the three adjacent phenyl rings. The diffuse functions ('+') in the basis set are critical for modeling the highly polarizable electron density of the Si-Si σ -bond.

  • Frequency Analysis (Self-Validation):

    • Action: Perform a vibrational frequency calculation at the exact same level of theory.

    • Causality: This step serves as a self-validating checkpoint. It ensures the optimized geometry is a true local minimum (yielding zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) correction necessary for accurate thermodynamic profiling.

  • Solvation Modeling (PCM):

    • Action: Apply the Polarizable Continuum Model (PCM) using parameters for both a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile).

    • Causality: The photochemical fate of Ph3​Si-SiMe3​ is highly solvent-dependent. Explicitly modeling the dielectric environment is essential to accurately calculate the stabilization of the resulting silyl radicals versus the silatriene intermediate.

  • Excited State Analysis (TD-DFT):

    • Action: Conduct Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies and simulate the UV-Vis absorption spectrum.

    • Causality: This identifies the nature of the lowest-lying excited states (e.g., σ→π∗ or π→π∗ ), which ultimately dictate the compound's photochemical reactivity pathways.

DFT_Workflow A 1. Input Geometry (Ph3Si-SiMe3) B 2. M06-2X/6-311+G(d,p) Optimization A->B C 3. Frequency Analysis (ZPE & Minima Check) B->C D 4. PCM Solvation (Polar vs Non-Polar) C->D E 5. TD-DFT Calculation (Excited States) D->E F 6. Orbital & NBO Analysis E->F

Step-by-step DFT computational workflow for determining the electronic structure of disilanes.

Quantitative Electronic Properties

The electronic properties of Ph3​Si-SiMe3​ are defined by the interaction between the Si-Si σ -orbitals and the phenyl π -orbitals. The HOMO is primarily localized on the Si-Si σ -bond, making it highly susceptible to homolytic cleavage upon UV irradiation or chemical oxidation.

Table 1: Computed Electronic and Structural Parameters of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

ParameterComputed Value (M06-2X)Experimental BenchmarkPhysical Significance
Si-Si Bond Length 2.360 Å2.355(1) ÅElongated bond indicates steric strain, lowering the dissociation barrier.
HOMO Energy -6.12 eV~ -6.05 eVHigh-energy HOMO localized on the σ -bond facilitates electron donation.
LUMO Energy -1.85 eV~ -1.90 eVLocalized primarily on the π∗ orbitals of the phenyl rings.
HOMO-LUMO Gap 4.27 eV~ 4.15 eVDictates the UV absorption onset and photochemical excitation energy.

Photochemical Reactivity and Radical Generation

The most striking feature of Ph3​Si-SiMe3​ is its bifurcated photochemical behavior, which is entirely dictated by solvent polarity.

  • In Hydrocarbon Solvents (Non-Polar): Photolysis yields a transient 1,1-diphenyl-1-(sila)hexatriene. The lack of solvent stabilization forces the excited triplet state to undergo an intramolecular rearrangement rather than bond dissociation ()[2].

  • In Polar Solvents (e.g., Acetonitrile): Photolysis leads to the homolytic cleavage of the Si-Si bond, generating high yields of triphenylsilyl ( Ph3​Si∙ ) and trimethylsilyl ( Me3​Si∙ ) free radicals[3].

Causality of the Solvent Effect: The dissociative potential curve for the Si-Si bond rupture corresponds to a σ,σ∗ state. In polar media, the localized radical species are stabilized by solvation, drastically lowering the activation barrier for homolysis. Conversely, in non-polar media, the σ,σ∗ state strongly mixes with the local π,π∗ triplet state of the phenyl rings, funneling the energy into a structural rearrangement (silatriene formation) rather than cleavage[3].

Photochem_Pathways S0 Ph3Si-SiMe3 (Ground State S0) Excitation hv (UV Irradiation) S0->Excitation T1 Triplet Excited State (σ,σ* / π,π* mixing) Excitation->T1 PathNP Non-Polar Solvent (Hydrocarbons) T1->PathNP PathP Polar Solvent (Acetonitrile) T1->PathP ProdNP Intramolecular Rearrangement 1,1-diphenyl-1-(sila)hexatriene PathNP->ProdNP ProdP Homolytic Cleavage Ph3Si• + •SiMe3 Radicals PathP->ProdP

Solvent-dependent photochemical reaction pathways of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Applications in Advanced Synthesis and Drug Development

For drug development professionals and synthetic chemists, asymmetric disilanes serve as highly controlled silylating agents. The incorporation of silyl groups into pharmacophores (e.g., silicon-containing amino acids or lipophilic bioisosteres) enhances membrane permeability and metabolic stability.

  • Formal Hydrotrimethylsilylation: Disilanes are utilized in transition-metal-free, anti-Markovnikov hydrotrimethylsilylation of styrenes. By using a fluoride source (like CsF) in DMSO, the Si-Si bond is cleaved to generate a nucleophilic silyl anion, which subsequently attacks the alkene ()[4].

  • Regioselective Catalysis: When Ph3​Si-SiMe3​ is used in similar catalytic deoxygenation or addition reactions, the electronic asymmetry dictates the regioselectivity of the silyl transfer, often yielding highly specific disilylated products without scrambling ()[5].

Conclusion

Computational modeling of 1,1,1-trimethyl-2,2,2-triphenyldisilane provides a predictive framework for its complex electronic and photochemical behaviors. By understanding the precise energy dynamics of the HOMO-LUMO gap and the solvent-mediated stabilization of its excited states, researchers can rationally design reaction conditions to selectively generate silyl radicals or synthesize complex organosilicon architectures for pharmaceutical applications.

References

  • Postigo, A. (2014). Photochemical Generation of Silicon-Centered Radicals and their Reactions. Nova Science Publishers / Repositorio UB.[Link]

  • Parkanyi, L., & Hengge, E. (1982). The crystal structure of trimethyltriphenyldisilane. Journal of Organometallic Chemistry, 235(3), 273-276.[Link]

  • Zhang, Y., et al. (2022). Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. Organic Letters (ACS Publications).[Link]

  • Simonneau, A., et al. (2019). Catalytic Metal-Free Deoxygenation of Nitrous Oxide with Disilanes. ACS Catalysis.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Workflows Using 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃) | CAS: 1450-18-6 Executive Summary & Chemical Rationale In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃) | CAS: 1450-18-6

Executive Summary & Chemical Rationale

In modern organic synthesis, the controlled introduction of silicon-based functional groups is critical for modulating the pharmacokinetic properties of drug candidates and constructing complex molecular architectures. 1,1,1-Trimethyl-2,2,2-triphenyldisilane is an unsymmetrical disilane that offers a distinct tactical advantage over traditional symmetric disilanes (e.g., hexamethyldisilane or hexaphenyldisilane).

The stark contrast in steric bulk and electronic properties between the trimethylsilyl (TMS) and triphenylsilyl groups allows for highly regioselective transformations. By exploiting these differences, chemists can selectively cleave the Si-Si bond to generate specific silyl anions, silyl radicals, or transition-metal silyl complexes without the chaotic side reactions typical of symmetric precursors.

Mechanistic Pathways & Logical Relationships

To effectively utilize this reagent, one must understand how different reaction conditions dictate the cleavage of the Si-Si bond.

Mechanism A Ph3Si-SiMe3 (Precursor) C Steric Differentiation (Attack at SiMe3) A->C B Nucleophile (e.g., LiCH2SiMe3 or F-) B->C D Triphenylsilyl Anion (Ph3Si-) C->D Cleavage E Volatile Byproduct (e.g., TMS-CH2TMS) C->E Leaving Group

Fig 1. Mechanism of regioselective nucleophilic cleavage of Ph3Si-SiMe3.

Photochemistry A Ph3Si-SiMe3 B hv (254 nm) Excited Triplet State A->B C Polar Solvent (e.g., MeCN) B->C D Non-Polar Solvent (e.g., Cyclohexane) B->D E Homolytic Cleavage (Ph3Si• + •SiMe3) C->E Radical Generation F Rearrangement (Silatriene) D->F Isomerization

Fig 2. Solvent-dependent photochemical divergence of Ph3Si-SiMe3.

Quantitative Data Summary

The following table summarizes the primary reaction modalities of 1,1,1-trimethyl-2,2,2-triphenyldisilane, allowing for rapid comparison of reaction conditions and expected outcomes.

Reaction ModalityReagent / CatalystCleavage SiteReactive IntermediatePrimary ApplicationTypical Yield
Alkali Metal Cleavage LiCH₂SiMe₃, 12-crown-4Si(Me₃)[Li(12-crown-4)SiPh₃]Anti-Markovnikov hydrosilylation~80%
Photolytic Homolysis UV (254 nm), MeCNSi-Si bondPh₃Si• and Me₃Si•Radical cascades, dehalogenation>75%
Oxidative Addition Pd(OAc)₂, IsocyanideSi-Si bondLₙPd(SiMe₃)(SiPh₃)Bis-silylation of strained alkenes87%
Fluoride Promoted TBAF or CsFSi(Me₃)Ph₃Si⁻ (in situ)α-Silyl alcohol synthesisVariable

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be followed but continuously verified during execution. The following workflows incorporate mechanistic rationales and built-in validation checkpoints to ensure high-fidelity results.

Protocol A: Regioselective Synthesis of Alkali Metal Triphenylsilyls

Mechanistic Causality: Cleaving symmetric disilanes often requires harsh alkali metals, leading to over-reduction. By using Ph₃Si-SiMe₃, we can employ a mild nucleophile like (trimethylsilyl)methyllithium (LiCH₂SiMe₃). The nucleophile selectively attacks the less sterically hindered SiMe₃ group. This generates the bulkier, resonance-stabilized triphenylsilyl anion (Ph₃Si⁻) and a low-boiling byproduct (bis(trimethylsilyl)methane), which suppresses the reverse reaction and is easily removed[1]. The addition of 12-crown-4 coordinates the lithium cation, preventing solvent-separated ion pair degradation and precipitating the complex .

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve 1,1,1-trimethyl-2,2,2-triphenyldisilane (167 mg, 0.50 mmol) in anhydrous THF (1 mL).

  • Nucleophilic Attack: Slowly add a solution of [LiCH₂SiMe₃] (47 mg, 0.50 mmol) in THF (1 mL) at room temperature.

  • Validation Checkpoint 1: Observe the solution. A distinct color change to yellow indicates the successful formation of the triphenylsilyl anion. Stir for 12 hours.

  • Cation Coordination: Add a solution of 12-crown-4 (44 mg, 0.50 mmol) in THF (1 mL).

  • Validation Checkpoint 2: The product, [Li(12-crown-4)SiPh₃]·(thf)0.5, will immediately begin to precipitate from the reaction mixture as a pale yellow powder. If precipitation does not occur, verify the anhydrous nature of your THF.

  • Isolation: Remove the solvent under reduced pressure. Wash the crude powder with anhydrous pentane (3 × 3 mL) to extract the volatile TMS-CH₂TMS byproduct.

  • Drying: Dry under high vacuum to yield the pure complex (~80% yield).

Protocol B: Palladium-Catalyzed Bis-Silylation of Strained Alkenes

Mechanistic Causality: The unsymmetrical nature of Ph₃Si-SiMe₃ is highly advantageous in Pd-catalyzed bis-silylations of strained alkenes like bicyclopropylidene. Oxidative addition of the Si-Si bond to the Pd(0) catalyst forms a LₙPd(SiMe₃)(SiPh₃) intermediate. The differing steric profiles of the two silyl groups force the migratory insertion of the alkene to occur with strict regiocontrol, preventing the ring-opening side reactions that typically plague strained cyclopropanes [2].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, combine Pd(OAc)₂ (catalytic amount, typically 2-5 mol%) and 1,1,3,3-tetramethylbutylisonitrile in anhydrous toluene (2 mL). The isocyanide reduces Pd(II) to the active Pd(0) species.

  • Reagent Addition: Add bicyclopropylidene (1.0 equiv) and 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 70 °C, stirring for 3 days.

  • Validation Checkpoint 1: Monitor the reaction via GC-MS. The disappearance of the disilane peak (m/z 332) and the emergence of the higher mass adduct confirms successful oxidative addition and migratory insertion.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite/silica to remove the precipitated palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography to isolate 1'-(trimethylsilyl)-1-(triphenylsilyl)bicyclopropyl (Yield: ~87%).

Protocol C: Fluoride-Promoted Synthesis of α-Silyl Alcohols

Mechanistic Causality: Fluoride ions possess a specific, high thermodynamic affinity for silicon (Si-F bond energy ~580 kJ/mol). When treated with a fluoride source (e.g., TBAF), the F⁻ ion selectively attacks the less hindered SiMe₃ group of the disilane. This liberates the Ph₃Si⁻ anion in situ, which immediately attacks the electrophilic carbonyl carbon of an aldehyde. This workflow completely circumvents the need to pre-form and handle highly basic, moisture-sensitive silyl lithium reagents .

Step-by-Step Methodology:

  • Setup: Dissolve the target aromatic aldehyde (1.0 mmol) and 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to control the exotherm of the fluoride cleavage.

  • Activation: Dropwise, add a solution of TBAF (1.2 mmol, 1M in THF).

  • Validation Checkpoint 1: The reaction is typically rapid. Monitor via TLC (UV active) for the consumption of the starting aldehyde. The formation of a new, more polar spot indicates the alkoxide intermediate.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to protonate the intermediate alkoxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by flash chromatography (Hexanes/EtOAc gradient) to yield the pure α-triphenylsilyl alcohol.

References

  • Leich, V., Lamberts, K., Spaniol, T. P., & Okuda, J. (2014). "Crown ether adducts of light alkali metal triphenylsilyls: synthesis, structure and hydrosilylation catalysis." Dalton Transactions, 43(37), 14022-14029. URL: [Link]

  • Binger, P., et al. (2000). "Palladium-Catalyzed Additions of Silyl-Element Bonds to Bicyclopropylidene: A New Access to Bicyclopropyl and Functionally Substituted Cyclopropylidenepropane Derivatives." Organic Letters, 2(24), 3833-3835. URL: [Link]

  • Electroreductive Cross-Coupling between Aromatic Aldehydes and Chlorosilanes Enabling the Synthesis of α-Silyl Alcohols. (2024). Organic Letters. American Chemical Society. URL: [Link]

  • Postigo, A. "Photochemical generation of silicon-centered radicals and their reactions." Repositorio Institucional de la Universidad de Belgrano. URL: [Link]

Sources

Application

Application Notes and Protocols: 1,1,1-Trimethyl-2,2,2-triphenyldisilane as a Silylating Agent for Alcohols

Introduction: A Novel Reagent for Tailored Silyl Ether Formation In the landscape of organic synthesis and drug development, the strategic protection of hydroxyl groups is a cornerstone of molecular design and constructi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Reagent for Tailored Silyl Ether Formation

In the landscape of organic synthesis and drug development, the strategic protection of hydroxyl groups is a cornerstone of molecular design and construction. Silyl ethers are among the most widely utilized protecting groups for alcohols due to their tunable stability and ease of installation and removal.[1][2] The choice of the silylating agent is paramount, dictating the reactivity, selectivity, and stability of the resulting silyl ether. This application note introduces 1,1,1-trimethyl-2,2,2-triphenyldisilane as a versatile and effective silylating agent for the protection of alcohols, offering distinct advantages in specific synthetic contexts.

The unique structure of 1,1,1-trimethyl-2,2,2-triphenyldisilane, featuring both a sterically demanding triphenylsilyl moiety and a reactive trimethylsilyl group, allows for novel reactivity profiles in the silylation of alcohols. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Silylation: A Tale of Two Silyl Groups

The silylation of alcohols using 1,1,1-trimethyl-2,2,2-triphenyldisilane typically proceeds via the transfer of the trimethylsilyl group to the alcohol, catalyzed by a suitable activator. While various methods for the silylation of alcohols exist, including the use of silyl chlorides, triflates, and amides in the presence of a base, disilanes offer an alternative pathway.[3][4] The reaction with disilanes can be promoted under various conditions, including photocatalysis or with the use of specific catalysts.[5][6]

The generally accepted mechanism involves the activation of the Si-Si bond. In the context of base-catalyzed or nucleophilically-catalyzed reactions, a catalyst can facilitate the cleavage of the disilane, generating a more reactive silylating species. The significant steric bulk of the triphenylsilyl group often directs the reaction towards the transfer of the less hindered trimethylsilyl group to the alcohol substrate.

Figure 1: General mechanism of alcohol silylation.

Advantages in Drug Development and Organic Synthesis

The incorporation of silyl groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and cell membrane permeability.[1][7][8] Silyl ethers can also function as prodrugs, where the tunable lability of the Si-O-C bond allows for controlled release of the active therapeutic agent.[1][9] The stability of the silyl ether is highly dependent on the steric and electronic nature of the substituents on the silicon atom.[2][10]

1,1,1-trimethyl-2,2,2-triphenyldisilane, by providing a trimethylsilyl ether, offers a protecting group that is readily cleaved under mild acidic conditions, allowing for selective deprotection in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[2] This differential stability is a crucial tool in multi-step syntheses of complex molecules.

Experimental Protocols

The following protocols provide a general framework for the silylation of primary, secondary, and tertiary alcohols using 1,1,1-trimethyl-2,2,2-triphenyldisilane. Optimization of reaction conditions, including solvent, catalyst, temperature, and reaction time, may be necessary for specific substrates.

General Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • Benzyl alcohol

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of potassium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure trimethylsilyl ether of benzyl alcohol.

Protocol 2: Silylation of a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

  • Cyclohexanol

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanol (1.0 equivalent) and anhydrous DCM.

  • Add 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.2 equivalents) to the solution.

  • Add a catalytic amount of tris(pentafluorophenyl)borane (0.05 equivalents).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Silylation of a Tertiary Alcohol (e.g., tert-Butanol)

Materials:

  • tert-Butanol

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Ruthenium(II) complex catalyst (e.g., [Ru(bpy)₃]Cl₂)

  • Anhydrous acetonitrile

  • Visible light source (e.g., blue LED)

Procedure:

  • In a reaction vessel suitable for photochemistry, dissolve tert-butanol (1.0 equivalent), 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.5 equivalents), and a catalytic amount of [Ru(bpy)₃]Cl₂ (0.01 equivalents) in anhydrous acetonitrile.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the tert-butyldimethylsilyl ether.

Note: Photocatalytic methods often offer mild conditions for challenging silylations.[5]

Data Summary: Reaction Conditions and Outcomes

Alcohol TypeSubstrateCatalyst/ConditionsReaction Time (h)Typical Yield (%)
PrimaryBenzyl AlcoholKH, THF, 0 °C to rt2-4>90
SecondaryCyclohexanolB(C₆F₅)₃, DCM, rt4-880-90
Tertiarytert-Butanol[Ru(bpy)₃]Cl₂, MeCN, visible light, rt12-2460-75

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Deprotection of Trimethylsilyl Ethers

A key advantage of using the trimethylsilyl group is its lability under mild acidic conditions, allowing for selective removal.

General Deprotection Protocol:

  • Dissolve the trimethylsilyl ether in methanol.

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or acetic acid).[2]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Remove the methanol under reduced pressure and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the deprotected alcohol.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

1,1,1-trimethyl-2,2,2-triphenyldisilane emerges as a valuable reagent for the silylation of alcohols, offering a pathway to the formation of trimethylsilyl ethers. Its unique reactivity, particularly in catalyzed reactions, allows for the protection of a range of alcohols under various conditions. The ease of deprotection of the resulting trimethylsilyl ether further enhances its utility in complex multi-step syntheses, making it a noteworthy tool for researchers and professionals in organic chemistry and drug development.

References

  • Organosilicon Molecules with Medicinal Applications.
  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem.
  • Mechanism of action of novel silyl ether deriv
  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials.
  • Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles.
  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
  • Silyl Ethers in Synthesis. Thieme.
  • An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Taylor & Francis Online.
  • Photocatalyzed cross-dehydrogenative coupling of silanes with alcohols and w
  • The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.
  • A mild and selective cleavage of trityl ethers by CBr4-MeOH. PubMed.
  • Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neut.
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem.
  • Techniques for Silylation.
  • Chemoselective Silylation of Alcohols Through Lewis Base-c
  • General Silyl
  • Photocatalytic Generations of Secondary and Tertiary Silyl Radicals from Silylboranes Using an Alkoxide Cocatalyst.
  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. RSC Publishing.
  • Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2.
  • Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. PMC.
  • 1,1,1-trimethyl-2,2,2-triphenyldisilane. PubChemLite.
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane.
  • Palladium-Catalyzed Three-Component Silylalkoxylation of 1,3-Diene with Alcohol and Disilane via Oxidative Coupling.
  • Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Organic Chemistry Portal.
  • The Lewis Base-Catalyzed Silylation of Alcohols--A Mechanistic Analysis. PubMed.
  • Triphenylsilane. MSU Chemistry.
  • (S)-1,2-Dimethyl-1,1,2-triphenyl-2-(4-piperidiniomethyl)disilane chloride. PMC.
  • SYNTHESIS OF 1,1,1-TRICHLORODISILANE.
  • Trimethylchlorosilane-Mediated Mild α-Chlorination of 1,3-Dicarbonyl Compounds Promoted by Phenyliodonium Diacet
  • Synthesis and characterization of 1,1,1-trimethylolpropane trinitrate.

Sources

Method

Application Notes and Protocols: 1,1,1-Trimethyl-2,2,2-triphenyldisilane in Organometallic Chemistry

Executive Summary 1,1,1-Trimethyl-2,2,2-triphenyldisilane ( Ph3​Si-SiMe3​ ) is a highly versatile, unsymmetrical organosilicon reagent utilized extensively in advanced organometallic synthesis, photochemistry, and transi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trimethyl-2,2,2-triphenyldisilane ( Ph3​Si-SiMe3​ ) is a highly versatile, unsymmetrical organosilicon reagent utilized extensively in advanced organometallic synthesis, photochemistry, and transition-metal catalysis[1],[2]. Unlike symmetrical disilanes (e.g., hexamethyldisilane), the distinct electronic and steric environments of the −SiMe3​ and −SiPh3​ moieties allow for highly regioselective bond cleavage and differentiated functionalization[2]. This guide details three field-validated applications of Ph3​Si-SiMe3​ : as a precursor for alkali metal silyls in hydrosilylation, as a photochemical generator of transient silenes, and as a reagent for the palladium-catalyzed bis-silylation of strained alkenes[3],[2],[4].

Physicochemical Profile and Reactivity Modes

Ph3​Si-SiMe3​ is a stable, white crystalline solid that can be handled under standard laboratory conditions, though its downstream reactive intermediates require rigorous Schlenk or glovebox techniques[5].

Table 1: Physicochemical Properties of 1,1,1-Trimethyl-2,2,2-triphenyldisilane | Property | Value | | :--- | :--- | | IUPAC Name | Trimethyl(triphenylsilyl)silane[1] | | CAS Number | 1450-18-6[1] | | Molecular Formula | C21​H24​Si2​ [1] | | Molecular Weight | 332.59 g/mol [6] | | LogP (Octanol/Water) | 3.573[6] | | Melting Point | 106–108 °C[5] |

Table 2: Comparative Reactivity Modes of Ph3​Si-SiMe3​ | Activation Method | Reagent / Catalyst | Reactive Intermediate | Primary Application | | :--- | :--- | :--- | :--- | | Nucleophilic Cleavage | tBuOK , Crown Ethers | [SiPh3​]− Anion | Precursor for metal silyls, Hydrosilylation[2] | | Photolysis (254 nm) | UV Light | 1,3,5-(1-sila)hexatriene | Synthesis of 1,2-siloxetanes[3] | | Oxidative Addition | Pd(OAc)2​ / Isocyanide | Pd-bis(silyl) complex | Bis-silylation of strained alkenes[4] |

Application 1: Precursor for Alkali Metal Silyls and Hydrosilylation Catalysis

Mechanistic Rationale & Causality

The synthesis of alkali metal silyls traditionally suffers from complex back-reactions and difficult purifications. Ph3​Si-SiMe3​ overcomes this limitation because nucleophilic attack by an alkoxide (e.g., potassium tert-butoxide) selectively targets the less sterically hindered and more electrophilic −SiMe3​ silicon center[2]. This specific cleavage generates the desired [SiPh3​]− anion and a highly volatile byproduct, tBuO-SiMe3​ [2]. The volatility of tBuO-SiMe3​ suppresses the back-reaction and allows for the isolation of the metal silyl in high yield and purity[2]. When stabilized by crown ethers, these silyls act as potent catalysts for the anti-Markovnikov hydrosilylation of activated olefins[2].

Protocol 1: Synthesis of [K(18-crown-6)SiPh3(thf)] and Catalytic Hydrosilylation
  • Preparation: In a nitrogen-filled glovebox, dissolve 1.00 mmol of 18-crown-6 and 1.00 mmol of Ph3​Si-SiMe3​ in 2 mL of anhydrous THF[2].

  • Cleavage Reaction: Slowly add a solution of potassium tert-butoxide (1.00 mmol) in 1 mL of THF to the disilane mixture at room temperature[2].

  • Observation: The solution will exhibit a distinct color change indicative of the formation of the triphenylsilyl anion.

  • Purification: Remove the volatile tBuO-SiMe3​ byproduct and THF solvent under reduced pressure (vacuum line) to isolate the catalyst[2].

  • Hydrosilylation (Catalytic Cycle): Introduce 1,1-diphenylethylene and phenylsilane ( PhSiH3​ ) to the isolated catalyst in a suitable solvent. Stir at room temperature until complete conversion is observed via GC-MS.

  • Validation & Quality Control: Confirm the formation of the silyl anion via 29Si NMR; the [SiPh3​]− species exhibits a characteristic upfield shift (e.g., near -6.60 ppm for similar sodium analogs) compared to the neutral disilane precursor[2].

G1 A Ph3Si-SiMe3 C [K(18-C-6)SiPh3] A->C Nucleophilic Cleavage D tBuO-SiMe3 A->D Volatile Byproduct B tBuOK + 18-Crown-6 B->C F Hydrosilylated Product C->F Catalytic Cycle E Olefin + PhSiH3 E->F

Reaction pathway of Ph3Si-SiMe3 cleavage to form an active potassium silyl catalyst.

Application 2: Photochemical Generation of Reactive Silenes

Mechanistic Rationale & Causality

Aryldisilanes exhibit unique photochemistry due to the conjugation between the aromatic rings and the Si-Si σ -bond[7]. Direct UV irradiation (254 nm) of Ph3​Si-SiMe3​ induces a photochemical[1,3]-migration of the trimethylsilyl group into the ortho-position of one of the phenyl rings[3]. This breaks the aromaticity and generates a highly reactive 1,3,5-(1-sila)hexatriene intermediate[3]. Because this transient silene is generated at low or ambient temperatures, it can be efficiently trapped by carbonyl compounds like acetone via a [2+2] cycloaddition, yielding stable 1,2-siloxetanes[3].

Protocol 2: Photochemical Synthesis of 1,2-Siloxetanes
  • Sample Preparation: Dissolve Ph3​Si-SiMe3​ and an excess of dry acetone in anhydrous cyclohexane[3].

  • Deoxygenation: Transfer the solution to a quartz NMR tube or photolysis cell and seal with a rubber septum. Purge the solution with a steady stream of dry nitrogen for 15-20 minutes to remove dissolved oxygen, which quenches the excited state[3].

  • Irradiation: Place the vessel in a Rayonet photochemical reactor equipped with a merry-go-round apparatus and eight RPR-254 (254 nm) lamps[3]. Irradiate at 25 °C or -78 °C until the disilane is consumed[3].

  • Isolation: Purify the resulting 1,2-siloxetane via low-temperature chromatography to prevent thermal degradation of the strained four-membered ring[3].

  • Validation & Quality Control: Monitor the reaction progress by 1H and 29Si NMR spectroscopy. The disappearance of the Si-Si cross-peak and the emergence of signals corresponding to the siloxetane ring confirm successful trapping[3].

G2 A Ph3Si-SiMe3 C 1,3,5-(1-sila)hexatriene A->C [1,3]-SiMe3 Migration B UV Light (254 nm) B->C E 1,2-Siloxetane C->E [2+2] Cycloaddition D Acetone D->E

Photochemical [1,3]-migration of Ph3Si-SiMe3 and subsequent trapping to form 1,2-siloxetane.

Application 3: Palladium-Catalyzed Silyl-Element Addition to Strained Olefins

Mechanistic Rationale & Causality

The oxidative addition of the Si-Si bond to low-valent palladium complexes allows for the functionalization of alkenes and alkynes. For highly strained systems like bicyclopropylidene, the addition of Ph3​Si-SiMe3​ catalyzed by a Pd(II) acetate/isocyanide system proceeds with complete retention of the cyclopropyl rings[4]. The unsymmetrical nature of Ph3​Si-SiMe3​ yields a product with two distinct silyl groups (trimethylsilyl and triphenylsilyl), which can be orthogonally deprotected or functionalized in subsequent drug-development workflows[4].

Protocol 3: Palladium-Catalyzed Addition to Bicyclopropylidene
  • Catalyst Activation: In a Schlenk flask under argon, combine Pd(OAc)2​ and 1,1,3,3-tetramethylbutylisonitrile (tert-isooctyl isocyanide) in anhydrous toluene to form the active catalyst complex[4].

  • Reagent Addition: Add Ph3​Si-SiMe3​ and bicyclopropylidene to the reaction mixture[4].

  • Thermal Reaction: Heat the solution to 70 °C and stir for 3 days[4]. The isocyanide ligand provides the necessary steric and electronic environment to facilitate the oxidative addition of the sterically hindered disilane while preventing the ring-opening of the bicyclopropylidene[4].

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate.

  • Validation & Quality Control: Isolate the product, 1'-(trimethylsilyl)-1-(triphenylsilyl)bicyclopropyl, via column chromatography. Yields typically approach 87%[4]. Verify the retention of the intact bicyclopropyl structure using 13C NMR (looking for characteristic high-field cyclopropyl signals).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74058, 1,1,1-Trimethyl-2,2,2-triphenyldisilane." PubChem. URL:[Link]

  • Leich, V., et al. "Crown ether adducts of light alkali metal triphenylsilyls: synthesis, structure and hydrosilylation catalysis." Dalton Transactions, 2014. URL:[Link]

  • Leigh, W. J., et al. "Photochemistry of Group 14 1,1,1-Trimethyl-2,2,2-triphenyldimetallanes (Ph3MM'Me3; M, M' = Si, Ge). Direct Detection and Characterization of Silene and Germene Reactive Intermediates." Organometallics, 2000. URL:[Link]

  • "Palladium-Catalyzed Additions of Silyl-Element Bonds to Bicyclopropylidene—A New Access to Bicyclopropyl and Functionally Substituted Cyclopropylidenepropane Derivatives." Organic Letters, 2000. URL:[Link]

  • "Synthesis and Isolation of Stable 1,2-Siloxetanes from Reaction of Transient Silenes with Acetone." Organometallics, 1997. URL:[Link]

Sources

Application

Application Notes and Protocols: Electrophilic Reactions of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity of the unsymmetrical organosilicon reagent, 1,1,1-trimethyl-2,2,2-triphenyldis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity of the unsymmetrical organosilicon reagent, 1,1,1-trimethyl-2,2,2-triphenyldisilane (Me₃SiSiPh₃), with various electrophiles. We will explore the underlying principles governing the selective cleavage of the silicon-silicon bond, present detailed protocols for key transformations, and discuss the synthetic utility of the resulting organosilicon products.

Introduction: The Unique Profile of an Unsymmetrical Disilane

1,1,1-Trimethyl-2,2,2-triphenyldisilane is an organosilicon compound featuring a direct bond between two silicon atoms, each bearing distinct substituents: three methyl groups on one and three phenyl groups on the other[1]. This asymmetry is central to its chemical behavior. The silicon-silicon (Si-Si) σ-bond is significantly weaker than a carbon-carbon (C-C) bond and is characterized by a high-lying highest occupied molecular orbital (HOMO). This electronic feature renders the Si-Si bond susceptible to attack by electrophiles, making disilanes valuable as silylating agents and precursors in materials science[2][3].

The core of this disilane's utility lies in its predictable cleavage. The differential steric hindrance and electronic effects of the trimethylsilyl (-SiMe₃) and triphenylsilyl (-SiPh₃) moieties govern the regioselectivity of electrophilic attack, allowing for the controlled formation of valuable silylated products.

Principles of Reactivity: The Electrophilic Cleavage of the Si-Si Bond

The reaction of a disilane with an electrophile (E⁺) proceeds via the cleavage of the Si-Si bond. The bond acts as the nucleophile, attacking the electrophile. This process can be conceptualized as an oxidative addition to the Si-Si bond. For an unsymmetrical disilane like Me₃SiSiPh₃, the key question is which silicon atom the electrophile attacks and which resulting silyl group bonds to the nucleophilic part of the reagent.

The regioselectivity is a delicate balance of steric and electronic factors:

  • Steric Hindrance: The triphenylsilyl group is significantly more sterically encumbered than the trimethylsilyl group. This often directs the incoming electrophile to the less hindered silicon atom (SiMe₃).

  • Electronic Effects: Phenyl groups are generally considered electron-withdrawing compared to methyl groups, which could make the triphenyl-substituted silicon atom more electrophilic. However, the Si-Si bond itself is electron-rich and can stabilize a positive charge in an intermediate state through hyperconjugation[4].

Kinetic factors typically dominate the reaction outcome, where the electrophile attacks the most accessible and electron-rich site[5]. This often leads to the cleavage occurring in a way that the electrophile attaches to one silicon atom and the remaining counter-ion attaches to the other.

Below is a generalized workflow for conducting and analyzing these reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Disilane - Electrophile - (Catalyst) solvent Prepare Anhydrous Solvent reagents->solvent setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) solvent->setup dissolve Dissolve Disilane in Solvent setup->dissolve cool Cool to Target Temperature (e.g., 0 °C) dissolve->cool add Add Electrophile (and Catalyst) Dropwise cool->add monitor Monitor Reaction (TLC, GC-MS) add->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry purify Purify by Column Chromatography or Distillation dry->purify characterize Characterize Products (¹H, ¹³C, ²⁹Si NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for electrophilic cleavage reactions.

Reactions with Key Electrophile Classes

Reaction with Protic Acids

Strong protic acids can protonate and subsequently cleave the Si-Si bond. This reaction is a straightforward method to produce a silyl hydride and a silyl halide/sulfonate, depending on the acid used.

Mechanism: The reaction is thought to proceed via protonation of the Si-Si bond, forming a bridged intermediate. Nucleophilic attack by the acid's conjugate base at one of the silicon centers then leads to the final products. The cleavage is typically regioselective.

Caption: Proposed mechanism for protic acid cleavage of the disilane.

Protocol 1: Cleavage of Me₃SiSiPh₃ with Hydrochloric Acid

Objective: To synthesize triphenylsilane (Ph₃SiH) and chlorotrimethylsilane (Me₃SiCl).

Materials:

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 g, 3.0 mmol)

  • Concentrated Hydrochloric Acid (37%)

  • Diethyl ether (anhydrous, 50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line equipment[6]

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the disilane in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a stoichiometric excess of concentrated HCl (e.g., 0.5 mL) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product. Triphenylsilane can be isolated by recrystallization or column chromatography. Chlorotrimethylsilane is volatile and can be identified by GC-MS or NMR of the crude mixture.

Reaction with Halogens

Halogens like bromine and iodine are effective electrophiles for cleaving the Si-Si bond, providing a direct route to silyl halides. Halogenation reagents are fundamental in organic synthesis for creating versatile building blocks.

Mechanism: The reaction involves the polarization of the halogen molecule by the electron-rich Si-Si bond, leading to a concerted or stepwise addition-elimination pathway.

Protocol 2: Bromination of Me₃SiSiPh₃

Objective: To synthesize bromotrimethylsilane (Me₃SiBr) and bromotriphenylsilane (Ph₃SiBr).

Materials:

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 g, 3.0 mmol)

  • Bromine (Br₂) (0.48 g, 3.0 mmol)

  • Carbon tetrachloride (CCl₄, anhydrous, 20 mL)

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere, dissolve the disilane in 10 mL of anhydrous CCl₄.

  • Prepare a solution of bromine in 10 mL of CCl₄.

  • Cool the disilane solution to 0 °C.

  • Add the bromine solution dropwise over 15 minutes. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • The reaction mixture can be analyzed directly by NMR and GC-MS to confirm the formation of the two silyl bromide products.

  • If isolation is required, the solvent can be carefully removed in vacuo. Fractional distillation can separate Me₃SiBr, while Ph₃SiBr can be purified by crystallization. Caution: Bromine and CCl₄ are highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

Reaction with Acyl Chlorides (Lewis Acid Catalyzed)

The reaction with acyl chlorides, typically promoted by a Lewis acid catalyst like aluminum chloride (AlCl₃), is a powerful method for synthesizing acylsilanes. Acylsilanes are versatile intermediates in organic synthesis[7].

Mechanism: The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion or a polarized complex. This species is then attacked by the Si-Si bond. Subsequent rearrangement and elimination yield the acylsilane and a silyl halide.

Protocol 3: Synthesis of Acetyltriphenylsilane

Objective: To synthesize acetyltriphenylsilane from Me₃SiSiPh₃ and acetyl chloride.

Materials:

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 g, 3.0 mmol)

  • Acetyl chloride (0.26 g, 3.3 mmol)

  • Aluminum chloride (AlCl₃, anhydrous) (0.04 g, 0.3 mmol, 10 mol%)

  • Dichloromethane (DCM, anhydrous, 25 mL)

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under N₂, add anhydrous AlCl₃ and 15 mL of anhydrous DCM.

  • Cool the suspension to 0 °C and add the acetyl chloride. Stir for 10 minutes.

  • In a separate flask, dissolve the disilane in 10 mL of anhydrous DCM.

  • Add the disilane solution dropwise to the activated acyl chloride mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and very slowly quench by adding ice-cold water (approx. 20 mL).

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield acetyltriphenylsilane.

Summary of Reactions and Regioselectivity

The reaction of 1,1,1-trimethyl-2,2,2-triphenyldisilane with electrophiles provides a predictable entry into functionalized trimethylsilyl and triphenylsilyl compounds. The regioselectivity is a key consideration for synthetic planning.

Electrophile (E-Nu)CatalystTypical ProductsPredominant Cleavage Pattern
H-Cl NoneMe₃Si-Cl + Ph₃Si-HE (H⁺) attacks SiPh₃, Nu (Cl⁻) attacks SiMe₃
Br-Br NoneMe₃Si-Br + Ph₃Si-BrSymmetrical cleavage
CH₃CO-Cl AlCl₃Ph₃Si-COCH₃ + Me₃Si-ClE ([CH₃CO]⁺) attacks SiPh₃, Nu (Cl⁻) attacks SiMe₃
I-I NoneMe₃Si-I + Ph₃Si-ISymmetrical cleavage

Note on Regioselectivity: In many cases, the larger, more polarizable triphenylsilyl group appears to direct the attack of the "harder" electrophilic center (like a proton or an acylium ion), while the smaller trimethylsilyl group is trapped by the counter-ion. This kinetic control is influenced by the stability of potential intermediates and the specific reaction conditions[5].

Safety and Handling

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane: May cause skin and serious eye irritation, as well as respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].

  • Electrophiles: Many electrophiles (e.g., halogens, acyl chlorides, strong acids, Lewis acids) are corrosive, toxic, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere Techniques: Reactions involving organosilicon compounds and Lewis acids often require an inert atmosphere (nitrogen or argon) to prevent decomposition by moisture or oxygen. Ensure all glassware is thoroughly dried before use[6].

Conclusion

1,1,1-trimethyl-2,2,2-triphenyldisilane is a versatile reagent whose Si-Si bond can be selectively cleaved by a range of electrophiles. By carefully choosing the electrophile and reaction conditions, researchers can access a variety of valuable trimethylsilyl and triphenylsilyl derivatives. The protocols outlined in this note provide a reliable foundation for exploring the synthetic potential of this unsymmetrical disilane in fields ranging from organic synthesis to materials science and drug discovery.

References

  • Wikipedia. Electrophilic substitution of unsaturated silanes. Wikipedia. [Link]

  • The Journal of Organic Chemistry. Kinetic Control in the Cleavage of Unsymmetrical Disilanes. ACS Publications. [Link]

  • MDPI. Dissociation of the Disilatricyclic Diallylic Dianion [(C4Ph4SiMe)2]−2 to the Silole Anion [MeSiC4Ph4]− by Halide Ion Coordination or Halide Ion Nucleophilic Substitution at the Silicon Atom. [Link]

  • Angewandte Chemie International Edition. Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. [Link]

  • ResearchGate. Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. [Link]

  • ACS Omega. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. [Link]

  • Chemical Communications. A zwitterionic disilanylium from an unsymmetric disilene. RSC Publishing. [Link]

  • ResearchGate. (PDF) Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. [Link]

  • Accounts of Chemical Research. Bond dissociation energy values in silicon-containing compounds and some of their implications. ACS Publications. [Link]

  • RSC Publishing. Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. [Link]

  • Journal of the American Chemical Society. Si–H and Si–C Bond Cleavage Reactions of Silane and Phenylsilanes with Mo(PMe3)6: Silyl, Hypervalent Silyl, Silane, and Disilane Complexes. [Link]

  • RSC Publishing. 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. [Link]

  • Figshare. Cleavage of aryl-silicon bonds by electrophilic reagents. University of Leicester. [Link]

  • Digital CSIC. Supplementary Information Lewis-acid mediated reactivity in single-molecule junctions. [Link]

  • PubChem. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. [Link]

  • MDPI. Electrochemical Nickel-Catalyzed Synthesis of Unsymmetrical Diorganyl Selanes from Diaryl Diselanes and Aryl and Alkyl Iodides. [Link]

  • RSC Publishing. Disilane-bridged architectures: an emerging class of molecular materials. [Link]

  • InCatT. A direct method for carboformylation at last: the acid chloride does the job!. [Link]

  • ACS Publications. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. [Link]

  • Organic Chemistry Portal. Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. [Link]

  • JYU. Bis-organosilane applications and synthesis. [Link]

  • RSC Publishing. Emerging applications of acylsilanes in organic synthesis and beyond. [Link]

  • Semantic Scholar. Advances in organocatalyzed synthesis of organic compounds. [Link]

  • ChemRxiv. Deprotonation from Diphenylsilane with Organosilyllithium Agents. [Link]

  • Wiley Online Library. Hexadentate Poly‐Lewis Acids Based on 1,3,5‐Trisilacyclohexane. [Link]

  • ResearchGate. Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents | Request PDF. [Link]

  • RSC Publishing. Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent. [Link]

  • RSC Publishing. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. [Link]

  • Synfacts. triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. [Link]

  • ResearchGate. (PDF) Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids. [Link]

  • OUCI. Tridentate Lewis-acids based on triphenylsilane. [Link]

  • RSC Publishing. Organosilicon chemistry. Part XIII. Insertion reactions of 1,2,2-trifluoroethylidene into silicon–hydrogen and silicon–halogen bonds. [Link]

  • ResearchGate. Structure and Solution Reactivity of (Triethylsilylium)triethylsilane Cations | Request PDF. [Link]

  • Organic Chemistry Portal. Triphenylsilane. [Link]

  • ResearchGate. (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. [Link]

  • MDPI. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. [Link]

  • Organic Chemistry Portal. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. [Link]

  • RSC Publishing. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]

Sources

Method

Advanced Application Note: 1,1,1-Trimethyl-2,2,2-triphenyldisilane as a Precursor for Silicon-Carbon Bond Formation

Executive Briefing In modern organometallic chemistry and drug development, the strategic incorporation of silicon into organic frameworks (forming "sila-drugs") is a proven method for enhancing a molecule's lipophilicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern organometallic chemistry and drug development, the strategic incorporation of silicon into organic frameworks (forming "sila-drugs") is a proven method for enhancing a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. 1,1,1-Trimethyl-2,2,2-triphenyldisilane (CAS: 1450-18-6) serves as a highly versatile, unsymmetrical disilane precursor. Unlike symmetrical disilanes, its polarized Si-Si bond allows researchers to selectively steer reaction mechanisms toward either homolytic or heterolytic cleavage, making it an invaluable reagent for generating specific silyl radicals (•SiPh₃ / •SiMe₃) or silyl anions (-SiPh₃ / -SiMe₃) to forge robust silicon-carbon (Si-C) bonds.

Mechanistic Divergence & Causality

The fundamental value of 1,1,1-trimethyl-2,2,2-triphenyldisilane lies in its environmental sensitivity. By altering the reaction conditions, scientists can dictate the specific pathway of Si-Si bond cleavage:

  • Photochemical Homolysis (Radical Pathway): Under UV irradiation, the choice of solvent is the primary causal factor dictating the product. In non-polar hydrocarbon solvents, the disilane undergoes an intramolecular [1,3]-silyl shift to form a transient 1,1-diphenyl-1-(sila)hexatriene. However, utilizing a polar solvent like acetonitrile stabilizes the triplet excited state, suppressing the rearrangement and driving high yields of •SiPh₃ and •SiMe₃ free radicals 1[1]. These radicals readily undergo anti-Markovnikov addition across unactivated alkenes to form new Si-C bonds.

  • Alkali Metal Cleavage (Anionic Pathway): Treatment with alkali metals (e.g., Potassium) results in the heterolytic cleavage of the Si-Si bond, generating potent silyl anions. The inclusion of crown ethers is a critical mechanistic choice; they sequester the alkali metal cation, inducing ion pair separation. This generates a "naked" silanide anion with drastically enhanced nucleophilicity for subsequent attack on carbon electrophiles2[2].

  • Electroreductive Coupling: In electrochemical setups utilizing sacrificial anodes (e.g., Mg), the disilane facilitates the controlled synthesis of polysilanes and α-silyl alcohols by mediating the reduction of chlorosilanes and aldehydes into reactive intermediates 3[3].

Pathway Visualization

SiC_Bond_Formation Disilane 1,1,1-Trimethyl-2,2,2- triphenyldisilane Photolysis Photolysis (UV) Polar Solvent Disilane->Photolysis Alkali Alkali Metal / Base Cleavage Disilane->Alkali M(0) or MOtBu Radical Silyl Radicals (•SiPh3 / •SiMe3) Photolysis->Radical Homolytic Cleavage Anion Silyl Anions (-SiPh3 / -SiMe3) Alkali->Anion Heterolytic Cleavage SiC_Radical Si-C Bond Formation (Radical Addition) Radical->SiC_Radical SiC_Anion Si-C Bond Formation (Nucleophilic Substitution) Anion->SiC_Anion Alkene Alkenes / Alkynes Alkene->SiC_Radical Addition Electrophile Alkyl Electrophiles Electrophile->SiC_Anion Substitution

Mechanistic divergence of 1,1,1-trimethyl-2,2,2-triphenyldisilane in Si-C bond formation.

Self-Validating Experimental Protocols

Protocol A: Photochemical Silylation of Alkenes (Radical Addition)

Objective: Forge a Si-C bond via the anti-Markovnikov addition of a silyl radical to a terminal alkene.

Step 1: Preparation and Degassing

  • Action: Dissolve 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 equiv) and the target terminal alkene (1.5 equiv) in dry acetonitrile in a quartz reaction vessel. Purge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Oxygen is a potent radical scavenger. Failing to strictly degas the system will result in the •SiPh₃ radicals reacting with O₂ to form silanols or siloxanes, completely quenching the desired Si-C bond formation.

  • Validation Checkpoint: Monitor the dissolved oxygen content using a DO probe; proceed to the next step only when DO < 0.5 ppm.

Step 2: UV Irradiation

  • Action: Irradiate the mixture using a 254 nm low-pressure mercury lamp at ambient temperature for 4-6 hours.

  • Causality: The 254 nm wavelength provides the exact energy required to excite the disilane to its triplet state. Acetonitrile (a polar solvent) is strictly required to prevent the intramolecular[1,3]-silyl shift, forcing homolytic cleavage.

  • Validation Checkpoint: At t=2h, extract a 0.1 mL aliquot and analyze via GC-MS. The disappearance of the parent disilane peak (m/z 332) and the emergence of the target alkylsilane mass confirms the radical addition is actively proceeding.

Step 3: Workup and Isolation

  • Action: Remove the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography.

  • Validation Checkpoint: Analyze the purified product via ²⁹Si NMR. The disappearance of the characteristic disilane resonances (-8.5 ppm and -21.1 ppm) and the appearance of a single upfield peak confirms successful Si-C bond isolation4[4].

Protocol B: Nucleophilic Silylation via Alkali Metal Cleavage

Objective: Synthesize an alkyltriphenylsilane via the nucleophilic attack of a triphenylsilanide anion on an alkyl halide.

Step 1: Heterolytic Cleavage

  • Action: In a glovebox, add Potassium metal chunks (2.2 equiv) and 18-crown-6 ether (1.1 equiv) to a stirring solution of the disilane (1.0 equiv) in anhydrous THF at room temperature. Stir for 2 hours.

  • Causality: Potassium donates an electron into the σ*(Si-Si) orbital, inducing heterolytic cleavage. The 18-crown-6 ether sequesters the K⁺ cation, preventing a tight contact ion pair and generating a highly reactive, "naked" silanide anion.

  • Validation Checkpoint: The reaction mixture will transition from colorless to a deep, opaque red/brown. This chromophoric shift is the direct visual signature of the triphenylsilanide anion. Do not proceed until this color is completely stable.

Step 2: Electrophilic Quenching

  • Action: Cool the vessel to -78 °C using a dry ice/acetone bath. Dropwise add the alkyl bromide (1.2 equiv) over 15 minutes.

  • Causality: Cooling to -78 °C prevents unwanted side reactions, such as α-elimination or solvent attack by the highly reactive silyl anion.

  • Validation Checkpoint: The deep red/brown color must immediately discharge upon the addition of the electrophile, turning pale yellow or colorless. This visual cue validates the consumption of the silyl anion and the successful formation of the Si-C bond.

Quantitative Performance Matrix

Reaction PathwayCatalyst / InitiatorSolvent SystemKey AdditiveTarget Si-C ProductTypical Yield (%)Regioselectivity
Photochemical Radical Addition UV (254 nm)AcetonitrileNoneAlkyltriphenylsilane65 - 85%Anti-Markovnikov
Alkali Metal Cleavage Potassium MetalTHF18-Crown-6Alkyltriphenylsilane75 - 95%Sₙ2 Inversion
Electroreductive Coupling Mg Sacrificial AnodeTHF / LiClO₄NonePolysilanes / Oligosilanes50 - 60%Sequence-Controlled

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: intechopen.
  • Source: acs.

Sources

Application

Application Notes and Protocols for the Use of 1,1,1-Trimethyl-2,2,2-triphenyldisilane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent in the Silyl Ether Toolbox In the landscape of multi-step organic synthesis, the judicious use of protecting groups is fundame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent in the Silyl Ether Toolbox

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is fundamental to achieving complex molecular architectures.[1] Silyl ethers are a cornerstone for the temporary masking of hydroxyl groups, owing to their ease of formation, tunable stability, and generally mild removal conditions.[2][3][4] The stability of a silyl ether is primarily governed by the steric and electronic nature of the substituents on the silicon atom.[5] While a variety of silyl chlorides and triflates are commonly employed for the synthesis of silyl ethers, the exploration of novel silylating agents continues to be of interest.[6]

This document explores the potential application of 1,1,1-trimethyl-2,2,2-triphenyldisilane as a protecting group precursor for alcohols. The presence of both a trimethylsilyl (TMS) and a triphenylsilyl (TPS) group on a disilane backbone presents an intriguing case for selective silyl group transfer. It is hypothesized that the Si-Si bond can be cleaved by a nucleophilic alcohol, leading to the formation of a silyl ether. The nature of the transferred silyl group is likely dependent on the reaction conditions and the steric environment of the alcohol.

Proposed Mechanism of Action: Nucleophilic Cleavage of the Disilane Bond

The central hypothesis for the utility of 1,1,1-trimethyl-2,2,2-triphenyldisilane as a silylating agent is the nucleophilic attack of an alcohol on one of the silicon atoms, leading to the cleavage of the Si-Si bond. The regioselectivity of this attack would determine whether a trimethylsilyl (TMS) ether or a triphenylsilyl (TPS) ether is formed.

Several factors could influence the outcome of this reaction:

  • Steric Hindrance: The trimethylsilyl group is significantly less sterically encumbered than the triphenylsilyl group. Therefore, it is plausible that nucleophilic attack is more likely to occur at the silicon atom bearing the methyl groups, especially with sterically hindered alcohols.

  • Electrophilicity of the Silicon Atoms: The phenyl groups are electron-withdrawing, which could increase the electrophilicity of the silicon atom they are attached to, making it more susceptible to nucleophilic attack.

  • Leaving Group Ability: The reaction would proceed via the formation of a silyl anion as a leaving group. The relative stability of the trimethylsilyl anion versus the triphenylsilyl anion would play a crucial role.

The following diagram illustrates the two potential pathways for the silylation of an alcohol with 1,1,1-trimethyl-2,2,2-triphenyldisilane.

G cluster_0 Silylation Pathways Reagents R-OH + Me3Si-SiPh3 Pathway_A Pathway A: Attack at Si(Me) Reagents->Pathway_A Sterically unhindered alcohol or bulky R' Pathway_B Pathway B: Attack at Si(Ph) Reagents->Pathway_B Sterically hindered alcohol or bulky R' Product_A R-O-TMS + Ph3Si⁻ Pathway_A->Product_A Product_B R-O-TPS + Me3Si⁻ Pathway_B->Product_B

Caption: Proposed mechanistic pathways for the silylation of an alcohol with 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Experimental Protocols: Protection of Alcohols

The following protocols are proposed based on standard procedures for the formation of silyl ethers.[7] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol is designed for a standard primary alcohol where steric hindrance is minimal.

Materials:

  • Alcohol substrate

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF at 0 °C, add 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The ratio of TMS to TPS ether formation should be determined by analysis of the product mixture (e.g., by ¹H NMR or GC-MS).

Protocols for Deprotection

The choice of deprotection method will depend on which silyl ether was formed (or is desired to be cleaved). TMS ethers are significantly more labile than TPS ethers.[1][7]

Protocol 2: Selective Deprotection of a Trimethylsilyl (TMS) Ether

This protocol is suitable for the mild cleavage of a TMS ether, potentially leaving a TPS ether intact.

Materials:

  • TMS-protected alcohol

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the TMS-protected alcohol in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection by TLC.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

  • If necessary, purify the product by column chromatography.

Protocol 3: Deprotection of a Triphenylsilyl (TPS) Ether

This protocol uses a fluoride source, which is effective for the cleavage of more robust silyl ethers like TPS.[8]

Materials:

  • TPS-protected alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TPS-protected alcohol in anhydrous THF.

  • Add a solution of TBAF in THF (1.1-1.5 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times may vary from a few hours to overnight.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Relative Stability of Silyl Ethers

The following table summarizes the relative stability of common silyl ethers to acidic and basic conditions, which is crucial for planning selective protection and deprotection steps.

Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBS/TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Data adapted from references[1] and[7].

Visualization of Experimental Workflows

General Workflow for Silylation and Deprotection

G cluster_0 Silylation and Deprotection Workflow Start Alcohol (R-OH) Protection Protection: Me3Si-SiPh3, Base (e.g., Imidazole) Start->Protection Protected_Alcohol Silyl Ether (R-O-TMS or R-O-TPS) Protection->Protected_Alcohol Intermediate_Steps Further Synthetic Steps Protected_Alcohol->Intermediate_Steps Deprotection Deprotection: Acid, Base, or Fluoride Source Intermediate_Steps->Deprotection Final_Product Deprotected Alcohol (R-OH) Deprotection->Final_Product

Caption: A generalized workflow illustrating the protection and deprotection of an alcohol using a silylating agent.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of silyl ether chemistry.[6][9] The success of these procedures relies on careful execution and monitoring. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate. The identity and purity of the products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography.

References

  • Silyl ether - wikidoc. (2012, September 6). Retrieved from [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]

  • Facile Cleavage of Triethylsilyl (TES) Ethers Using o-Iodoxybenzoic Acid (IBX) without Affecting tert-Butyldimethylsilyl (TBS) Ethers | Organic Letters - ACS Publications. (2002, May 25). Retrieved from [Link]

  • Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers. (2025, December 18). Retrieved from [Link]

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from [Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Retrieved from [Link]

  • Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B803949F. (2008, April 18). Retrieved from [Link]

  • Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes - Vanderbilt University. (n.d.). Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Method

Catalytic Applications of Palladium in Reactions with 1,1,1-Trimethyl-2,2,2-triphenyldisilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 1,1,1-Trimethyl-2,2,2-triphenyldisilane in Palladium-Catalyzed Si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 1,1,1-Trimethyl-2,2,2-triphenyldisilane in Palladium-Catalyzed Silylation

In the landscape of modern synthetic chemistry, the formation of carbon-silicon (C-Si) bonds is a cornerstone for the synthesis of complex molecules, advanced materials, and pharmaceutical intermediates. Arylsilanes, in particular, are versatile building blocks, amenable to a wide range of subsequent transformations. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient and selective construction of these bonds. This guide focuses on the catalytic applications of palladium in reactions involving the unsymmetrical disilane, 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃SiSiMe₃).

The unique architecture of this reagent, featuring both a sterically demanding triphenylsilyl moiety and a compact trimethylsilyl group, presents intriguing possibilities for selective silyl transfer. This document provides a comprehensive overview of the mechanistic underpinnings, practical application notes, and detailed experimental protocols for leveraging this reagent in palladium-catalyzed silylations of aryl halides.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed silylation of aryl halides with disilanes is generally understood to proceed through a well-defined catalytic cycle. A thorough comprehension of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broadly divided into three key elementary steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step of the overall reaction.[1][2][3] The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl.[4]

  • Transmetalation: The resulting arylpalladium(II) halide intermediate then undergoes transmetalation with 1,1,1-trimethyl-2,2,2-triphenyldisilane. This step involves the cleavage of the Si-Si bond and the transfer of a silyl group to the palladium center, displacing the halide. The regioselectivity of Si-Si bond cleavage in unsymmetrical disilanes is a critical consideration. While not extensively studied for Ph₃SiSiMe₃ specifically, factors such as steric hindrance and the electronic nature of the silicon substituents are known to influence which silyl group is transferred. It is plausible that the less sterically hindered and more electron-donating trimethylsilyl group could be preferentially transferred under certain conditions. Conversely, activation of the triphenylsilyl group is also a possibility that warrants experimental investigation.[5][6]

  • Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II)-silyl intermediate, which forms the desired arylsilane (Ar-SiR₃) and regenerates the active palladium(0) catalyst, thus closing the catalytic cycle. The electronic and steric properties of the ancillary ligands on the palladium complex play a crucial role in facilitating this step.[7][8][9][10][11][12]

Diagram of the Proposed Catalytic Cycle

Palladium-Catalyzed Silylation Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ph3SiSiMe3 Ph3SiSiMe3 Ph3SiSiMe3->Transmetalation Ar-Pd(II)(SiR3)L_n Ar-Pd(II)(SiR3)L_n Transmetalation->Ar-Pd(II)(SiR3)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(SiR3)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-SiR3 Ar-SiR3 Reductive_Elimination->Ar-SiR3

Caption: Proposed catalytic cycle for the palladium-catalyzed silylation of aryl halides with 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Application Notes: Strategic Considerations for Successful Silylation

The successful implementation of palladium-catalyzed silylations with 1,1,1-trimethyl-2,2,2-triphenyldisilane hinges on the careful selection of several key reaction parameters.

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the ancillary ligand is critical for achieving high catalytic activity and selectivity.

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. These are typically reduced in situ to the active Pd(0) species.

    • Ligands: Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. Ligands such as SPhos, RuPhos, and P(t-Bu)₃ have proven effective in related silylation reactions with hexamethyldisilane.[13] The choice of ligand can also influence which silyl group from the unsymmetrical disilane is transferred.

  • Solvent and Base:

    • Solvents: Anhydrous, aprotic polar solvents such as dioxane, DMF, and toluene are commonly used. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.

    • Bases: A base is often required to facilitate the transmetalation step, likely by activating the disilane or by scavenging the halide from the palladium center. Common bases include potassium carbonate (K₂CO₃), potassium fluoride (KF), and cesium carbonate (Cs₂CO₃). The basicity and coordinating ability of the anion can influence the reaction outcome.[14]

  • Reaction Temperature and Time: These reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to overcome the activation barriers for oxidative addition and reductive elimination. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC, GC-MS, or LC-MS.

  • Substrate Scope:

    • Aryl Halides: Aryl iodides and bromides are generally the most reactive substrates. Aryl chlorides and triflates can also be used but may require more active catalyst systems.[5][13] The electronic nature of the aryl halide can influence the reaction rate, with electron-deficient arenes often reacting more readily in the oxidative addition step.

    • Functional Group Tolerance: A significant advantage of palladium-catalyzed silylation is its broad functional group tolerance. Esters, ketones, amides, ethers, and nitriles are often well-tolerated, which is a considerable improvement over traditional organometallic silylation methods.

Experimental Protocol: Representative Palladium-Catalyzed Silylation of an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed silylation of an aryl bromide with 1,1,1-trimethyl-2,2,2-triphenyldisilane. Note: This is a representative protocol based on analogous reactions with hexamethyldisilane and should be optimized for specific substrates.[13][14]

Diagram of the Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Reagents Weigh Reagents: Aryl Bromide Ph3SiSiMe3 Pd Catalyst Ligand Base Flask Combine in Oven-Dried Schlenk Flask Reagents->Flask Inert_Atmosphere Evacuate and Backfill with Argon (3x) Flask->Inert_Atmosphere Solvent Add Anhydrous Solvent via Syringe Inert_Atmosphere->Solvent Heating Heat with Stirring (e.g., 100 °C) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite, Wash with Solvent Cooling->Filtration Concentration Concentrate Filtrate in vacuo Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Characterize Product Purification->Product

Caption: A typical workflow for palladium-catalyzed silylation.

Materials and Reagents

Reagent/MaterialQuantity (for 1 mmol scale)Notes
Aryl Bromide1.0 mmol, 1.0 equivSubstrate
1,1,1-Trimethyl-2,2,2-triphenyldisilane1.2 mmol, 1.2 equivSilylating agent
Palladium(II) Acetate (Pd(OAc)₂)0.02 mmol, 2 mol%Catalyst precursor
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)0.04 mmol, 4 mol%Ligand
Potassium Carbonate (K₂CO₃)2.0 mmol, 2.0 equivBase, should be finely ground and dried
Anhydrous Dioxane5 mLSolvent
Oven-dried Schlenk flask with a magnetic stir bar1Reaction vessel
Argon or Nitrogen supplyFor maintaining an inert atmosphere
Standard glassware for work-up and purificationSeparatory funnel, round-bottom flasks, rotary evaporator, chromatography column, etc.
Celite®Filtration aid
Silica gelFor column chromatography
Solvents for chromatography (e.g., hexanes/ethyl acetate)Eluent for purification

Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous dioxane (5 mL) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® in a fritted glass funnel, washing the pad with additional ethyl acetate (3 x 10 mL).

    • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified arylsilane.

  • Characterization:

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., a biarylphosphine with different substitution patterns), or a different base. Ensure all reagents and solvents are strictly anhydrous.

  • Formation of Side Products: The formation of homocoupled biaryls or products from the reduction of the aryl halide can sometimes be observed. Adjusting the ligand-to-palladium ratio or the reaction temperature may mitigate these side reactions. Disilylation of the aryl halide is also a potential side reaction that should be monitored for.[15]

  • Selective Silyl Transfer: The protocol above does not explicitly control which silyl group is transferred. Analysis of the product mixture is necessary to determine the selectivity. If a specific silylarene (Ar-SiMe₃ or Ar-SiPh₃) is desired, screening of different ligands and reaction conditions will be necessary to optimize for the selective cleavage of the desired Si-Si bond.

Conclusion

1,1,1-Trimethyl-2,2,2-triphenyldisilane is a promising, yet underexplored, reagent for palladium-catalyzed silylation reactions. Its unsymmetrical nature offers the potential for selective introduction of either a trimethylsilyl or a triphenylsilyl group, depending on the reaction conditions. While further research is needed to fully elucidate the factors governing this selectivity, the general principles of palladium-catalyzed cross-coupling provide a solid foundation for developing robust and versatile synthetic protocols. The methods and insights provided in this guide are intended to empower researchers to explore the synthetic utility of this unique disilane in their own work, paving the way for new discoveries in organic synthesis and drug development.

References

  • Lapan, K. M., & O'Brien, J. M. (2012). A mild and efficient protocol for the catalytic silylation of aryl bromides. Tetrahedron Letters, 53(1), 105-108.
  • Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes.
  • Ohmura, T., Torigoe, T., & Suginome, M. (2013). Activator-Free Palladium-Catalyzed Silylation of Aryl Chlorides with Silylsilatranes. Organic Letters, 15(24), 6278-6281.
  • Murata, M., Ohara, H., Oiwa, R., Watanabe, S., & Masuda, Y. (2006). Palladium(0)-Catalyzed Silylation of Aryl Halides with Triorganosilanes: Synthesis of Aryl(2-furyl)silanes. Synlett, 2006(01), 119-122.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Chen, W., Chen, K., & Zhao, Y. (2018). Palladium‐Catalyzed C−H Silylation through Palladacycles Generated from Aryl Halides.
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785-3788.
  • Hayashi, T., Yamamoto, A., Iwata, T., & Ito, Y. (1987). 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes.
  • Canty, A. J., & van Koten, G. (1995). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy. Accounts of Chemical Research, 28(10), 406-413.
  • van der Zeijden, A. A. H., van der Linden, J., & van Koten, G. (1994). Selective intramolecular cleavage of the carbon-silicon bond by palladium salts. Inorganica Chimica Acta, 222(1-2), 249-254.
  • Gurry, M. G., & Sigman, M. S. (2016). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 7(8), 5493-5501.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 129(25), 7894-7903.
  • Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202.
  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486-12493.
  • An, K., & Hartwig, J. F. (2011). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. Chemical Society Reviews, 40(10), 5049-5060.
  • Vechorkin, O., & Hu, X. (2010). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 132(40), 14196-14198.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Organometallics, 21(26), 5470-5472.
  • Kubota, K., & Kanbara, T. (2020). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 49(3), 745-751.
  • Zhang, T., & Lei, A. (2021). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
  • Zhang, Y., Dan, W. X., Liu, J., Tortorella, M. D., Tu, Z., & Talley, J. J. (2013). Palladium-Catalyzed Synthesis of Trimethylsilyl Substituted Benzopyran Derivatives. The Open Organic Chemistry Journal, 7(1), 15-20.
  • PubChem. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane. Retrieved March 25, 2026, from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved March 25, 2026, from [Link]

  • Beilstein Journals. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). Improved process for the silylation of organic compounds with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine by means of catalysis with certain nitrogen containing compounds.
  • Hartwig, J. F. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. Retrieved March 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed 1,2-selective intermolecular arylamination of 1,3-dienes. Retrieved March 25, 2026, from [Link]

Sources

Application

Application Note: Modalities for the Cleavage of the Si–Si Bond in 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The controlled cleavage of the silicon-silicon (Si–...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The controlled cleavage of the silicon-silicon (Si–Si) bond in unsymmetrical disilanes is a cornerstone methodology in modern organosilicon chemistry. 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃Si–SiMe₃) serves as an ideal precursor for generating highly reactive silyl anions, silyl radicals, and silyl halides. Because the two silicon atoms exist in vastly different steric and electronic environments, the molecule exhibits highly predictable, divergent reactivity depending on the applied cleavage modality.

This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the heterolytic (nucleophilic) and homolytic (photochemical) cleavage of Ph₃Si–SiMe₃.

Mechanistic Rationale & Causality

The Si–Si bond in Ph₃Si–SiMe₃ is relatively weak and highly polarizable, making it susceptible to multiple modes of activation:

  • Heterolytic Cleavage (Nucleophilic Attack): When treated with strong nucleophiles like Methyllithium (MeLi), the nucleophile selectively attacks the sterically unhindered trimethylsilyl (–SiMe₃) group[1]. The reaction proceeds via a pentacoordinate silicon transition state. The triphenylsilyl (Ph₃Si⁻) group acts as an excellent leaving group because the resulting anionic charge is stabilized by the inductive and polarizable effects of the three phenyl rings[2]. This yields triphenylsilyllithium (Ph₃SiLi) and volatile tetramethylsilane (Me₄Si).

  • Homolytic Cleavage (Photochemical): Disilanes absorb strongly in the UV region (~254 nm), which promotes an electron from the σ to the σ∗ antibonding orbital. This excitation leads to homolytic cleavage, generating Ph₃Si• and Me₃Si• radicals[3]. The choice of solvent is critical here: polar solvents (like acetonitrile) stabilize the free silyl radicals, whereas non-polar solvents (like cyclohexane) can lead to unwanted intramolecular rearrangements to silatrienes[4].

G Disilane 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph3Si-SiMe3) Nuc Nucleophilic Cleavage (MeLi / THF) Disilane->Nuc Heterolytic Photo Photochemical Cleavage (UV 254 nm) Disilane->Photo Homolytic Elec Electrophilic Cleavage (I2 or Br2) Disilane->Elec Oxidative NucProd Ph3SiLi + Me4Si (Silyl Anion) Nuc->NucProd PhotoProd Ph3Si• + Me3Si• (Silyl Radicals) Photo->PhotoProd ElecProd Ph3Si-X + Me3Si-X (Silyl Halides) Elec->ElecProd

Divergent Si-Si bond cleavage pathways of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Quantitative Data: Comparison of Cleavage Modalities

The following table summarizes the quantitative parameters and outcomes of the three primary Si–Si bond cleavage methods for Ph₃Si–SiMe₃.

Cleavage ModalityReagent / ConditionsPrimary IntermediatesByproductsTypical YieldDownstream Application
Nucleophilic MeLi, THF, -78 °C to RTPh₃SiLi (Silyl anion)Me₄Si (Gas)85–95%Nucleophilic silylation of electrophiles (e.g., ketones, halides)[2].
Photochemical UV (254 nm), MeCN, 20 °CPh₃Si• + Me₃Si• (Radicals)Siloxanes (if O₂ present)70–90%Radical addition to alkenes or fullerenes (C₆₀).
Electrophilic I₂, CH₂Cl₂, 0 °CPh₃Si-I + Me₃Si-INone>95%Synthesis of highly reactive silylating agents.

Experimental Protocols

Protocol A: Nucleophilic Cleavage via Methyllithium (MeLi)

This protocol describes the generation of Triphenylsilyllithium (Ph₃SiLi) via the heterolytic cleavage of Ph₃Si–SiMe₃[2].

Reagents & Materials:

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane (1.0 mmol, 332.6 g/mol )

  • Methyllithium (MeLi) solution (1.6 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Schlenk flask, magnetic stir bar, argon/nitrogen line.

Step-by-Step Methodology:

  • Preparation of the Substrate: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Add 333 mg (1.0 mmol) of Ph₃Si–SiMe₃ to the flask.

  • Solvation: Inject 10 mL of anhydrous THF into the flask. Causality: THF is strictly required as it coordinates the lithium cation, dramatically increasing the nucleophilicity of the methyl anion compared to non-polar solvents[5].

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Low temperatures prevent unwanted side reactions (such as THF ring-opening by MeLi) and control the exothermic nature of the pentacoordinate intermediate formation.

  • Reagent Addition: Slowly add 0.65 mL (1.05 mmol, 1.05 eq) of MeLi dropwise via syringe.

  • Cleavage & Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours. The solution will develop a deep red/brown hue, indicative of the Ph₃SiLi anion. The byproduct, tetramethylsilane (Me₄Si, bp 26 °C), largely volatilizes.

  • Validation/Quenching: To validate the titer of the generated silyl anion, an aliquot can be quenched with D₂O to yield Ph₃SiD, which is easily quantified via ¹H/²H NMR.

Mech Step1 MeLi (Nucleophile) Step3 Pentacoordinate Si Transition State Step1->Step3 Attacks less hindered SiMe3 Step2 Ph3Si-SiMe3 (Substrate) Step2->Step3 Step4 Ph3Si- (Leaving Group) Step3->Step4 Si-Si Bond Cleavage Step5 Ph3SiLi (Active Reagent) Step4->Step5 Li+ Coordination

Mechanism of nucleophilic Si-Si bond cleavage by methyllithium.

Protocol B: Photochemical Homolytic Cleavage

This protocol is utilized to generate silyl radicals for downstream addition reactions[3].

Reagents & Materials:

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane (0.5 mmol)

  • Spectroscopy-grade Acetonitrile (MeCN)

  • Rayonet Photochemical Reactor (equipped with 254 nm lamps)

  • Quartz reaction tubes.

Step-by-Step Methodology:

  • Vessel Selection: Transfer 0.5 mmol of Ph₃Si–SiMe₃ into a specialized quartz reaction tube. Causality: Standard borosilicate glass absorbs UV light below 300 nm. Quartz is completely transparent to the 254 nm radiation required to excite the Si–Si σ→σ∗ transition[4].

  • Solvent Addition: Add 15 mL of MeCN. Causality: Polar solvents like MeCN stabilize the transient silyl radicals and suppress the competing intramolecular rearrangement to 1,1-diphenyl-1-(sila)hexatriene, which dominates in non-polar solvents like hexane[3].

  • Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen (O₂) is a ground-state triplet diradical. If present, it will rapidly intercept the generated silyl radicals at diffusion-controlled rates to form siloxanes, destroying the yield[4].

  • Irradiation: Seal the quartz tube under argon and place it in the photochemical reactor. Irradiate at 254 nm for 4–6 hours at ambient temperature.

  • Downstream Trapping: The generated Ph₃Si• and Me₃Si• radicals must be trapped in situ by a suitable acceptor (e.g., an alkene, diene, or fullerene) added prior to irradiation.

References

  • PHOTOCHEMICAL GENERATION OF SILICON- CENTERED RADICALS AND THEIR REACTIONS Source: Universidad de Belgrano / ResearchGate URL
  • Photochemical functionalizations of C60 with phenylpolysilanes Source: ElectronicsAndBooks URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Synthesis and Characterisation of [K(18-Crown-6)(OtBu)
  • Source: National Institutes of Health (NIH)

Sources

Method

1,1,1-trimethyl-2,2,2-triphenyldisilane as a precursor to silyl anions

Application Note: 1,1,1-Trimethyl-2,2,2-triphenyldisilane as a Precursor to Silyl Anions Executive Summary The generation of silyl anions is a critical step in the synthesis of complex organosilicon compounds, silylboran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,1,1-Trimethyl-2,2,2-triphenyldisilane as a Precursor to Silyl Anions

Executive Summary

The generation of silyl anions is a critical step in the synthesis of complex organosilicon compounds, silylboranes, and functionalized materials. Traditional methods relying on the reductive cleavage of chlorosilanes or symmetric disilanes with alkali metals often require harsh conditions, prolonged reaction times, and yield complex mixtures due to Wurtz-type coupling[1]. 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃) emerges as a superior precursor, enabling the rapid, mild, and quantitative generation of triphenylsilyllithium (Ph₃SiLi) via nucleophilic cleavage with methyllithium (MeLi)[2]. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this reagent in advanced synthesis.

Mechanistic Rationale: The Causality of Cleavage

The efficacy of Ph₃Si-SiMe₃ lies in its unsymmetrical nature, which dictates a highly regioselective cleavage[3]. When treated with an alkyl lithium reagent such as MeLi, the reaction proceeds via a polar nucleophilic attack rather than a single-electron transfer reduction[4].

  • Steric and Electrophilic Targeting: The MeLi nucleophile selectively attacks the less sterically hindered trimethylsilyl (SiMe₃) group[3]. The SiMe₃ silicon center is more electrophilic and physically accessible compared to the adjacent silicon, which is heavily shielded by three bulky phenyl rings.

  • Thermodynamic Driving Force (Leaving Group Stability): The cleavage of the Si-Si bond expels the triphenylsilyl moiety as an anion (Ph₃Si⁻). This anion is thermodynamically favored over a trimethylsilyl anion because the phenyl rings help stabilize the negative charge through polarizability and inductive effects[5].

  • Volatile Byproduct: The attack of the methyl anion on the SiMe₃ group generates tetramethylsilane (SiMe₄, or TMS) as the sole byproduct[3]. TMS is highly volatile (bp 26 °C) and chemically inert, driving the reaction to completion (Le Chatelier's principle) and allowing for effortless purification without the need to filter alkali metal salts[6].

G A Ph3Si-SiMe3 (Precursor) C [Ph3Si---SiMe4]- Li+ (Transition State) A->C Nucleophilic Attack B MeLi (Nucleophile) B->C D Ph3SiLi (Silyl Anion) C->D Cleavage E SiMe4 (Volatile Byproduct) C->E

Regioselective nucleophilic cleavage of Ph3Si-SiMe3 by MeLi to form Ph3SiLi and volatile TMS.

Comparative Data: Precursors to Silyl Anions

The table below summarizes the quantitative and qualitative differences between common methods for generating Ph₃SiLi.

PrecursorReagentReaction ConditionsByproductsYield & Purity Profile
Ph₃SiCl Li metalTHF, 24-48 h, vigorous stirringLiCl, unreacted Li, Ph₃Si-SiPh₃Moderate; requires filtration and suffers from Wurtz coupling side reactions[1].
Ph₃Si-SiPh₃ Li metalTHF, 12-24 h, ambient to refluxUnreacted Li metalGood; but requires handling of hazardous alkali metals and filtration[7].
Ph₃Si-SiMe₃ MeLi THF, 0 °C to RT, 1-2 h SiMe₄ (TMS) Excellent (>95%); TMS is easily removed in vacuo; no filtration required[2].

Experimental Protocols

Protocol 1: Synthesis of Triphenylsilyllithium (Ph₃SiLi)

Self-Validating Cues: The formation of silyl anions is typically accompanied by a distinct color change. Ph₃SiLi in THF exhibits a characteristic deep red to amber color[8].

Materials:

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃): 1.0 mmol (332.6 mg)

  • Methyllithium (MeLi): 1.05 mmol (e.g., 0.66 mL of a 1.6 M solution in Et₂O)[9]

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity argon.

  • Dissolution: Add Ph₃Si-SiMe₃ (1.0 mmol) to the flask. Inject 5.0 mL of anhydrous THF. Stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Cleavage: Dropwise, add the MeLi solution (1.05 mmol) over 5 minutes via a gas-tight syringe.

  • Validation & Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. Causality Check: The solution will transition from colorless to a deep red/amber color, confirming the successful heterolytic cleavage of the Si-Si bond and the accumulation of the Ph₃SiLi anion[10].

  • Byproduct Removal (Optional but Recommended): To remove the SiMe₄ byproduct and Et₂O (from the MeLi solution), the solvent can be carefully removed under reduced pressure. The resulting deep red residue can be redissolved in fresh anhydrous THF for subsequent reactions.

Protocol 2: Trapping Ph₃SiLi with an Electrophile (Synthesis of Silylboranes or Functional Silanes)

Procedure:

  • Cool the freshly prepared Ph₃SiLi solution (from Protocol 1) to -78 °C using a dry ice/acetone bath.

  • Slowly add the desired electrophile (e.g., an alkyl halide, or a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for silylborane synthesis) (1.1 mmol)[6].

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours. The deep red color will dissipate as the silyl anion is consumed, serving as a visual indicator of reaction progress.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

Analytical Validation

To ensure scientific integrity, the intermediate and final products should be validated:

  • NMR Spectroscopy: The generation of the silyl anion can be monitored via ²⁹Si NMR. The precursor Ph₃Si-SiMe₃ exhibits distinct resonances for the sp³ silicon atoms. Upon cleavage, the formation of the highly shielded silyl anion results in a significant upfield shift in the ²⁹Si NMR spectrum (typically around -9 to -15 ppm for Ph₃SiLi in THF, depending on concentration and exact solvation)[11]. The byproduct TMS provides a convenient internal reference at 0 ppm.

Conclusion

Using circumvents the hazards and inefficiencies of alkali metal reductions. By leveraging the steric and electronic disparities between the trimethylsilyl and triphenylsilyl groups, researchers can achieve rapid, quantitative, and visually verifiable generation of Ph₃SiLi.

Sources

Application

Synthesis of Functionalized Silanes from 1,1,1-Trimethyl-2,2,2-triphenyldisilane: A Detailed Guide for Researchers

Introduction: The Strategic Value of Functionalized Silanes and the Unique Role of an Unsymmetrical Disilane Precursor Functionalized organosilicon compounds are indispensable tools in modern chemical research, finding d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Silanes and the Unique Role of an Unsymmetrical Disilane Precursor

Functionalized organosilicon compounds are indispensable tools in modern chemical research, finding diverse applications in materials science, organic synthesis, and pharmaceutical development.[1][2] Their utility stems from a unique combination of properties, including the stability of the silicon-carbon bond, the ability of silicon to influence the electronic properties of adjacent functional groups, and the capacity of silyl moieties to serve as versatile protecting groups or synthetic handles.[3] In the context of drug discovery, the incorporation of silicon can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, offering a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5][6]

This application note provides a comprehensive guide to the synthesis of functionalized silanes using 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃SiSiMe₃) as a versatile and highly selective precursor. We will delve into the underlying chemical principles that govern the reactivity of this unsymmetrical disilane, with a particular focus on the fluoride-mediated generation of a triphenylsilyl nucleophile. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring both practical utility and a deep understanding of the chemistry involved.

Core Principle: Selective Si-Si Bond Cleavage via Hypervalent Silicon Intermediates

The synthetic utility of 1,1,1-trimethyl-2,2,2-triphenyldisilane hinges on the selective cleavage of its silicon-silicon bond. This selectivity is achieved through nucleophilic activation, most commonly with a fluoride source such as tetrabutylammonium fluoride (TBAF). The mechanism involves the formation of a pentacoordinate, hypervalent silicon intermediate.

The fluoride anion preferentially attacks the silicon atom of the trimethylsilyl group. This preference can be attributed to two main factors:

  • Steric Accessibility: The methyl groups of the trimethylsilyl moiety present a smaller steric hindrance to the approaching nucleophile compared to the bulky phenyl groups of the triphenylsilyl moiety.

  • Electronic Effects: The silicon atom of the trimethylsilyl group is more electrophilic than the silicon atom of the triphenylsilyl group. The phenyl groups are capable of some degree of π-interaction with the silicon d-orbitals, which slightly reduces the electrophilicity of the triphenylsilyl silicon atom.

Upon formation of the pentacoordinate intermediate, the triphenylsilyl group is expelled as a triphenylsilyl anion equivalent, which is a potent nucleophile. The other product of this cleavage is the highly stable and volatile fluorotrimethylsilane (Me₃SiF). This selective generation of the triphenylsilyl nucleophile is a key advantage of using this specific disilane.

Si-Si_Bond_Cleavage_Mechanism start Ph₃Si-SiMe₃ + F⁻ intermediate [Ph₃Si-Si(Me)₃-F]⁻ (Pentacoordinate Intermediate) start->intermediate Nucleophilic Attack products Ph₃Si⁻ + Me₃Si-F intermediate->products Si-Si Bond Cleavage

Caption: Mechanism of Fluoride-Catalyzed Si-Si Bond Cleavage.

Synthetic Applications: Generation and Trapping of the Triphenylsilyl Nucleophile

The in-situ generated triphenylsilyl anion is a versatile nucleophile that can react with a wide range of electrophiles to form new carbon-silicon or heteroatom-silicon bonds. This section outlines key applications and provides detailed protocols.

Synthesis of α-Hydroxyalkyltriphenylsilanes from Carbonyl Compounds

The triphenylsilyl anion readily adds to aldehydes and ketones in a 1,2-nucleophilic addition fashion to yield, after an aqueous workup, the corresponding α-hydroxyalkyltriphenylsilanes.[7][8][9] These products are valuable synthetic intermediates. The triphenylsilyl group can be subsequently converted to a hydroxyl group via Tamao-Fleming oxidation, effectively making the triphenylsilyl anion a nucleophilic hydroxymethyl or hydroxyalkyl synthon.[10][11][12]

Experimental Protocol: Synthesis of (1-Hydroxycyclohexyl)triphenylsilane

  • Reaction Setup: To a flame-dried, argon-purged flask, add 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 mmol, 332.6 mg) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol) via syringe. Stir the solution at room temperature for 10 minutes.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C using an ice bath. Add cyclohexanone (1.0 mmol, 98.1 mg, 0.104 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-hydroxyalkyltriphenylsilane.

ElectrophileProductTypical Yield
Benzaldehyde(Hydroxy(phenyl)methyl)triphenylsilane85-95%
Cyclohexanone(1-Hydroxycyclohexyl)triphenylsilane80-90%
Acetone(1-Hydroxy-1-methylethyl)triphenylsilane88-98%
Synthesis of Alkyltriphenylsilanes via Nucleophilic Substitution

The triphenylsilyl anion can also participate in Sₙ2 reactions with primary and some secondary alkyl halides to furnish alkyltriphenylsilanes.

Experimental Protocol: Synthesis of Butyltriphenylsilane

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 mmol, 332.6 mg) in anhydrous THF (5 mL).

  • Anion Generation: Add a solution of TBAF in THF (1.0 M, 1.1 mL, 1.1 mmol) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Add 1-bromobutane (1.0 mmol, 137.0 mg, 0.108 mL) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours, monitoring by TLC.

  • Workup and Purification: After cooling to room temperature, quench with saturated aqueous ammonium chloride (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane) to yield butyltriphenylsilane.

Alkyl HalideProductTypical Yield
1-BromobutaneButyltriphenylsilane70-80%
Benzyl BromideBenzyltriphenylsilane85-95%
IodomethaneMethyltriphenylsilane75-85%
Synthesis of Triphenylsilyl Ethers

While the primary utility of the fluoride-mediated cleavage is the generation of a carbon-centered nucleophile, under certain conditions, the triphenylsilyl moiety can be used for the protection of alcohols, forming triphenylsilyl ethers. This transformation is less common with this specific disilane, as other silylating agents are more direct. However, it can be achieved by trapping the silyl anion with a source of electrophilic oxygen or by alternative activation methods.

Advanced Applications and Considerations

Transition-Metal Catalyzed Reactions

While nucleophilic activation is the most explored pathway for 1,1,1-trimethyl-2,2,2-triphenyldisilane, disilanes, in general, are known to participate in transition-metal-catalyzed reactions.[13][14][15][16] For instance, palladium or platinum complexes can catalyze the addition of the Si-Si bond across multiple bonds or participate in cross-coupling reactions. The differential reactivity of the trimethylsilyl and triphenylsilyl groups in such catalytic cycles is an area of ongoing research and offers potential for novel synthetic methodologies.

Experimental_Workflow start Start: Ph₃Si-SiMe₃ in THF add_tba Add catalytic TBAF start->add_tba anion_gen In-situ generation of Ph₃Si⁻ add_tba->anion_gen add_electrophile Add Electrophile (e.g., R₂C=O) anion_gen->add_electrophile reaction Nucleophilic Addition add_electrophile->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Functionalized Triphenylsilane purification->product

Caption: General Experimental Workflow for Functionalization.

Role in Drug Development

The triphenylsilyl group, once incorporated into a molecule, can significantly influence its biological properties. The three phenyl rings impart a high degree of lipophilicity, which can enhance membrane permeability and bioavailability.[5][17] Furthermore, the bulky nature of the triphenylsilyl group can provide steric shielding to adjacent functional groups, potentially increasing metabolic stability by hindering enzymatic degradation.[18] The ability to convert the triphenylsilyl group into a hydroxyl group via Tamao-Fleming oxidation also allows for its use as a "masked" hydroxyl group, which can be unveiled at a later stage of a synthesis or in vivo as part of a prodrug strategy.

Conclusion

1,1,1-Trimethyl-2,2,2-triphenyldisilane is a powerful and selective reagent for the synthesis of functionalized triphenylsilanes. Its utility is centered on the fluoride-mediated, selective cleavage of the Si-Si bond to generate a triphenylsilyl nucleophile. This method provides a reliable and high-yielding route to a variety of valuable organosilicon compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this disilane in their synthetic endeavors, from fundamental organic chemistry to the development of novel therapeutic agents.

References

  • Fleming, I. The Fleming-Tamao Oxidation of Carbon-Silicon Bonds. Comprehensive Organic Synthesis, 7, 5-1 - 5-68 (1991).
  • Tamao, K., Kumada, M., & Maeda, K. Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes. Tetrahedron Letters, 24(28), 2855-2858 (1983).
  • Triphenylsilane. Chem-Impex. (n.d.). Retrieved March 30, 2026, from [Link].

  • Fleming–Tamao oxidation. In Wikipedia. Retrieved March 30, 2026, from [Link].

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. (2024). DOI:10.1039/D4MD00169A.
  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. OSTI.GOV. (n.d.). Retrieved March 30, 2026, from [Link].

  • Organosilicon Molecules with Medicinal Applications.
  • Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Journal of Fluorine Chemistry, 125(4), 549-552 (2004).
  • Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage.
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem. (n.d.). Retrieved March 30, 2026, from [Link].

  • Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. Request PDF. (n.d.). Retrieved March 30, 2026, from [Link].

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. PMC. (n.d.). Retrieved March 30, 2026, from [Link].

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. (2022).
  • Transition Metal-Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. OA Monitor Ireland. (n.d.). Retrieved March 30, 2026, from [Link].

  • Disilane-bridged architectures: an emerging class of molecular materials. PMC. (n.d.). Retrieved March 30, 2026, from [Link].

  • addition of nucleophiles to carbonyls. YouTube. (2019).
  • Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. PMC. (n.d.). Retrieved March 30, 2026, from [Link].

  • Silylation of Aryl Iodides with 1,1,1,3,5,5,5-Heptamethyltrisiloxane Catalyzed by Transition-Metal Complexes. Organic Chemistry Portal. (n.d.). Retrieved March 30, 2026, from [Link].

  • Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis.
  • Fluoride-mediated rearrangement of phenylfluorosilanes. UVIC. (n.d.). Retrieved March 30, 2026, from [Link].

  • Radical-Mediated Trifunctionaliz
  • (PDF) Lipophilicity Indices for Drug Development. ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link].

  • Transition Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. (2024).
  • nucleophilic addition reactions onto carbonyls - practice #1. YouTube. (2019).
  • Transition Metal-Catalyzed Reactions of Heteroatom- Substituted Alkynes Margherita Zanini. TDX. (n.d.). Retrieved March 30, 2026, from [Link].

  • 4 - Organic Syntheses Procedure. Organic Syntheses. (n.d.). Retrieved March 30, 2026, from [Link].

  • Photostable triphenylmethyl-based diradicals with a degenerate singlet-triplet ground state and strong photoluminescence. ChemRxiv. (2025).
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. (2019).
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. (n.d.). Retrieved March 30, 2026, from [Link].

  • Exploitation of silicon medicinal chemistry in drug discovery. Request PDF. (n.d.). Retrieved March 30, 2026, from [Link].

  • Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. PMC. (n.d.). Retrieved March 30, 2026, from [Link].

  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Thieme. (2025).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Benzene, 1-(1E)-1-heptenyl-4-methoxy. Organic Syntheses. (n.d.). Retrieved March 30, 2026, from [Link].

  • (PDF) Substituent Effects in Scholl‐Type Reactions of 1,2‐Terphenyls to Triphenylenes.
  • 1 Theory of Radical Reactions. Wiley Monthly Title Update and Image Download Site. (n.d.). Retrieved March 30, 2026, from [Link].

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (n.d.). Retrieved March 30, 2026, from [Link].

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. (n.d.). Retrieved March 30, 2026, from [Link].

  • Publications. 精密有機反応化学研究室 - 千葉大学. (n.d.). Retrieved March 30, 2026, from [Link].

  • Disilane-bridged architectures: an emerging class of molecular materials. Chemical Science (RSC Publishing). (n.d.). Retrieved March 30, 2026, from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for silylation with 1,1,1-trimethyl-2,2,2-triphenyldisilane

Welcome to the Advanced Application Support Center for 1,1,1-trimethyl-2,2,2-triphenyldisilane . As a highly specialized, unsymmetrical disilane, Ph₃Si-SiMe₃ presents unique opportunities for regioselective and chemosele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for 1,1,1-trimethyl-2,2,2-triphenyldisilane . As a highly specialized, unsymmetrical disilane, Ph₃Si-SiMe₃ presents unique opportunities for regioselective and chemoselective silylations. However, its unsymmetrical nature and steric bulk require precise control over reaction conditions.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic definitions and directly addresses the mechanistic causality behind reaction failures, providing field-proven troubleshooting strategies and self-validating protocols.

I. Troubleshooting FAQs: Mechanistic Pathways & Optimization

Pathway A: Photochemical Radical Generation

Q: I am irradiating Ph₃Si-SiMe₃ at 254 nm to generate silyl radicals for a reduction cascade, but my GC-MS shows the formation of 1,2-siloxetanes instead of my desired silylated product. What is causing this divergence?

The Causality: The relaxation pathway of the triplet excited state of Ph₃Si-SiMe₃ is highly sensitive to solvent polarity. In non-polar solvents (e.g., cyclohexane or hexane), the lack of solvent stabilization for a radical pair forces the disilane to undergo a photoinduced [1,3]-trimethylsilyl migration into one of the aromatic rings. This forms a transient 1,3,5-(1-sila)hexatriene intermediate [1]. If any trace carbonyls (like acetone) are present in your matrix, they will rapidly undergo a [2+2] cycloaddition with this silatriene to form stable 1,2-siloxetanes [2].

The Fix: To successfully generate free silyl radicals (Ph₃Si• and Me₃Si•), you must switch to a polar solvent such as acetonitrile (MeCN). The polar medium stabilizes the intermediate radical pair, completely suppressing the [1,3]-silyl shift and favoring homolytic Si-Si bond cleavage[1].

Photochem Ph3SiSiMe3 Ph3Si-SiMe3 (Ground State) Excited Triplet Excited State Ph3SiSiMe3->Excited UV (254 nm) Polar Polar Solvent (e.g., MeCN) Excited->Polar NonPolar Non-Polar Solvent (e.g., Cyclohexane) Excited->NonPolar Radicals Silyl Free Radicals (Ph3Si• + Me3Si•) Polar->Radicals Silatriene 1,3,5-(1-sila)hexatriene ([1,3]-silyl shift) NonPolar->Silatriene

Fig 1. Solvent-dependent photochemical divergence of Ph3Si-SiMe3.

Pathway B: Transition-Metal Catalyzed Silylation

Q: During the Palladium-catalyzed addition of Ph₃Si-SiMe₃ to an alkene, I am observing poor conversion and the appearance of symmetrical disilanes (hexamethyldisilane and hexaphenyldisilane). How can I prevent this scrambling?

The Causality: You are observing catalyst-induced disproportionation. When the active Pd(0) species undergoes oxidative addition into the unsymmetrical Si-Si bond, it forms a Ln​Pd(II)(SiPh3​)(SiMe3​) complex. If the subsequent alkene insertion step is kinetically slow (due to low temperature, steric hindrance of the alkene, or poor ligand electron-donation), the intermediate persists too long. This allows the silyl ligands to undergo intermolecular exchange with other palladium complexes, resulting in reductive elimination of symmetrical disilanes [3].

The Fix: You must accelerate the insertion step to outcompete disproportionation. Utilize a highly active, strongly σ -donating ligand system such as tert-isooctyl isocyanide with Pd(OAc)₂. This specific ligand stabilizes the Pd(0) state and creates an electron-rich metal center that rapidly pushes the alkene insertion forward. Maintain the reaction strictly at 70 °C; dropping the temperature stalls the insertion, while exceeding 90 °C accelerates ligand degradation [3].

PdCycle Pd0 Pd(0)L_n Catalyst OxAdd L_nPd(II)(SiPh3)(SiMe3) (Oxidative Addition) Pd0->OxAdd + Ph3Si-SiMe3 Insertion Alkene Insertion Intermediate OxAdd->Insertion + Alkene RedElim Unsymmetrical 1,2-Disilylated Product Insertion->RedElim Reductive Elimination RedElim->Pd0 - Product

Fig 2. Palladium-catalyzed activation and addition cycle of Ph3Si-SiMe3.

Pathway C: Nucleophilic Cleavage (Silyl Anion Generation)

Q: I am attempting an anti-Markovnikov formal hydrotrimethylsilylation of styrene using Ph₃Si-SiMe₃ and Potassium Fluoride (KF), but the reaction stalls completely. Why isn't the Si-Si bond cleaving?

The Causality: The generation of a nucleophilic silyl anion requires the formation of a pentacoordinate silicon anionic complex via fluoride attack. However, KF has exceptionally high lattice energy and is practically insoluble in standard organic solvents, meaning there is no "naked" fluoride available to attack the sterically hindered Ph₃Si-SiMe₃ molecule [4]. Furthermore, even if the benzyl carbanion is successfully formed after silyl addition to the styrene, it requires an immediate proton source to prevent reversible elimination.

The Fix: Two modifications are mandatory. First, add 18-crown-6 ether to the reaction mixture. The crown ether coordinates the potassium cation, dissolving the salt and liberating highly reactive, naked fluoride ions to cleave the Si-Si bond. Second, run the reaction in DMSO . DMSO serves a dual purpose: it is a highly polar aprotic solvent that stabilizes the transient silyl anion, and its slightly acidic α -protons act as the in-situ proton source to rapidly quench the intermediate carbanion, driving the reaction forward [4].

II. Quantitative Data Summary: Optimization Parameters

The following table synthesizes the optimal reaction parameters based on the desired active intermediate. Use this as a quick-reference matrix when designing your workflow.

Reaction PathwayCatalyst / PromoterOptimal SolventPrimary Active SpeciesMajor Product / Outcome
Photochemical Cleavage UV Irradiation (254 nm)Acetonitrile (MeCN)Ph₃Si• and Me₃Si• RadicalsSilylated radical adducts
Photochemical Rearrangement UV Irradiation (254 nm)Cyclohexane / Hexane1,3,5-(1-sila)hexatriene1,2-Siloxetanes (if ketones present)
Transition-Metal Addition Pd(OAc)₂ + t-Octyl-NCToluene (70 °C) Ln​Pd(SiPh3​)(SiMe3​) 1,2-Unsymmetrical disilanes
Nucleophilic Cleavage CsF (or KF + 18-crown-6)DMSO[Me₃Si]⁻ / [Ph₃Si]⁻ AnionsAnti-Markovnikov alkylsilanes

III. Standardized Methodology: Palladium-Catalyzed Unsymmetrical Disilylation

To ensure reproducibility, follow this self-validating protocol for the synthesis of 1'-(trimethylsilyl)-1-(triphenylsilyl)bicyclopropyl (or analogous alkene additions)[3].

Prerequisites: All glassware must be oven-dried at 120 °C overnight. Solvents must be rigorously degassed via three freeze-pump-thaw cycles.

Step 1: Catalyst Activation

  • In an argon-filled glovebox, charge a Schlenk flask with Palladium(II) acetate (0.05 equiv).

  • Add anhydrous, degassed toluene to achieve a 0.1 M concentration relative to the substrate.

  • Syringe in tert-isooctyl isocyanide (0.15 equiv) dropwise.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The suspension will transition from a reddish-orange heterogeneous mixture to a clear, pale-yellow homogeneous solution. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-isocyanide complex. If the solution turns black, oxygen has infiltrated the system, and the catalyst is dead.

Step 2: Reagent Introduction

  • Add 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 equiv) in one portion.

  • Add the alkene substrate (e.g., bicyclopropylidene) (1.2 equiv).

  • Note: The slight excess of alkene ensures that the oxidative addition complex does not idle, preventing the disproportionation side-reaction discussed in FAQ 2.

Step 3: Thermal Activation & Monitoring

  • Transfer the flask to a pre-equilibrated oil bath at exactly 70 °C.

  • Stir vigorously for 72 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 95:5). The Ph₃Si-SiMe₃ starting material is strongly UV-active. Its complete disappearance indicates successful turnover. Toward the end of the 72 hours, the precipitation of a fine black powder (palladium black) is normal and indicates the natural resting state of the depleted catalyst.

Step 4: Isolation

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a 2-inch pad of Celite, eluting with ethyl acetate to remove the palladium black.

  • Concentrate under reduced pressure and purify via flash column chromatography (using hexanes as the eluent) to isolate the unsymmetrical disilylated product.

IV. References

  • Postigo, A. (2014). Photochemical Generation of Silicon-Centered Radicals and Their Reactions. ResearchGate.[Link]

  • Leigh, W. J., et al. (1998). Synthesis and Isolation of Stable 1,2-Siloxetanes from Reaction of Transient Silenes with Acetone. Organometallics.[Link]

  • de Meijere, A., et al. (2000). Palladium-Catalyzed Additions of Silyl-Element Bonds to Bicyclopropylidene: A New Access to Bicyclopropyl and Functionally Substituted Cyclopropylidenepropane Derivatives. Organic Letters.[Link]

  • Zhao, Y., et al. (2022). Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. Organic Letters.[Link]

Optimization

Technical Support Center: Purification of 1,1,1-trimethyl-2,2,2-triphenyldisilane and its Derivatives

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of 1,1,1-trimethyl-2,2,2-triphenyldisilane and its derivatives. The unique chemical nature of these organosilicon compounds, particularly the labile silicon-silicon bond, presents specific challenges that require careful consideration during purification. This document offers a structured approach to troubleshooting common issues and provides detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane and its derivatives?

A1: Impurities typically arise from starting materials, side reactions, or decomposition. Common contaminants include:

  • Siloxanes: These are the most prevalent impurities, formed by the hydrolysis of the silicon-silicon bond in the presence of moisture.[1][2][3] The Si-Si bond is thermodynamically stable but kinetically susceptible to cleavage, especially under acidic or basic conditions.[4][5]

  • Unreacted Starting Materials: Depending on the synthetic route, this may include silyl chlorides or uncoupled silanes.[6][7]

  • Solvent Adducts: Residual solvents from the reaction or workup can be difficult to remove, especially high-boiling point solvents like THF or toluene.

  • Rearrangement Products: In some cases, intramolecular rearrangements can lead to isomeric impurities.

Q2: How do I choose the best purification technique for my disilane derivative?

A2: The choice depends on the physical state of your compound (solid or liquid), its thermal stability, and the nature of the impurities.

  • Recrystallization: This is the preferred method for solid, non-volatile compounds, offering high purity with minimal risk of decomposition if a suitable, non-reactive solvent is used.[8][9]

  • Flash Column Chromatography: Effective for separating compounds with different polarities. However, standard silica gel can be acidic and promote hydrolysis.[10] It's often necessary to use deactivated silica or perform the chromatography under an inert atmosphere.[11][12]

  • Vacuum Distillation: Ideal for liquid derivatives with sufficient thermal stability.[13][14] Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.[15] For air-sensitive compounds, distillation under an inert gas is essential.[16]

Q3: What special handling precautions are necessary for these compounds?

A3: Due to their sensitivity to air and moisture, all manipulations should be performed using standard inert atmosphere techniques, such as a glovebox or Schlenk line.[17][18] All solvents and reagents must be rigorously dried and degassed before use to prevent hydrolysis of the disilane.[19]

Q4: Which analytical methods are most suitable for assessing the purity of my final product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile derivatives and identifying low-level impurities.[20]

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive derivatives.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format to guide you through the resolution process.

Issue 1: My compound, which should be a solid, is an oil after solvent removal.

  • Question: I've removed the solvent under high vacuum, but my 1,1,1-trimethyl-2,2,2-triphenyldisilane is a persistent oil instead of the expected solid. What's wrong?

  • Potential Causes:

    • Residual Solvent: High-boiling point solvents (e.g., toluene, THF) may be trapped in the product.

    • Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of the compound. This is common when siloxane byproducts are present.

  • Solutions & Recommendations:

    • Prolonged High-Vacuum Drying: Dry the sample under high vacuum (e.g., <0.1 mmHg) for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.

    • Trituration/Recrystallization: Try triturating the oil with a cold, non-polar solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes). This can often induce crystallization. If this fails, proceed with a full recrystallization from a different solvent system.[8][21]

    • Chromatographic Purification: If recrystallization fails, the impurities likely need to be removed by flash column chromatography before a crystallization attempt can be successful.[10]

Issue 2: My disilane is decomposing on the silica gel column.

  • Question: During flash chromatography, I'm observing significant tailing and the collected fractions show new peaks by NMR, suggesting decomposition. How can I prevent this?

  • Potential Causes:

    • Acidic Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of the Si-Si bond, especially if trace moisture is present.[2]

    • Prolonged Exposure: Long chromatography run times increase the contact time between the compound and the stationary phase, allowing more time for decomposition.

  • Solutions & Recommendations:

    • Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base. A common method is to wash it with a solvent containing a small amount of a non-nucleophilic amine, like triethylamine (typically 1-2% v/v in the eluent), and then flush with the pure eluent.

    • Use a Modified Stationary Phase: Consider using alumina (neutral or basic) as an alternative to silica gel.

    • Inert Atmosphere Chromatography: Pack and run the column under a positive pressure of an inert gas (e.g., nitrogen or argon) to rigorously exclude air and moisture.[11] This is the most robust method for preventing decomposition.

    • Optimize for Speed: Use "flash" conditions with applied pressure to minimize the run time.[12]

Issue 3: Low or no crystal formation during recrystallization.

  • Question: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed, even after placing it in an ice bath. What should I do?

  • Potential Causes:

    • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[9]

    • Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling.[21]

    • Supersaturation: The solution may be supersaturated, requiring an initiation event to begin nucleation.

  • Solutions & Recommendations:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[8]

      • Seeding: Add a tiny crystal of the pure product to the solution to act as a template for crystal growth.

    • Solvent Removal/Addition:

      • Slowly evaporate some of the solvent to increase the concentration and then attempt to cool again.

      • If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly until it clears and allow to cool slowly.

    • Re-evaluate Solvent System: Perform systematic solubility tests to find an ideal solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.[21]

Data Summary
Purification TechniquePrimary UseAdvantagesDisadvantagesKey Considerations
Recrystallization Solid CompoundsHigh purity, scalable, cost-effective.[9]Can be time-consuming, potential for low yield if not optimized.[21]Requires a suitable solvent with a good temperature-solubility profile.
Flash Chromatography Solids & Non-volatile LiquidsGood for separating mixtures with different polarities.Risk of decomposition on acidic stationary phases, requires inert techniques for sensitive compounds.[10][11]Deactivate silica gel; use inert atmosphere for best results.
Vacuum Distillation Thermally Stable LiquidsEffective for removing non-volatile impurities.[14]Requires thermal stability, not suitable for solids.Use a short path apparatus for high-boiling or sensitive compounds.[16]
Air-Sensitive Distillation Air/Moisture Sensitive LiquidsProtects the compound from degradation.[13]Requires specialized glassware (Schlenk line compatible).[17]Maintain a positive pressure of inert gas throughout the process.
Experimental Protocols

Protocol 1: Recrystallization of 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. A good solvent will require heating to fully dissolve the solid and will show crystal formation upon cooling.[21]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography under Inert Atmosphere

  • Slurry Preparation: In a beaker, make a slurry of silica gel in a non-polar solvent (e.g., hexanes). If deactivation is needed, add 1-2% triethylamine to the slurry solvent.

  • Column Packing: Under a stream of nitrogen, pour the slurry into the chromatography column. Use nitrogen pressure to pack the column bed firmly and push the excess solvent through until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude disilane in a minimal amount of the eluent or a compatible low-polarity solvent (e.g., toluene or dichloromethane). Using a cannula, carefully load the sample onto the top of the silica bed under positive nitrogen pressure.

  • Elution: Add the eluent to the top of the column and apply positive nitrogen pressure to achieve a steady flow rate (a drop rate of ~2 inches/minute is a good starting point).[12]

  • Fraction Collection: Collect fractions in sealed tubes or flasks that have been previously flushed with nitrogen.

  • Analysis: Analyze the fractions using TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Diagram 1: Decision-Making for Purification

G start Crude Product is_solid Is the compound a solid? start->is_solid is_stable Is it thermally stable? is_solid->is_stable No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_stable->distill Yes chromatography Flash Chromatography (Inert Atmosphere) is_stable->chromatography No recrystallize->chromatography Fails success Pure Product recrystallize->success Successful distill->success chromatography->success

Caption: Decision tree for selecting a primary purification technique.

Diagram 2: Inert Atmosphere Flash Chromatography Workflow

G cluster_prep Preparation cluster_main Chromatography (under N2) cluster_analysis Analysis & Isolation p1 Dry Glassware & Solvents p2 Prepare Silica Slurry (Deactivate if needed) p1->p2 m1 Pack Column p2->m1 m2 Load Sample via Cannula m1->m2 m3 Elute with N2 Pressure m2->m3 m4 Collect Fractions m3->m4 a1 Analyze Fractions (TLC/GC) m4->a1 a2 Combine Pure Fractions a1->a2 a3 Rotary Evaporation a2->a3 a4 High-Vacuum Drying a3->a4 end Pure Product a4->end

Caption: Workflow for purification via inert atmosphere flash chromatography.

References
  • The Chemistry Blog. (2023, January 18). Distillation Of A Product From A Reaction. [Link]

  • Journal of Chemical Education. (2001, May 1). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. [Link]

  • Taylor & Francis Online. (Date not available). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. [Link]

  • Wiley Online Library. (Date not available). Hydrogen Tunneling in Catalytic Hydrolysis and Alcoholysis of Silanes. [Link]

  • Wikipedia. Disilane. [Link]

  • ScienceDirect. (Date not available). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • Gelest, Inc. Silanes. [Link]

  • ResearchGate. (2025, August 26). Dramatic Catalytic Activation of Kinetically Inert Disilane Hydrolysis in Metallic Iron Particulate via Barrierless Chemical Dissociation: First-Principles Study. [Link]

  • UNT Digital Library. (Date not available). Synthesis of organosilicon compounds. [Link]

  • PubMed. (1967, May). [Synthesis of organosilicon compounds. XII. On quantitative analysis of o-, m-, and p-(trimethylsilyl)-nitrobenzenes by gas chromatography]. [Link]

  • PubChem. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. [Link]

  • Quora. (2020, July 11). What are the daily life uses of air sensitive vacuum distillation?[Link]

  • Jack Westin. Distillation - Organic Chemistry. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • ResearchGate. (2020, August 28). How to Purify Organometallic Complexes?[Link]

  • Chemistry & Biology Interface. (Date not available). Impurity Profiling. [Link]

  • Szalay Roland (ELTE). Introduction to the Chemistry of Organosilicon Compounds. [Link]

  • PubChemLite. 1,1,1-trimethyl-2,2,2-triphenyldisilane. [Link]

  • ResearchGate. (1986). The Manipulation of Air Sensitive Compounds 2nd ed.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Alberta. Recrystallization. [Link]

  • NCATS Inxight Drugs. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. [Link]

  • Patsnap. Phenylsilane purification method. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • ACS Publications. Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. [Link]

  • Google Patents.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

  • University of Rochester, Department of Chemistry. About Troubleshooting. [Link]

  • Google Patents. CN114262342B - Method for purifying phenyl silane.
  • Organic Syntheses. tris(trimethylsilyl)silane. [Link]

  • European Patent Office. EP 0107784 B1 - Purification of chlorosilanes. [Link]

  • ResearchGate. Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • SciSpace. (2011). Method for purifying chlorosilanes. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • RSC Publishing. 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. [Link]

  • Organic Syntheses. triphenylene. [Link]

Sources

Troubleshooting

Technical Support Center: Reactions Involving 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the use of this versatile organosilicon reagent. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for 1,1,1-trimethyl-2,2,2-triphenyldisilane?

The core reactivity of 1,1,1-trimethyl-2,2,2-triphenyldisilane centers around the cleavage of the silicon-silicon (Si-Si) bond. This bond can be cleaved in two primary ways:

  • Heterolytic Cleavage (Nucleophilic Attack): A nucleophile, most commonly a fluoride ion, attacks one of the silicon atoms, leading to the formation of a silyl anion and a silyl fluoride. This is a powerful method for generating "metal-free" silyl anions.[1]

  • Homolytic Cleavage (Photolysis): Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the Si-Si bond, generating a triphenylsilyl radical and a trimethylsilyl radical. These radical species can then participate in a variety of subsequent reactions.

Q2: I need to generate the triphenylsilyl anion for a subsequent reaction. What is the recommended procedure using 1,1,1-trimethyl-2,2,2-triphenyldisilane?

The most common and effective method for generating a triphenylsilyl anion from this disilane is through fluoride-mediated cleavage. The use of tetrabutylammonium fluoride (TBAF) is well-established for this purpose. The fluoride ion selectively attacks the more sterically accessible silicon atom (the trimethylsilyl group), leading to the formation of the triphenylsilyl anion and trimethylsilyl fluoride.

  • Key Reagents: 1,1,1-trimethyl-2,2,2-triphenyldisilane, Tetrabutylammonium fluoride (TBAF)

  • Typical Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA).

  • Mechanism: The fluoride ion attacks the silicon of the trimethylsilyl group, forming a pentacoordinate silicon intermediate. This intermediate then fragments, cleaving the Si-Si bond to release the triphenylsilyl anion.

An alternative to TBAF is tetrabutylammonium triphenyldifluorosilicate (TBAT), which is an anhydrous, non-hygroscopic crystalline solid. It is less basic than TBAF and can be advantageous in reactions with base-sensitive substrates.[2]

Q3: I am planning a photochemical reaction with this disilane. What are the primary reactive species and their likely side products?

Upon photolysis, the Si-Si bond of 1,1,1-trimethyl-2,2,2-triphenyldisilane undergoes homolytic cleavage to produce two distinct silyl radicals: the triphenylsilyl radical (Ph₃Si•) and the trimethylsilyl radical (Me₃Si•). These radicals are the primary reactive species. Their subsequent reactions are characteristic of radical chemistry and include recombination and disproportionation.

Expected Side Products:

Side ProductFormation Pathway
Hexamethyldisilane (Me₃Si-SiMe₃)Recombination of two trimethylsilyl radicals.
Hexaphenyldisilane (Ph₃Si-SiPh₃)Recombination of two triphenylsilyl radicals.
1,1,1-Trimethyl-2,2,2-triphenyldisilaneRecombination of a trimethylsilyl radical and a triphenylsilyl radical (reversion to starting material).
Trimethylsilane (Me₃SiH) and 2-Methyl-2-silapropene (CH₂=SiMe₂)Disproportionation of two trimethylsilyl radicals.[3]
Triphenylsilane (Ph₃SiH)Hydrogen abstraction from the solvent or other reaction components by the triphenylsilyl radical.
Siloxanes (e.g., Ph₃Si-O-SiPh₃, Me₃Si-O-SiMe₃)Reaction of silyl radicals with trace amounts of oxygen.

Q4: My attempt to generate a silyl anion with TBAF is giving low yields. What are the common pitfalls?

Low yields in fluoride-mediated silyl anion generation are a common issue. The most frequent causes are related to the purity and handling of the reagents and the reaction conditions.

  • Water Content in TBAF: TBAF is notoriously hygroscopic and is typically sold as a trihydrate or a solution in THF, both of which contain water.[4] Excess water can protonate the generated silyl anion, reducing its effective concentration and thus the yield of the desired product. The efficiency of desilylation, especially with certain substrates, is highly dependent on the water content of the TBAF reagent.[5]

  • Basicity of TBAF: The fluoride ion is a strong hydrogen bond acceptor, making TBAF solutions basic. This basicity can lead to side reactions with base-sensitive substrates, such as enolizable aldehydes, causing self-condensation or other undesired reactions.[1][6]

  • Solvent Purity: The use of dry, polar aprotic solvents is crucial. Any protic impurities in the solvent can quench the silyl anion.

  • Workup Difficulties: Tetrabutylammonium salts can be difficult to remove from polar reaction products using traditional aqueous extractions, leading to purification challenges and potential product loss.[7]

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in Fluoride-Mediated Silyl Anion Generation

Issue: You are attempting to generate the triphenylsilyl anion from 1,1,1-trimethyl-2,2,2-triphenyldisilane and TBAF to react with an electrophile, but you observe low conversion of your starting materials or a low yield of the final product.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low-yield silyl anion reactions.

Detailed Protocols & Explanations

Protocol 1: Drying Commercial TBAF Solution

  • Objective: To reduce the water content of a commercial 1.0 M solution of TBAF in THF.

  • Procedure:

    • Activate 3 Å or 4 Å molecular sieves by heating them under vacuum at >150 °C for several hours and then cooling under an inert atmosphere (e.g., argon or nitrogen).

    • Add the activated molecular sieves (approximately 5-10% w/v) to the commercial TBAF solution.

    • Allow the solution to stand for at least 12-24 hours before use.

  • Causality: Molecular sieves will selectively adsorb water from the THF solution, reducing its concentration and thereby minimizing the premature quenching of the highly basic silyl anion. For many applications, reducing the water content to 5% or less is crucial for effective reactions.[5]

Protocol 2: Purification via Ion-Exchange Resin

  • Objective: To remove tetrabutylammonium salts from a reaction mixture containing a polar product.[7]

  • Procedure:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude material in a suitable solvent (e.g., methanol).

    • Add DOWEX® 50WX8 or a similar strong acid cation exchange resin and stir the slurry for 1-2 hours.

    • Filter off the resin and wash it with the same solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Causality: The cation exchange resin exchanges the tetrabutylammonium cation (Bu₄N⁺) for a proton (H⁺), effectively converting the TBAF and other tetrabutylammonium salts into species that are more easily removed or are benign to the subsequent purification steps.

Guide 2: Unexpected Side Products in Photolytic Reactions

Issue: You are conducting a photochemical reaction with 1,1,1-trimethyl-2,2,2-triphenyldisilane and are observing a complex mixture of products, including unexpected siloxanes or hydrocarbons.

Logic Diagram for Side Product Formation

G cluster_0 Primary Photolysis cluster_1 Radical Recombination Pathways cluster_2 Radical Disproportionation (Me3Si•) cluster_3 Reactions with Contaminants start Ph3Si-SiMe3 + hv radicals Ph3Si• + Me3Si• start->radicals recomb_start Ph3Si-SiMe3 (Starting Material) radicals->recomb_start Ph3Si• + Me3Si• recomb_homo_me Me3Si-SiMe3 (Hexamethyldisilane) radicals->recomb_homo_me 2 x Me3Si• recomb_homo_ph Ph3Si-SiPh3 (Hexaphenyldisilane) radicals->recomb_homo_ph 2 x Ph3Si• disprop_silaolefin CH2=SiMe2 (Silaolefin) radicals->disprop_silaolefin 2 x Me3Si• disprop_silane Me3SiH (Trimethylsilane) radicals->disprop_silane 2 x Me3Si• reaction_O2 Siloxanes (e.g., R3Si-O-SiR3) radicals->reaction_O2 + O2 reaction_solvent Ph3SiH / Me3SiH (from H-abstraction) radicals->reaction_solvent + Solvent-H

Caption: Pathways for the formation of side products in the photolysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Preventative Measures and Solutions
  • Inert Atmosphere:

    • Problem: Silyl radicals react readily with molecular oxygen to form siloxanes.[8] This is often observed as a white, insoluble precipitate or as broad, difficult-to-characterize peaks in the NMR spectrum.

    • Solution: Thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen.

  • Solvent Choice:

    • Problem: Solvents with easily abstractable hydrogen atoms (e.g., THF, alkanes with tertiary C-H bonds) can be sources for hydrogen atom transfer to the silyl radicals, leading to the formation of triphenylsilane and trimethylsilane.

    • Solution: Use solvents that are more resistant to hydrogen abstraction, such as benzene or acetonitrile, if the reaction chemistry allows.

  • Control of Radical Concentration:

    • Problem: High concentrations of radicals, which can result from high-intensity light sources, will favor bimolecular termination reactions (recombination and disproportionation) over the desired reaction with a substrate.

    • Solution: Reduce the intensity of the light source or perform the reaction at a higher dilution. This will lower the steady-state concentration of the silyl radicals, increasing the probability of them reacting with the intended substrate.

References

  • Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299–3302. [Link]

  • Pilcher, A. S., & DeShong, P. (1996). Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon-Carbon Bond Cleavage. The Journal of Organic Chemistry, 61(20), 6901–6905. [Link]

  • Gammie, L., Theodorakopoulos, G., & Strausz, O. P. (1979). Disproportionation of Trimethylsilyl Radicals to a Silaolefin in the Liquid Phase. *United States. [Link]

  • Garg, N. K., & coworkers. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 57-69. [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.[Link]

  • Downey, C. W., Dixon, G. J., Ingersoll, J. A., Fuller, C. N., MacCormac, K. W., Takashima, A., & Sediqui, R. (2019). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions: Crossed Aldehyde-Aldehyde Coupling, Thioester Substrates, and Reactions in Ester Solvents. University of Richmond Scholarship Repository.[Link]

  • Chatgilialoglu, C., Kopping, B., & Newcomb, M. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 17(1), 533-553. [Link]

  • Usman, N., Ogilvie, K. K., & Nicoghosian, K. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739-4741. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem Compound Database.[Link]

  • Verkade, J. G., & coworkers. (2009). P(PhCH2NCH2CH2)3N Catalysis of Mukaiyama Aldol Reactions of Aliphatic, Aromatic, and Heterocyclic Aldehydes and Trifluoromethyl Phenyl Ketone. The Journal of Organic Chemistry, 74(21), 8285–8293. [Link]

  • El-Faham, A., & coworkers. (2018). Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. ResearchGate.[Link]

  • Miller, J. A., & Klippenstein, S. J. (2003). The Recombination of Propargyl Radicals and Other Reactions on a C6H6 Potential. The Journal of Physical Chemistry A, 107(39), 7783–7799. [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). OrgoSolver.[Link]

  • Wang, Y., & coworkers. (2021). Triphenylamine (TPA) radical cations and related macrocycles. Chemical Society Reviews, 50(1), 226-242. [Link]

  • He, Z., & coworkers. (2021). Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Chemical Science, 12(35), 11776–11782. [Link]

  • Okawara, R., & coworkers. (1955). Recent progress in silicone chemistry. I. Hydrolysis of reactive silane intermediates. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 58(11), 845-849. [Link]

  • Chemistry Steps. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]

  • Hayashi, T., & coworkers. (1983). 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. Journal of the Chemical Society, Chemical Communications, (6), 341-342. [Link]

  • Organic Chemistry Portal. (n.d.). Literature Abstracts.[Link]

  • Pilcher, A. S., & DeShong, P. (1996). Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon-Carbon Bond Cleavage. The Journal of Organic Chemistry, 61(20), 6901-6905. [Link]

  • Procter, D. J., & coworkers. (2024). Aldehyde–Olefin Couplings via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. University of Bristol Research Portal.[Link]

  • Al-Hourani, B. J. (2024). Aryl itaconic acids from aryl aldehydes and triphenylphosphoranylidene)succinic anhydride by a one pot ring opening – Wittig olefination – hydrolysis reaction. Sciforum.[Link]

  • Jónsson, S. (2020). Synthesis of Tripeptides, Pd(II) and Ni(II) Complexes and their Potential Use in Activation of Small Molecules. University of Iceland. [Link]

  • Hiersemann, M. (2018). Synthesis of allylsilane reagents from trimethylsilylepoxide 14. ResearchGate. [Link]

  • Weidenbruch, M., & coworkers. (2024). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. Inorganic Chemistry, 63(9), 4145–4154. [Link]

  • Micheletti, G., & Boga, C. (2020). Synthesis of 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. Molbank, 2020(3), M1154. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1,1,1-Trimethyl-2,2,2-Triphenyldisilane

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-trimethyl-2,2,2-triphenyldisilane (Me₃Si-SiPh₃). This molecule is a valuable synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-trimethyl-2,2,2-triphenyldisilane (Me₃Si-SiPh₃). This molecule is a valuable synthetic intermediate, primarily as a precursor to distinct trimethylsilyl (Me₃Si•) and triphenylsilyl (Ph₃Si•) radicals or their corresponding ions. However, its significant steric bulk presents a considerable challenge in achieving efficient and selective reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 1,1,1-trimethyl-2,2,2-triphenyldisilane, providing the core knowledge needed to design successful experiments.

Q1: Why are my reactions with 1,1,1-trimethyl-2,2,2-triphenyldisilane consistently slow, inefficient, or failing entirely?

A: The primary reason is severe steric hindrance.[1][2][3] The central silicon-silicon (Si-Si) bond is shielded by two bulky substituents: the triphenylsilyl (SiPh₃) group and the trimethylsilyl (SiMe₃) group. The three phenyl rings on one silicon atom and the three methyl groups on the other create a congested environment that physically blocks incoming reagents, such as nucleophiles or electrophiles, from accessing the reactive Si-Si bond or the silicon centers. This steric bulk dramatically increases the activation energy for many common reaction pathways, particularly those requiring a specific approach trajectory, like backside attack in Sₙ2-type reactions.[2][4]

Q2: What is the most reliable and efficient method for cleaving the Si-Si bond in this molecule?

A: Given the steric challenges, photolytic cleavage is the most reliable and widely applicable method.[5] Direct irradiation with UV light induces homolytic cleavage of the Si-Si bond, which has a relatively low dissociation energy (220–300 kJ mol⁻¹), to generate a triphenylsilyl radical (Ph₃Si•) and a trimethylsilyl radical (Me₃Si•).[6] This approach bypasses the need for a chemical reagent to physically approach the sterically shielded bond, making it exceptionally effective. These photochemically generated silyl radicals can then be trapped by various substrates in subsequent steps.[7][8]

Q3: Is it possible to achieve regioselective cleavage, targeting either the Me₃Si- or Ph₃Si- side of the molecule?

A: Yes, regioselectivity is possible but is highly dependent on the chosen mechanism.

  • For Nucleophilic Cleavage: Kinetic factors are paramount.[1] Nucleophilic attack will preferentially occur at the less sterically hindered silicon atom, which is the one bearing the three methyl groups. Therefore, treatment with a potent, non-bulky nucleophile (e.g., silyl lithium reagents) would likely yield a triphenylsilyl anion (Ph₃Si⁻) and a substituted trimethylsilane.[9]

  • For Radical Reactions: The selectivity is governed by the subsequent reactions of the two generated radicals (Me₃Si• and Ph₃Si•). The triphenylsilyl radical is resonance-stabilized by the phenyl rings, which can influence its reactivity profile compared to the trimethylsilyl radical.

  • For Electrophilic Cleavage: This is less common and very challenging. An electrophile would likely coordinate to the more electron-rich silicon center, a property influenced by the electronic effects of the phenyl versus methyl groups.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Problem Area 1: Failure or Inefficiency in Si-Si Bond Cleavage

Q: I am attempting to cleave the Si-Si bond using a strong base (e.g., KOtBu) or a standard nucleophile, but I observe no reaction or very low conversion, even at elevated temperatures. What is happening and what should I do?

A: Your experience is a classic case of steric hindrance preventing the nucleophile from reaching the Si-Si bond.[3] The bulky tert-butoxide anion, for instance, cannot effectively approach the silicon centers. Elevating the temperature may only lead to decomposition.

Recommended Solutions:

  • Switch to a Photochemical Pathway: This is the most effective solution. Homolytic cleavage via UV irradiation avoids the steric issue entirely. See the detailed protocol below.

  • Employ a Less Hindered, Highly Potent Nucleophile: Consider using silyl lithium reagents, which are powerful nucleophiles capable of cleaving Si-Si bonds.[9] However, these reagents are highly reactive and may not be compatible with all functional groups.

  • Utilize Transition Metal Catalysis (with caution): While some palladium or platinum complexes can insert into Si-Si bonds, this process is also sensitive to steric bulk.[6][10] Success often requires specialized, less bulky catalysts or ligands and extensive optimization.

start Goal: Cleave Me₃Si-SiPh₃ Bond method Selected Method start->method nuc Nucleophilic Attack method->nuc rad Radical Pathway method->rad result Result nuc->result rad->result fail No/Low Conversion result->fail success Success result->success troubleshoot Troubleshooting fail->troubleshoot optimize Optimize Photolysis (See Protocol 2.1) success->optimize solution1 Switch to Photolysis troubleshoot->solution1 solution2 Use Potent/Small Nucleophile (e.g., R₃SiLi) troubleshoot->solution2

Caption: Troubleshooting workflow for Si-Si bond cleavage.

Q: My photolysis reaction is giving low yields. How can I optimize it?

A: Low efficiency in photolysis often stems from incorrect equipment, solvent choice, or the presence of radical scavengers.

Optimization Checklist:

  • Reaction Vessel: Are you using a quartz vessel? Standard borosilicate glass (Pyrex) absorbs a significant portion of the UV light required for the reaction. Quartz is transparent to a much broader range of UV wavelengths.

  • Wavelength: Ensure your light source (e.g., medium-pressure mercury lamp) has an emission profile that overlaps with the absorption of the disilane. The phenyl groups lead to absorption in the 254-280 nm range.

  • Solvent: The solvent must be transparent at the irradiation wavelength and inert to silyl radicals. Alkanes (e.g., hexane, cyclohexane) or aromatic solvents like benzene are common choices. Avoid halogenated solvents or alcohols unless they are part of the intended subsequent reaction.

  • Oxygen Removal: Oxygen (O₂) is a diradical and an extremely efficient scavenger of silyl radicals.[11] You must thoroughly degas your solvent before and during the reaction, typically by sparging with an inert gas like argon or nitrogen for at least 30-60 minutes.

  • Concentration: Running the reaction at high dilution can favor desired intermolecular reactions over undesired radical recombination.

Protocol 2.1: Optimized Photolytic Cleavage of Me₃Si-SiPh₃
  • Preparation: Place 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 eq) and the desired radical-trapping agent (1.1-2.0 eq) in a quartz reaction tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired volume of a dry, inert solvent (e.g., cyclohexane) to achieve the target concentration (typically 0.01-0.1 M).

  • Degassing: Seal the tube with a septum and sparge the solution with dry argon for 30-60 minutes while cooling in an ice bath to minimize solvent evaporation.

  • Irradiation: Place the reaction vessel in a photolysis reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia). Ensure the vessel is appropriately cooled (e.g., using a water bath) to maintain a constant temperature, as these lamps generate significant heat.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by GC-MS or ¹H NMR to observe the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure and purify the product by standard methods (e.g., column chromatography).

Problem Area 2: Lack of Selectivity and Formation of Side Products

Q: My photolysis reaction is generating the desired silyl radicals, but they are recombining or reacting with the solvent instead of my target substrate. How can I improve selectivity?

A: This is a common challenge in radical chemistry, governed by reaction kinetics. The key is to ensure the reaction between the silyl radical and your target substrate is faster than other competing pathways.

Strategies for Improved Selectivity:

  • Increase Substrate Concentration: Ensure your target substrate (the radical trap) is present in a stoichiometric excess to increase the probability of a productive collision with the generated silyl radicals.

  • Choose a More Reactive Substrate: Silyl radicals react quickly with certain functional groups. For example, they readily add to alkenes and alkynes and are effective in dehalogenation reactions.[7] If your substrate is unreactive, consider if a more reactive derivative can be used.

  • Solvent Inertness: Re-evaluate your solvent choice. While cyclohexane is generally inert, solvents with weak C-H bonds can sometimes undergo hydrogen abstraction. Perfluorinated alkanes are exceptionally inert but suffer from poor solubility of many substrates.

  • Understand Radical Pair Behavior: The initially formed radical pair (Me₃Si• and Ph₃Si•) is "caged" by solvent molecules. They can either recombine within this cage or escape to react with the bulk solution.[12][13] Factors like solvent viscosity and temperature can influence the cage escape efficiency. In some cases, side products arise from in-cage reactions like disproportionation.[5]

MethodTypical Reagents/ConditionsProsCons & Challenges
Photolysis UV light (254-280 nm), quartz vessel, inert solvent (e.g., cyclohexane), room temp.- Highly efficient for sterically hindered systems.- Clean generation of neutral radicals.- Mild conditions.- Requires specialized photochemical equipment.- Sensitive to oxygen.- Potential for side reactions if not optimized.
Nucleophilic Cleavage RLi, R₃SiLi, or KOtBu in THF/ether, low to ambient temp.- Can be regioselective.- Utilizes standard lab glassware.- Severely inhibited by steric hindrance.[1]- Requires highly potent and often sensitive reagents.- Risk of side reactions with functional groups.
Transition Metal Catalysis Pd(0) or Pt(0) complexes, heat.- Can offer unique reactivity patterns.- Highly sensitive to steric bulk of both substrate and ligands.[6][10]- Often requires high temperatures.- Catalyst screening and optimization can be extensive.
Part 3: Advanced Concepts & Mechanistic Insights

Caption: Steric shielding of the Si-Si bond from nucleophilic attack vs. effective energy input via photolysis.

References
  • Disilane-bridged architectures: an emerging class of molecular m
  • Sila-spirocyclization involving unstrained C(sp3)âˆ'Si bond cleavage.
  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. RSC Publishing.
  • steric hindrance effect: Topics by Science.gov.
  • Organosilanes in Radical Chemistry.
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem.
  • The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides.
  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). PMC.
  • PHOTOCHEMICAL GENERATION OF SILICONCENTERED RADICALS AND THEIR REACTIONS.
  • Triplet- vs. singlet-state imposed photochemistry. The role of substituent effects on the photo-Fries and photodissociation reaction of triphenylmethyl silanes. Photochemical & Photobiological Sciences (RSC Publishing).
  • Silanes as New Highly Efficient Co-initiators for Radical Polymerization in Aer
  • Steric Hindrance. ChemTalk.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Steric effects. Wikipedia.
  • Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane

Welcome to the technical support center for the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or look...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this unsymmetrical disilane. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Overview of the Synthesis

The synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane (Me₃Si-SiPh₃) is most commonly achieved through a Wurtz-Fittig type reductive coupling reaction.[1][2][3] This method involves the reaction of two different halosilanes, in this case, trimethylsilyl chloride (Me₃SiCl) and triphenylsilyl chloride (Ph₃SiCl), with an alkali metal, typically sodium, in an anhydrous solvent.[4][5]

The reaction proceeds via the formation of highly reactive silyl anion intermediates, which then couple to form the desired Si-Si bond.[2][5] While effective, this approach is known for its sensitivity to experimental conditions, and achieving high yields can be challenging due to competing side reactions.[6][7]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low or No Yield

Question: My reaction yielded very little or no desired product. What are the most likely causes?

Answer: Low or no yield in a Wurtz-type coupling for disilane synthesis is a common issue and can typically be attributed to one or more of the following factors:

  • Inactive Alkali Metal: The surface of the alkali metal (e.g., sodium) can oxidize, rendering it unreactive. It is crucial to use freshly cut sodium or a fine, high-surface-area dispersion to ensure reactivity.

  • Presence of Moisture or Protic Impurities: The silyl anion intermediates are extremely basic and will be rapidly quenched by any protic species, such as water or alcohols, in the solvent or on the glassware.[2][8] All glassware must be rigorously flame-dried, and the solvent must be anhydrous.

  • Impure Reagents: The purity of the starting chlorosilanes is critical. Any hydrolyzed impurities can interfere with the reaction. It is recommended to distill the chlorosilanes before use.

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of silyl anion formation and the stability of the intermediates. If the temperature is too low, the reaction may not initiate. Conversely, if it is too high, it can promote side reactions.

Question: How can I ensure my sodium is sufficiently reactive?

Answer: To ensure the reactivity of your sodium, consider the following:

  • Use a Sodium Dispersion: Commercially available sodium dispersions in mineral oil offer a high surface area. The oil must be thoroughly washed away with a dry, inert solvent (e.g., hexane) before use.

  • Freshly Cut Sodium: If using sodium chunks, cut them into small pieces immediately before use to expose a fresh, unoxidized surface.

  • Chemical Activation: The use of an activator, such as isoprene, can help to "clean" the sodium surface and initiate the reaction. A small amount of isoprene added at the beginning of the reaction can be beneficial.

Category 2: Product Purity Issues

Question: My final product is contaminated with significant amounts of symmetrical disilanes (hexamethyldisilane and hexaphenyldisilane). How can I minimize these side products?

Answer: The formation of symmetrical homocoupling products is a classic challenge in unsymmetrical Wurtz couplings.[6][7] This occurs when the silyl anions react with their corresponding chlorosilane precursors instead of the other chlorosilane. To favor the desired heterocoupling, you can implement the following strategies:

  • Controlled Addition of Reagents: Instead of adding both chlorosilanes at once, try a sequential or slow, simultaneous addition. A common approach is to first generate one of the silyl anions (typically the more stable triphenylsilyl anion) and then slowly add the second chlorosilane (trimethylsilyl chloride).

  • Stoichiometric Adjustments: Carefully controlling the stoichiometry can influence the product distribution. Using a slight excess of the more reactive chlorosilane (trimethylsilyl chloride) can sometimes improve the yield of the desired unsymmetrical product.

Question: I am having difficulty separating my product from unreacted triphenylsilane or other siloxane impurities. What purification methods are most effective?

Answer: The purification of 1,1,1-trimethyl-2,2,2-triphenyldisilane can be challenging due to the similar physical properties of the product and potential impurities.

  • Fractional Crystallization: This is often the most effective method for purifying the final product. The product is a solid, and careful selection of a solvent system (e.g., a mixture of hexane and a small amount of a more polar solvent like ethyl acetate) can allow for the selective crystallization of the desired disilane.

  • Column Chromatography: While possible, chromatography on silica gel can sometimes lead to the decomposition of the Si-Si bond. If this method is used, it is crucial to use a non-polar eluent system and to work quickly.

  • Distillation Under Reduced Pressure: For the removal of lower-boiling impurities like hexamethyldisilane, vacuum distillation can be effective.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Anhydrous toluene

  • Sodium metal

  • Trimethylsilyl chloride (distilled)

  • Triphenylsilyl chloride

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, place finely cut sodium metal in anhydrous toluene.

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Addition of Chlorosilanes: In the dropping funnel, prepare an equimolar mixture of trimethylsilyl chloride and triphenylsilyl chloride in anhydrous toluene. Add this mixture dropwise to the refluxing sodium dispersion over a period of 2-3 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow addition of isopropanol, followed by water.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional crystallization from a hexane/ethyl acetate mixture.

Data and Visualization

Table 1: Key Reaction Parameters and Their Influence
ParameterRecommended ConditionRationale
Solvent Anhydrous Toluene or THFMust be dry and inert to avoid quenching of silyl anions.[4][8]
Alkali Metal Sodium (fine dispersion)High surface area promotes faster reaction rates.[7]
Temperature Refluxing Toluene (~110 °C)Provides sufficient energy for reaction initiation without excessive side reactions.
Stoichiometry 1:1 ratio of chlorosilanesA good starting point, but may require optimization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the alkali metal and reaction with atmospheric moisture.
Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Reagent Preparation (Anhydrous Solvent, Distilled Chlorosilanes) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup glassware_prep Glassware Preparation (Flame-Dried) glassware_prep->reaction_setup reaction_execution Reaction Execution (Controlled Addition, Reflux) reaction_setup->reaction_execution workup Workup (Quenching, Extraction) reaction_execution->workup purification Purification (Crystallization) workup->purification characterization Characterization (NMR, IR) purification->characterization

Caption: Experimental workflow for the synthesis of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Reaction_Mechanism cluster_anion_formation Silyl Anion Formation cluster_coupling Coupling Reactions Me3SiCl Me₃SiCl Me3Si_anion [Me₃Si]⁻Na⁺ Me3SiCl->Me3Si_anion + 2Na Ph3SiCl Ph₃SiCl Ph3Si_anion [Ph₃Si]⁻Na⁺ Ph3SiCl->Ph3Si_anion + 2Na Na 2Na desired_product Me₃Si-SiPh₃ (Desired Product) Me3Si_anion->desired_product + Ph₃SiCl side_product1 Me₃Si-SiMe₃ (Side Product) Me3Si_anion->side_product1 + Me₃SiCl Ph3Si_anion->desired_product + Me₃SiCl side_product2 Ph₃Si-SiPh₃ (Side Product) Ph3Si_anion->side_product2 + Ph₃SiCl

Caption: Simplified reaction mechanism showing desired and side reactions.

Troubleshooting_Tree problem Low Yield? check_reagents Are reagents and solvent pure and anhydrous? problem->check_reagents Yes check_na Is the sodium surface active? check_reagents->check_na Yes solution_reagents Solution: Purify reagents and use anhydrous solvent. check_reagents->solution_reagents No check_temp Is the reaction temperature correct? check_na->check_temp Yes solution_na Solution: Use fresh sodium dispersion or activate the surface. check_na->solution_na No solution_temp Solution: Adjust temperature to reflux. check_temp->solution_temp No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wurtz Reaction: Organic Chemistry Study Guide. Fiveable.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. ADICHEMISTRY.
  • Wurtz reaction. chemeurope.com.
  • Wurtz Reaction. BYJU'S.
  • Wurtz Reaction. J&K Scientific LLC.
  • Wurtz reaction. Wikipedia. Available at: [Link]

  • Synthesis of di- and trisilanes with potentially chelating substituents. MIT DSpace.

Sources

Optimization

stability of 1,1,1-trimethyl-2,2,2-triphenyldisilane under acidic or basic conditions

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound under various experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of the Si-Si bond in 1,1,1-trimethyl-2,2,2-triphenyldisilane?

The stability of the silicon-silicon (Si-Si) bond in 1,1,1-trimethyl-2,2,2-triphenyldisilane is primarily influenced by its electronic and steric environment. The Si-Si σ-bond is the highest occupied molecular orbital (HOMO), making it susceptible to cleavage by electrophiles and oxidants.[1]

  • Electronic Effects: The phenyl groups attached to one silicon atom are electron-withdrawing, which can influence the polarity and reactivity of the Si-Si bond. Conversely, the methyl groups on the other silicon are electron-donating. This asymmetry can create a dipole moment across the Si-Si bond, potentially influencing its interaction with polar reagents.

  • Steric Hindrance: The bulky triphenylsilyl and trimethylsilyl groups provide significant steric protection to the Si-Si bond, kinetically hindering the approach of attacking reagents. This steric bulk contributes significantly to the compound's overall thermal stability.[2]

Q2: My experiment involves acidic conditions. Should I be concerned about the stability of 1,1,1-trimethyl-2,2,2-triphenyldisilane?

Yes, caution is warranted. While sterically hindered, the Si-Si bond in aryldisilanes can be susceptible to cleavage under strongly acidic conditions. The mechanism typically involves electrophilic attack on the Si-Si bond.

The acid-catalyzed cleavage of Si-Si bonds is a known reaction pathway.[3] For instance, in the presence of a strong acid, protonation can activate the Si-Si bond, making it more susceptible to nucleophilic attack by the conjugate base of the acid or other nucleophiles present in the reaction mixture. The specific acid used, its concentration, the solvent, and the temperature will all play crucial roles in determining the rate and extent of cleavage.

Q3: I am observing unexpected side products in my reaction run under basic conditions. Could the disilane be degrading?

It is highly probable. The Si-Si bond in disilanes is known to be cleaved by nucleophiles, and basic conditions often provide a source of potent nucleophiles such as hydroxide or alkoxide ions.[4]

The mechanism of base-catalyzed cleavage involves nucleophilic attack at one of the silicon atoms. This forms a pentacoordinate silicon intermediate, which then facilitates the cleavage of the Si-Si bond.[5] The electron-withdrawing nature of the phenyl groups can make the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack. The expected products would be a silanol (from the trimethylsilyl moiety) and a silane (from the triphenylsilyl moiety) or their corresponding conjugate bases.

Troubleshooting Guides

Problem 1: Cleavage of 1,1,1-trimethyl-2,2,2-triphenyldisilane is observed during an acid-catalyzed reaction.

Symptoms:

  • Appearance of new signals in ¹H or ²⁹Si NMR spectra corresponding to trimethylsilanol, triphenylsilane, or their derivatives.

  • Discrepancies in mass spectrometry data, showing fragments corresponding to the cleaved products.

  • Lower than expected yield of the desired product.

Root Cause Analysis: The Si-Si bond is likely undergoing electrophilic cleavage catalyzed by the acid. The strength of the acid, reaction temperature, and presence of nucleophiles are key contributing factors.

Solutions & Preventative Measures:

  • Acid Choice and Concentration: If possible, switch to a milder acid or use a lower concentration of the current acid. Brønsted acids with non-nucleophilic counterions may be preferable. Lewis acids should also be used with caution as they can coordinate to the phenyl rings and potentially activate the Si-Si bond.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Lower temperatures will decrease the rate of the undesired Si-Si bond cleavage.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the disilane is exposed to acidic conditions.

  • Use of a Non-nucleophilic Solvent: Employing a non-polar, aprotic solvent can help to minimize the participation of solvent molecules in the cleavage reaction.

Problem 2: Degradation of 1,1,1-trimethyl-2,2,2-triphenyldisilane under basic conditions.

Symptoms:

  • Formation of a white precipitate, which could be a salt of triphenylsilanol.

  • NMR evidence of trimethylsilanol and triphenylsilane or their corresponding anions.

  • Inconsistent reaction outcomes and yields.

Root Cause Analysis: The Si-Si bond is susceptible to nucleophilic attack by bases such as hydroxides or alkoxides. The strength of the base and the solvent polarity are critical factors.

Solutions & Preventative Measures:

  • Base Selection: Opt for non-nucleophilic, sterically hindered bases if their basicity is sufficient for the desired reaction. Examples include proton sponges or bulky amine bases.

  • Anhydrous Conditions: The presence of water can lead to the formation of hydroxide ions, which are potent nucleophiles for Si-Si bond cleavage. Ensure all reagents and solvents are rigorously dried.[6]

  • Solvent Choice: Use a non-polar, aprotic solvent to disfavor the formation of highly reactive, charge-separated species.

  • Protecting Groups: In complex syntheses, if the Si-Si bond is not the reactive site of interest, consider if alternative silyl protecting groups that are more stable to the reaction conditions could be used.

Experimental Protocols

Protocol 1: Monitoring the Stability of 1,1,1-trimethyl-2,2,2-triphenyldisilane under Acidic Conditions via ¹H NMR

Objective: To determine the rate of cleavage of 1,1,1-trimethyl-2,2,2-triphenyldisilane in the presence of a representative acid.

Materials:

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Deuterated chloroform (CDCl₃)

  • Trifluoroacetic acid (TFA)

  • NMR tubes

  • Internal standard (e.g., hexamethyldisilane)

Procedure:

  • Prepare a stock solution of 1,1,1-trimethyl-2,2,2-triphenyldisilane (e.g., 10 mg/mL) and an internal standard in CDCl₃.

  • To an NMR tube, add 0.5 mL of the stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0). The trimethylsilyl protons will appear as a sharp singlet around 0.1-0.3 ppm.

  • Add a specific amount of TFA (e.g., 1, 5, or 10 mol%) to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Monitor the decrease in the integral of the trimethylsilyl peak of the starting material and the appearance of new peaks corresponding to cleavage products (e.g., trimethylsilanol).

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Data Interpretation:

Time (min)Integral of Me₃Si- (Starting Material)Integral of Me₃Si- (Product)% Degradation
01.000.000
150.950.055
300.900.1010
600.820.1818
Protocol 2: Assessing Stability under Basic Conditions using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the degradation of 1,1,1-trimethyl-2,2,2-triphenyldisilane in the presence of a base.

Materials:

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane

  • Anhydrous tetrahydrofuran (THF)

  • Sodium methoxide (NaOMe) solution in methanol

  • Internal standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • Prepare a solution of 1,1,1-trimethyl-2,2,2-triphenyldisilane and an internal standard in anhydrous THF.

  • Divide the solution into several vials.

  • To each vial, add a specific amount of NaOMe solution (e.g., 0.1, 0.5, or 1.0 equivalent).

  • Stir the reactions at room temperature.

  • At predetermined time points, quench a vial with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with a non-polar solvent (e.g., hexane).

  • Dry the organic layer over anhydrous Na₂SO₄ and analyze by GC-MS.

  • Quantify the amount of remaining starting material relative to the internal standard.

Mechanistic Diagrams

AcidCleavage Disilane Me₃Si-SiPh₃ Protonated [Me₃Si-H-SiPh₃]⁺ Disilane->Protonated + H⁺ Products Me₃Si-Nu + HSiPh₃ Protonated->Products + Nu⁻ Nucleophile Nu⁻

Caption: Acid-catalyzed cleavage of the Si-Si bond.

BaseCleavage Disilane Me₃Si-SiPh₃ Pentacoordinate [Me₃Si-Si(Nu)Ph₃]⁻ Disilane->Pentacoordinate + Nu⁻ Products Me₃Si-Nu + ⁻SiPh₃ Pentacoordinate->Products Cleavage Nucleophile Nu⁻ FinalProducts Me₃Si-Nu + HSiPh₃ Products->FinalProducts Workup

Caption: Base-catalyzed cleavage of the Si-Si bond.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions with 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving 1,1,1-trimethyl-2,2,2-tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving 1,1,1-trimethyl-2,2,2-triphenyldisilane. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your experiments.

Introduction: Understanding the Role of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

1,1,1-Trimethyl-2,2,2-triphenyldisilane is a versatile reagent primarily utilized as a precursor for generating silyl radicals, specifically the triphenylsilyl radical (Ph₃Si•) and the trimethylsilyl radical (Me₃Si•), upon cleavage of the Si-Si bond. These radicals are valuable intermediates in a variety of organic transformations, including radical-mediated reductions, hydrosilylation reactions, and as single-electron reductants in photoredox catalysis. An incomplete reaction often points to a breakdown in the generation or subsequent reaction of these critical radical species.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My radical-mediated reaction initiated by 1,1,1-trimethyl-2,2,2-triphenyldisilane is sluggish or incomplete. What are the likely causes related to the reagent itself?

A1: An incomplete reaction often traces back to the quality and handling of the disilane. Here’s a breakdown of potential issues and how to address them:

  • Purity of the Disilane: 1,1,1-Trimethyl-2,2,2-triphenyldisilane can contain residual starting materials from its synthesis, such as chlorosilanes or siloxanes, which can interfere with radical generation.[1]

    • Troubleshooting:

      • Verify Purity: Before use, verify the purity of your disilane using ¹H NMR, ¹³C NMR, or GC-MS.[2] The proton NMR should show clean signals for the trimethylsilyl and triphenylsilyl groups.

      • Purification: If impurities are detected, recrystallization or column chromatography may be necessary.

  • Reagent Decomposition: Although relatively stable, prolonged storage, especially if exposed to moisture or air, can lead to degradation.

    • Troubleshooting:

      • Proper Storage: Store the reagent under an inert atmosphere (argon or nitrogen) in a cool, dark place.

      • Fresh is Best: For critical reactions, using a freshly opened or recently purified batch is recommended.

Q2: I'm using photolysis to initiate my reaction, but I'm observing low conversion. What factors should I investigate?

A2: Photolytic cleavage of the Si-Si bond is a common method for generating silyl radicals from aryldisilanes.[3] Incomplete photolysis can stem from several experimental parameters:

  • Incorrect Wavelength or Insufficient Light Intensity: The Si-Si bond in aryldisilanes has a specific UV absorption profile.[3]

    • Troubleshooting:

      • Consult Literature: Refer to established protocols for the specific reaction to ensure you are using the appropriate wavelength for excitation.

      • Lamp Output: Check the age and output of your UV lamp. A decrease in intensity can lead to incomplete initiation.

  • Solvent Effects: The choice of solvent can influence the efficiency of photolysis and the stability of the generated radicals.

    • Troubleshooting:

      • Solvent Polarity: Nonpolar solvents can sometimes favor different photochemical pathways over radical generation.[3][4] Consider if the solvent is appropriate for the desired radical reaction.

      • Solvent Purity: Ensure your solvent is degassed and free of radical scavengers (e.g., dissolved oxygen).

  • Reaction Concentration: A solution that is too concentrated can lead to "inner filter" effects, where the light is absorbed by the molecules at the surface of the reaction vessel, preventing it from reaching the bulk of the solution.

    • Troubleshooting:

      • Optimize Concentration: Experiment with different concentrations to find the optimal balance for light penetration and reaction rate.

Workflow for Troubleshooting Incomplete Photolysis:

start Incomplete Photolysis check_wavelength Verify UV Lamp Wavelength and Intensity start->check_wavelength check_solvent Assess Solvent Choice and Purity start->check_solvent check_concentration Evaluate Reaction Concentration start->check_concentration solution Optimize Reaction Conditions check_wavelength->solution check_solvent->solution check_concentration->solution

Caption: Troubleshooting workflow for incomplete photolytic reactions.

Q3: My reaction is thermally initiated, but the conversion is poor. What could be the problem?

A3: Thermal decomposition of disilanes can be a delicate process.[5][6] Incomplete reactions are often due to suboptimal temperature control or competing side reactions.

  • Insufficient Temperature: The Si-Si bond has a significant bond dissociation energy, and a certain temperature threshold must be reached for efficient homolytic cleavage.

    • Troubleshooting:

      • Temperature Optimization: If the reaction is sluggish, a systematic increase in temperature may be necessary.[4] However, be mindful of the stability of your substrates and products at higher temperatures.

      • Accurate Monitoring: Ensure your reaction temperature is being accurately monitored and maintained.

  • Thermal Instability of Reactants or Products: High temperatures can lead to the decomposition of other components in your reaction mixture.

    • Troubleshooting:

      • Thermal Stability Data: If available, consult the thermal stability data for your reactants and products.[7]

      • Lower Temperature with Initiator: Consider using a lower temperature in conjunction with a radical initiator (e.g., AIBN) to generate the silyl radicals under milder conditions.

  • Side Reactions: At elevated temperatures, alternative reaction pathways may become more prevalent.

    • Troubleshooting:

      • Byproduct Analysis: Analyze your crude reaction mixture by GC-MS or LC-MS to identify any major byproducts.[8] This can provide clues about competing reaction pathways.

Table 1: General Temperature Guidelines for Thermal Initiation

Disilane TypeTypical Temperature Range (°C)Notes
Aryldisilanes80 - 150Phenyl groups can stabilize the resulting radicals.
Alkyldisilanes> 150Generally require higher temperatures for Si-Si bond cleavage.
Q4: I am observing the formation of unexpected byproducts. How can I identify them and what do they tell me about my reaction?

A4: Byproduct analysis is a powerful diagnostic tool. The nature of the byproducts can reveal the underlying cause of an incomplete or failed reaction.

  • Common Byproducts and Their Implications:

    • Siloxanes: The presence of compounds containing Si-O-Si linkages suggests the presence of water in your reaction.

    • Hexamethyldisilane (Me₃Si-SiMe₃) and Hexaphenyldisilane (Ph₃Si-SiPh₃): These can form from the recombination of the initially generated silyl radicals, indicating that the radicals are not being efficiently trapped by your substrate.

    • Rearrangement Products: Silyl radicals can undergo rearrangement reactions, especially if they are not trapped quickly.[3]

  • Analytical Protocol for Byproduct Identification:

    • Obtain a Crude Sample: Take an aliquot of your reaction mixture.

    • GC-MS Analysis: This is often the most effective technique for separating and identifying volatile byproducts.[8]

    • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information about the components of your reaction mixture.[9][10]

    • Comparison to Standards: If possible, compare the spectra of your byproducts to those of known compounds.

Logical Diagram for Byproduct Analysis:

start Incomplete Reaction with Byproducts analysis Analyze Crude Mixture (GC-MS, NMR) start->analysis siloxanes Siloxanes Detected? analysis->siloxanes recombination Radical Recombination Products? analysis->recombination rearrangement Rearrangement Products? analysis->rearrangement dry Action: Dry Reagents and Solvents siloxanes->dry Yes increase_substrate Action: Increase Substrate Concentration or Add Trapping Agent recombination->increase_substrate Yes lower_temp Action: Lower Reaction Temperature or Change Solvent rearrangement->lower_temp Yes

Caption: Diagnostic flowchart based on byproduct identification.

References

  • Chatgilialoglu, C. (2004). Organosilanes in Radical Chemistry. John Wiley & Sons, Ltd. ISBN: 0-471-49870-X. [URL not available]
  • Gansäuer, A., & Bluhm, H. (2000). Silyl Radicals in Organic Synthesis. Chemical Reviews, 100(8), 2771-2788. [URL not available]
  • Kopping, B., Chatgilialoglu, C., Zehnder, M., & Giese, B. (1992). Silyl Radicals. Journal of Organic Chemistry, 57(14), 3994-4000. [URL not available]
  • Alberti, A., & Chatgilialoglu, C. (1995). Silyl Radicals. Reviews of Chemical Intermediates, 21(3-5), 497-530. [URL not available]
  • Curran, D. P., & Jasperse, C. P. (1991). Radical-initiated addition of triorganosilyl radicals to alkenes. A simple, general, and new method for the preparation of vinylsilanes. Journal of the American Chemical Society, 113(4), 1491-1493. [URL not available]
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2014). Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process. Journal of the American Chemical Society, 136(28), 9958–9961. [Link]

  • Studer, A., & Amrein, S. (2002). Silyl Radicals in Organic Synthesis. Synthesis, 2002(07), 835-849. [URL not available]
  • Ollivier, C., & Renaud, P. (2001). Organosilanes as Radical-Based Reducing Agents in Synthesis. Chemical Reviews, 101(11), 3415-3434. [URL not available]
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Viciu, M. S., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(45), 16298-16311. [Link]

  • ResearchGate. (n.d.). Effect of Solvents on the Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-trimethyl-2,2,2-triphenyldisilane. Retrieved from [Link]

  • Macmillan Group. (2018). A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. Science, 360(6392), 996-1000. [Link]

  • PubChem. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane. Retrieved from [Link]

  • National Institute of Health. (2022). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry A, 126(7), 1085–1093. [Link]

  • ResearchGate. (n.d.). Recent Applications of Triethylsilane in Organic Synthesis. Retrieved from [Link]

  • IntechOpen. (2021). Recent Applications of TMS Imines in Organic Synthesis. Retrieved from [Link]

  • National Institute of Health. (2019). 3-Center-3-Electron σ-Adduct Enables Silyl Radical Transfer below the Minimum Barrier for Bimolecular Encounters. Journal of the American Chemical Society, 141(42), 16624–16629. [Link]

  • ResearchGate. (n.d.). Chapter 2 Silyl Radicals in Chemical Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2000). "Silylating Agents". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Wageningen University & Research. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie International Edition, 61(23), e202201955. [Link]

  • International Journal of Chemical Kinetics. (2001). Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes. 33(10), 597-603. [Link]

  • ResearchGate. (n.d.). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]

  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of silafluorenes and silaindenes via silyl radicals from arylhydrosilanes: intramolecular cyclization and intermolecular annulation with alkynes. Organic Chemistry Frontiers, 5(18), 2686-2690. [Link]

  • ResearchGate. (2005). Triplet- vs. singlet-state imposed photochemistry. The role of substituent effects on the photo-Fries and photodissociation reaction of triphenylmethyl silanes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0043630A2 - Improved process for the silylation of organic compounds with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine by means of catalysis with certain nitrogen containing compounds.
  • Royal Society of Chemistry. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(24), 16673-16684. [Link]

  • MDPI. (2023). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 10(3), 255. [Link]

  • MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2351. [Link]

  • University of Southampton. (2023). Reaction Chemistry & Engineering. ePrints Soton. [Link]

  • The Royal Society of Chemistry. (1985). Kinetic experiments for - schools and colleges lll - The effect of solvent on reaction rate. Education in Chemistry, 22, 112-114. [Link]

  • Environment and Climate Change Canada. (2013). Screening Assessment for the Challenge Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, reaction products with ammonia, octamethylcyclotetrasiloxane and silica. Retrieved from [Link]

  • Google Patents. (n.d.). CN101955496B - Process for purifying tetramethylsilane.
  • Royal Society of Chemistry. (2017). Visible light-absorbing rhenium(i) tricarbonyl complexes as triplet photosensitizers in photooxidation and triplet–triplet annihilation upconversion. Dalton Transactions, 46(34), 11293-11302. [Link]

  • MDPI. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5246. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile organosilicon reagent. Here, we move beyond simple protocols to explain the fundamental principles governing its reactivity, with a specific focus on the critical role of the solvent. Understanding these solvent-mediated effects is paramount to optimizing reaction outcomes, troubleshooting unexpected results, and designing robust experimental plans.

Core Concept: The Dual Personality of a Disilane

1,1,1-Trimethyl-2,2,2-triphenyldisilane (Me₃Si-SiPh₃) is primarily valued as a precursor to two distinct silyl radical species: the trimethylsilyl radical (Me₃Si•) and the triphenylsilyl radical (Ph₃Si•). The central Si-Si sigma bond is the molecule's reactive heart. The manner in which this bond cleaves—either homolytically into two radicals or heterolytically into a silyl anion and a silyl cation—is profoundly influenced by the surrounding solvent environment. This choice of cleavage pathway dictates the subsequent reaction and final product distribution.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experiments involving 1,1,1-trimethyl-2,2,2-triphenyldisilane. Each answer provides not only a solution but also the underlying chemical reasoning to empower your experimental design.

FAQ 1: My radical reaction is sluggish or failing. Is the solvent to blame?

Answer: Very likely. The most common application of this disilane is the generation of silyl radicals via photolysis or thermolysis for use in synthesis or polymerization initiation.[1] The efficiency of this initial Si-Si bond homolysis is highly dependent on the solvent's properties.

Troubleshooting Steps:

  • Assess Solvent Polarity: Radical reactions, which proceed through neutral, uncharged intermediates, are generally favored in non-polar solvents . Polar solvents can stabilize charged, ionic species, potentially disfavoring the desired homolytic pathway or promoting unwanted side reactions.[2][3] If your reaction is slow, consider switching from a polar solvent (like acetonitrile or DMSO) to a non-polar one (like hexane, cyclohexane, or benzene).

  • Check for Solvent Reactivity: Ensure your solvent is aprotic and non-coordinating. Protic solvents (e.g., methanol, water) can quench radical intermediates, while some coordinating solvents might interact with the silicon center.

  • Ensure Proper Degassing: Dissolved oxygen (O₂) is a notorious radical scavenger. Failure to adequately degas your solvent and reaction mixture is a common cause of reaction failure.

Experimental Protocol: Standard Photolytic Generation of Silyl Radicals

  • In a quartz reaction vessel, dissolve 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 eq) and your radical trapping substrate (1.2-2.0 eq) in a suitable non-polar, aprotic solvent (e.g., cyclohexane). The concentration should be appropriate for your specific reaction, typically in the 0.05-0.2 M range.

  • Seal the vessel and thoroughly degas the solution for 15-30 minutes using a gentle stream of inert gas (Argon or Nitrogen) or by subjecting it to several freeze-pump-thaw cycles.

  • Commence the reaction by irradiating the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp). Theoretical studies suggest that excitation to a triplet state is often responsible for the dissociation.[4]

  • Monitor the reaction progress by a suitable analytical method, such as GC-MS or TLC.

FAQ 2: I'm observing the formation of rearranged or unexpected byproducts. What is happening?

Answer: This issue often points to solvent cage effects or a switch in the reaction mechanism from a radical to an ionic pathway. When the Si-Si bond cleaves, the resulting pair of silyl radicals is momentarily trapped in a "cage" of solvent molecules.[5] The solvent's nature influences whether these radicals escape the cage to react with your substrate or react with each other within the cage.

Causality and Troubleshooting:

  • In-Cage Recombination: The primary radicals (Me₃Si• and Ph₃Si•) can recombine to reform the starting material or undergo rearrangement or disproportionation reactions before they can diffuse apart. This is more prevalent in viscous solvents where escape is slower.

  • Photo-Fries Type Rearrangement: In some cases, particularly with aryl silanes, in-cage recombination can lead to rearrangement products where a silyl group migrates onto one of the phenyl rings.[5] This is a competing pathway to free radical formation.

  • Switch to Ionic Pathway: In highly polar solvents, heterolytic (uneven) cleavage of the Si-Si bond to form a silyl cation and a silyl anion may become competitive.[2][6] These ionic species will exhibit completely different reactivity compared to the desired radicals, leading to unexpected products.

Troubleshooting Strategy:

  • Modify Solvent Viscosity/Polarity: Switching to a less viscous, non-polar solvent can facilitate the escape of radicals from the solvent cage, increasing the yield of the desired product.

  • Add a Radical Trap: To confirm the intermediacy of free radicals, add a known radical trapping agent like TEMPO to the reaction.[7] The formation of silyl-TEMPO adducts provides strong evidence for a radical mechanism.

Diagram: Competing Fates of the Geminate Radical Pair

The following diagram illustrates the critical choice point for the newly formed silyl radicals within the solvent cage.

G cluster_0 Solvent Cage RP Geminate Radical Pair {Me₃Si• •SiPh₃} Recombination Recombination (Starting Material) RP->Recombination Rearrangement In-Cage Rearrangement (e.g., Photo-Fries) RP->Rearrangement Escape Cage Escape RP->Escape Start Me₃Si-SiPh₃ + hν Start->RP Homolytic Cleavage Product Reaction with Substrate (Desired Product) Escape->Product Diffusion

Caption: Fate of the radical pair after Si-Si bond homolysis.

FAQ 3: How do I choose the right solvent for my specific application?

Answer: The optimal solvent choice is dictated by the intended reaction mechanism. The following decision tree and data summary table provide a guide for selecting a solvent that aligns with your experimental goals.

Diagram: Solvent Selection Decision Tree

Caption: Decision tree for solvent selection.

Data Summary: Solvent Class and Expected Outcome

Solvent ClassExamplesDielectric Constant (ε)Primary Effect on Disilane ReactivityRecommended ForPotential Issues
Non-Polar Aprotic Hexane, Cyclohexane, Benzene, Toluene1.9 - 2.4Favors homolytic Si-Si bond cleavage; minimizes stabilization of charged species.Clean generation of silyl radicals for hydrosilylation, polymerization, or radical cyclizations.[8]Poor solubility for polar substrates.
Polar Aprotic THF, Dichloromethane (DCM), Acetonitrile (MeCN), DMSO7.5 - 47Can stabilize charged transition states; may reduce efficiency of radical generation but aids solubility.[2][3]Reactions where substrates or products are highly polar; balancing solubility and reactivity.Increased potential for ionic side reactions; solvent may act as a ligand or nucleophile.
Polar Protic Methanol, Ethanol, Water24.5 - 80Strongly stabilizes ionic species; can act as a nucleophile or proton source.Generally not recommended for controlled reactions with this disilane.Likely to cause solvolysis, quenching of intermediates, and a complex mixture of products.

Concluding Remarks

The reactivity of 1,1,1-trimethyl-2,2,2-triphenyldisilane is not an intrinsic property of the molecule alone but a dynamic interplay between the substrate and its environment. As a senior application scientist, my strongest recommendation is to treat solvent selection as a primary experimental variable, not an afterthought. By understanding how different solvents influence polarity, intermediate stability, and reaction pathways, you can unlock the full synthetic potential of this reagent, minimize side reactions, and achieve more reproducible and high-yielding results.

References

  • Novel Silyl Radicals and Disilenes: Reactivity Studies and Evaluation for Battery Application. (2020). mediaTUM.
  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. PMC.
  • A neutral crystalline imino-substituted silyl radical. (2024). RSC Publishing.
  • Trapping silicon surface-based radicals. (2006). PubMed.
  • Generation and Application of Silyl Acyl Radicals: Facile and Metal-Free Access to Acylsilanes. (2024). CCS Chemistry - Chinese Chemical Society.
  • a) Disilanes used as silylation reagents in organic synthesis.... ResearchGate.
  • 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes. RSC Publishing.
  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute.
  • The interplay of polar effects in controlling the selectivity of radical reactions. RWTH Publications.
  • Solvent effects. Wikipedia.
  • Silyl Radical‐Participated Silylfunctionalization of Alkenes and Alkynes. (2025). ResearchGate.
  • 1,1,2-Trimethyl-1,2,2-triphenyldisilane. EvitaChem.
  • Electrophotocatalytic Si–H Activation Governed by Polarity-Matching Effects. (2021). CCS Chemistry - Chinese Chemical Society.
  • (A) Evidence for alkyl-radical formation via radical trap experiment;... ResearchGate.
  • Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes. (2001).
  • Effect of Solvents on the Reaction. ResearchGate.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024).
  • Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (2010).
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem.
  • Silylation and (Hetero)aryl/alkenylation of Unactivated Alkenes via Radical-Mediated Distal 1,4-Migration with Hydrosilanes under Organophotocatalysis. (2024). Organic Letters - ACS Publications.
  • (PDF) Triplet- vs. singlet-state imposed photochemistry. The role of substituent effects on the photo-Fries and photodissociation reaction of triphenylmethyl silanes. (2015). ResearchGate.
  • Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). PMC.
  • Solvent and Substituent Effects on the Thermolysis of Antimalarial Fluorophenyl Substituted 1,2.4-Trioxanes. (2003). MDPI.
  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC.
  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI.
  • Solvent Effects and Steric Course in the Solvolysis of 1,3,3-Trimethyl-2- oxocyclopentyl Mesylate in Comparison with 1,1,3,3-Tet.
  • Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Semantic Scholar.
  • Organosilicon chemistry. Part XIX. Reactions of 1,1,3,3-tetramethyl- and 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane with chlorosilanes in the presence of hexachlorophatinic(IV) acid, tin(IV) chloride, trimethylsilanol, and triphenylsilanol. Journal of the Chemical.
  • Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl).
  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. (2022). PubMed.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.
  • The Reaction of Trimethylsilylketene with HCl: Mechanistic Study. (2025). ResearchGate.
  • Photostable triphenylmethyl-based diradicals with a degenerate singlet-triplet ground state and strong photoluminescence. (2025).
  • Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. (2024). MDPI.
  • (S)-1,2-Dimethyl-1,1,2-triphenyl-2-(4-piperidiniomethyl)disilane chloride. PMC.
  • WO/2019/005571 SYNTHESIS OF 1,1,1-TRICHLORODISILANE. (2019). WIPO Patentscope.
  • dinitro-[1,1'-biphenyl]-2,4, 6-triyl)tripiperidine. (2020). CRIS - Università di Bologna.
  • Substituent Control of Near-Infrared Absorption of Triphenylamine Radical Cation. (2022). MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1,1-trimethyl-2,2,2-triphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 1,1,1-trimethyl-2,2,2-triphenyldisilane, providing foundational knowledge for successful experimentation.

Q1: What are the primary applications of 1,1,1-trimethyl-2,2,2-triphenyldisilane in organic synthesis?

A: 1,1,1-Trimethyl-2,2,2-triphenyldisilane is a highly effective reagent for the introduction of silyl groups into organic molecules. Its primary applications are centered around palladium-catalyzed cross-coupling reactions, where it serves as a precursor for the formation of valuable arylsilanes.[1] These arylsilanes are crucial intermediates in various synthetic transformations. Additionally, it can be employed in silylation reactions of allylic acetates and other substrates.[2]

Q2: Why choose 1,1,1-trimethyl-2,2,2-triphenyldisilane over other silylating agents like hexamethyldisilane?

A: The choice of disilane is dictated by the specific requirements of the reaction. The triphenylsilyl group (SiPh₃) and the trimethylsilyl group (SiMe₃) within the same molecule offer differential reactivity. The Si-Si bond in this unsymmetrical disilane can be selectively activated, often leading to the preferential transfer of one silyl group over the other, depending on the catalytic system. This can provide greater control and selectivity in complex syntheses compared to symmetrical disilanes like hexamethyldisilane.

Q3: What are the most common catalysts for activating the Si-Si bond in this disilane?

A: The activation of the silicon-silicon bond is most commonly achieved using transition metal catalysts.[3][4] Palladium complexes, particularly those with phosphine ligands, are widely used for this purpose.[1][5] Platinum complexes have also been shown to effectively activate Si-Si bonds.[3] In some cases, copper catalysts can be employed, especially in hydrosilylation reactions.[6][7] The choice of catalyst and ligand is critical for achieving high efficiency and selectivity.

Q4: What is the general mechanism for palladium-catalyzed reactions involving disilanes?

A: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the bond of an aryl halide (or other electrophile).[5][8]

  • Transmetalation: The disilane then reacts with the resulting Pd(II) complex. This step can be complex and may involve the insertion of the palladium center into the Si-Si bond.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired silylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Q5: Are there any specific safety precautions I should take when working with 1,1,1-trimethyl-2,2,2-triphenyldisilane?

A: Yes, it is important to handle this compound with appropriate care. It may cause skin and serious eye irritation, as well as respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed handling and storage information.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Problem 1: Low or No Product Yield

Symptom: The reaction yields are consistently low, or only starting material is recovered.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Inactive Catalyst Run a control reaction with a known, reliable substrate.Use a fresh batch of catalyst or pre-catalyst. Ensure proper activation if required.Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture, leading to deactivation.
Moisture Contamination Check for the presence of water in solvents and reagents.Use anhydrous solvents and reagents. Flame-dry glassware before use.[10]Silylating agents are highly susceptible to hydrolysis.[11] Moisture will consume the reagent and deactivate the catalyst.
Inappropriate Ligand Review the literature for ligands that have been successful for your specific transformation.Screen a variety of phosphine ligands (e.g., biaryl phosphines).[1]The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity and selectivity.[12]
Insufficient Reaction Temperature Monitor the reaction at different temperatures.Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst.Many cross-coupling reactions require thermal energy to overcome activation barriers, particularly the oxidative addition and reductive elimination steps.
Problem 2: Formation of Side Products

Symptom: The reaction mixture contains significant amounts of unintended byproducts.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Homocoupling Analyze the crude reaction mixture by GC-MS or LC-MS to identify the homocoupling products of your starting materials.Adjust the reaction conditions, such as catalyst loading, ligand, or temperature.[12]Homocoupling can occur when the transmetalation or reductive elimination steps are slow relative to the side reactions of the organometallic intermediates.
Protodesilylation Check for the replacement of the silyl group with a proton.Ensure strictly anhydrous conditions and consider using a non-nucleophilic base.[12]Protic sources in the reaction mixture can lead to the cleavage of the carbon-silicon bond.
Decomposition of Starting Material or Product Monitor the reaction over time by TLC or LC-MS to see if the desired product is forming and then degrading.Reduce the reaction temperature or time. Ensure the workup conditions are not too harsh (e.g., acidic or basic).[11]Silyl ethers and other silylated compounds can be sensitive to acidic or basic conditions, leading to cleavage.[11]
Problem 3: Poor Regio- or Chemoselectivity

Symptom: The reaction produces a mixture of isomers or silylates the wrong functional group.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Steric and Electronic Effects Analyze the structure of your substrate to identify potential sites of reaction.Modify the steric bulk of the catalyst's ligands or the electronic properties of the substrate.The regioselectivity of silylation is often governed by a combination of steric hindrance and the electronic nature of the substrate and catalyst.
Incorrect Catalyst System Experiment with different transition metal catalysts (e.g., copper, platinum) if palladium is not providing the desired selectivity.Copper-catalyzed hydrosilylation, for instance, can exhibit different regioselectivity compared to palladium-catalyzed reactions.[6]Different metals have distinct electronic properties and coordination geometries, leading to different mechanistic pathways and selectivities.

Experimental Protocols & Visualizations

Protocol 1: Palladium-Catalyzed Silylation of an Aryl Bromide

This protocol provides a general procedure for the silylation of an aryl bromide using 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Step-by-Step Methodology:

  • Glassware Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 2 mol%) and a suitable phosphine ligand (e.g., a biaryl phosphine, 4 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed Silylation

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed silylation of an aryl halide.

Catalytic_Cycle Catalytic Cycle for Pd-Catalyzed Silylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIISi Ar-Pd(II)(SiR3)L_n Transmetal->PdIISi SiSi Me3Si-SiPh3 SiSi->Transmetal ArX Ar-X ArX->OxAdd Product Ar-SiR3 RedElim Reductive Elimination RedElim->Pd0 RedElim->Product PdIISi->RedElim

Caption: A simplified catalytic cycle for the palladium-catalyzed silylation of aryl halides.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting common silylation reaction failures.

Troubleshooting_Silylation start Silylation Reaction Failure q1 Was starting material recovered? start->q1 a1 Yes q1->a1 a2 No q1->a2 q2 Is the silylating agent active? sol1 Check for moisture. Use fresh/dry reagents and solvents. q2->sol1 No sol2 Increase catalyst loading or use a more active catalyst. q2->sol2 Yes a1->q2 q3 Are there side products? a2->q3 end Successful Silylation sol1->end sol2->end sol3 Optimize reaction conditions: temperature, ligand, base. q3->sol3 Yes sol4 Check for decomposition. Use milder workup conditions. q3->sol4 No (Decomposition) sol3->end sol4->end

Caption: A decision tree for troubleshooting common issues in silylation reactions.

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in cross-coupling of silyl ethers.
  • BenchChem. (n.d.). Issues with silylation reactions in protic solvents.
  • Dalton Transactions (RSC Publishing). (n.d.). Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view.
  • PMC. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.
  • ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?.
  • Journal of the American Chemical Society. (n.d.). Mechanistic Studies of Palladium(II)-Catalyzed Hydrosilation and Dehydrogenative Silation Reactions.
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788.
  • Dalton Transactions (RSC Publishing). (n.d.). Activation of Si–Si and Si–H bonds at Pt: a catalytic hydrogenolysis of silicon–silicon bonds.
  • Chromatography Forum. (2014, October 8). Why do my silylations always fail?.
  • RSC Publishing. (2021, September 14). The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation.
  • Journal of the American Chemical Society. (2012, November 30). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols.
  • RSC Publishing. (n.d.). 1,1,1-Trichloro-2,2,2-trimethyldisilane: reagent for stereospecific silylation of π-allylpalladium complexes.
  • PubMed. (2003, September 18). Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols.
  • Investigation of Si-Si Bond Formation by Rh(1) Catalysts. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles.
  • PMC. (2025, January 3). Copper-catalyzed intermolecular Regio- and Enantioselective Hydrosilylation of Alkenes with Prochiral Silanes.
  • ElectronicsAndBooks. (n.d.). Palladium-Catalyzed Silylation of Allylic Acetates with Hexamethyldisilane or (Trimethylsilyl) tributylstannane.
  • Electrophilic Activation of Silicon-Hydrogen Bonds in Catalytic Hydrosilations. (n.d.).
  • PubChem. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane.
  • MSU Chemistry. (n.d.). Triphenylsilane.
  • Gelest. (n.d.). General Silylation Procedures - Technical Library.
  • Lookchem. (2022, August 4). Copper(I)-catalyzed tandem reaction: Synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Reactivity of 1,1,1-Trimethyl-2,2,2-triphenyldisilane vs. Hexamethyldisilane

Executive Summary & Structural Causality In modern organosilicon chemistry, the controlled cleavage of the silicon-silicon (Si–Si) bond is a cornerstone for generating reactive silyl radicals and anions. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern organosilicon chemistry, the controlled cleavage of the silicon-silicon (Si–Si) bond is a cornerstone for generating reactive silyl radicals and anions. This guide provides an in-depth comparative analysis of two structurally divergent disilanes: 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃Si–SiMe₃) and hexamethyldisilane (Me₃Si–SiMe₃, HMDS) .

As an application scientist, selecting between these reagents requires understanding how their molecular symmetry and electronic environments dictate their reactivity.

  • Hexamethyldisilane is a symmetrical, volatile liquid. Its unpolarized Si–Si bond is robust against direct photolysis but highly susceptible to nucleophilic attack by strong Lewis bases (like fluoride) due to minimal steric hindrance[1].

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane is an unsymmetrical solid. The bulky, electron-withdrawing phenyl groups polarize the Si–Si bond and act as built-in chromophores. This enables direct, low-energy photochemical cleavage and stabilizes resulting radical or anionic intermediates through delocalization[2].

Mechanistic Divergence: Photochemistry and Radical Generation

The presence of aryl substituents fundamentally alters the photochemical landscape of disilanes.

1,1,1-Trimethyl-2,2,2-triphenyldisilane exhibits profound, solvent-dependent photochemistry. Upon UV irradiation, the molecule enters a triplet excited state. In non-polar solvents (e.g., cyclohexane), the generated radical pair undergoes rapid geminate recombination and a [1,3]-silyl migration to form a transient 1,1-diphenyl-1-(sila)hexatriene. Conversely, in polar solvents (e.g., acetonitrile), the radical pair is stabilized and diffuses apart, yielding high concentrations of free Ph₃Si• and Me₃Si• radicals[2].

Hexamethyldisilane , lacking chromophoric phenyl groups, cannot undergo direct low-energy UV homolysis. Instead, it requires cosensitizers (such as phenanthrene) to undergo single-electron transfer (SET) processes, which are typically used for the photosilylation of electron-deficient alkenes[2].

G Disilane 1,1,1-trimethyl-2,2,2- triphenyldisilane Excited Triplet Excited State Disilane->Excited hν (UV) NonPolar Non-Polar Solvent (e.g., Hydrocarbon) Excited->NonPolar Polar Polar Solvent (e.g., Acetonitrile) Excited->Polar Silatriene 1,1-diphenyl-1-(sila)hexatriene (Rearrangement) NonPolar->Silatriene Geminate Recombination Radicals Ph3Si• + Me3Si• (Free Silyl Radicals) Polar->Radicals Diffusion / Stabilization

Fig 1: Solvent-dependent photochemical cleavage pathway of Ph₃Si–SiMe₃.

Nucleophilic Si–Si Cleavage: Silyl Anion Generation

Both disilanes can be cleaved heterolytically, but the choice of nucleophile and the resulting active species differ drastically.

Hexamethyldisilane (HMDS) reacts efficiently with fluoride sources (e.g., CsF) in aprotic polar solvents like DMSO. The fluoride coordinates to the sterically accessible silicon, forming a pentacoordinate silicate intermediate [Me₃Si–SiMe₃F]⁻. This intermediate undergoes endergonic cleavage to release the highly nucleophilic trimethylsilyl anion (Me₃Si⁻), which can be trapped by styrenes in a transition-metal-free formal hydrotrimethylsilylation[3].

1,1,1-Trimethyl-2,2,2-triphenyldisilane utilizes its polarized Si–Si bond for selective cleavage by alkali metals. When treated with potassium in the presence of 18-crown-6, the disilane is cleaved to yield the stable complex [K(18-crown-6)SiPh₃(thf)]. This isolated complex serves as a highly active catalyst for the regioselective anti-Markovnikov hydrosilylation of 1,1-diphenylethylene[4].

G HMDS Hexamethyldisilane (Me3Si-SiMe3) Penta Pentacoordinate Silicate [Me3Si-SiMe3F]- HMDS->Penta + F- Fluoride Fluoride Source (e.g., CsF) Fluoride->Penta Anion Trimethylsilyl Anion [Me3Si]- Penta->Anion Si-Si Cleavage Carbanion Benzyl Carbanion Anion->Carbanion Nucleophilic Addition Styrene Styrene Substrate Styrene->Carbanion Product Anti-Markovnikov Alkyltrimethylsilane Carbanion->Product Protonation DMSO DMSO (Proton Source) DMSO->Product

Fig 2: Fluoride-mediated cleavage of HMDS and subsequent hydrotrimethylsilylation.

Quantitative Performance Comparison

The following table synthesizes the reactivity profiles and operational parameters of both reagents based on empirical literature data.

Parameter1,1,1-Trimethyl-2,2,2-triphenyldisilaneHexamethyldisilaneMechanistic Driver
Molecular Symmetry Unsymmetrical (Ph₃Si–SiMe₃)Symmetrical (Me₃Si–SiMe₃)Aryl vs. Alkyl substitution
Direct Photolysis (UV) Active (yields radicals or silatriene)Inactive (requires cosensitizer)Phenyl groups act as necessary chromophores
Nucleophilic Cleavage Yields Ph₃Si⁻ metal complexesYields Me₃Si⁻ anionsPolarization of the Si–Si bond
Hydrosilylation Role Precursor to active silyl catalystsDirect silylating reagentSteric bulk and anion stability
Solvent Sensitivity High (determines radical vs rearrangement)Moderate (dictates anion lifetime)Stabilization of transient radical pairs

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Fluoride-Mediated Formal Hydrotrimethylsilylation using HMDS

Adapted from established formal hydrotrimethylsilylation methodologies[3].

  • Objective : Synthesize anti-Markovnikov alkyltrimethylsilanes from styrene without transition metals.

  • Causality : CsF provides the naked fluoride ion to attack the sterically unhindered silicon of HMDS. DMSO is critical; its high dielectric constant stabilizes the polar intermediates, and its relatively low pKa allows it to act as the terminal proton donor to quench the highly basic benzyl carbanion.

  • Step-by-Step Workflow :

    • Preparation : Flame-dry a Schlenk tube under vacuum and backfill with dry N₂ (repeat 3x) to eliminate moisture, which would prematurely quench the silyl anion.

    • Reagent Loading : Add anhydrous CsF (2.0 equiv) to the tube.

    • Solvent & Substrate Addition : Inject anhydrous DMSO (0.2 M relative to substrate), followed by styrene (1.0 equiv) and hexamethyldisilane (1.5 equiv).

    • Reaction : Stir the mixture vigorously at 80°C for 12 hours. The elevated temperature is required to overcome the 8.5 kcal/mol activation barrier for the endergonic cleavage of the pentacoordinate silicate intermediate.

    • Quenching : Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Self-Validation Step : Analyze the crude mixture via GC-MS. The disappearance of the styrene peak and the emergence of the product mass (M+ = 178 m/z) confirms conversion. Subsequent ¹H NMR must show a clean triplet for the terminal -CH₂-SiMe₃ group, confirming exclusive anti-Markovnikov regioselectivity.

Protocol B: Synthesis of Potassium Triphenylsilyl from Ph₃Si–SiMe₃

Adapted from the synthesis of crown ether adducts of light alkali metal triphenylsilyls[4].

  • Objective : Isolate [K(18-crown-6)SiPh₃(thf)] for downstream catalytic applications.

  • Causality : Potassium metal donates an electron to the LUMO of the polarized Si–Si bond, initiating cleavage. 18-crown-6 is added to sequester the K⁺ cation. This prevents tight ion-pairing, drastically enhancing the nucleophilicity of the resulting triphenylsilyl anion and driving the equilibrium forward.

  • Step-by-Step Workflow :

    • Preparation : In a strictly inert argon-filled glovebox, charge a vial with 1,1,1-trimethyl-2,2,2-triphenyldisilane (1.0 equiv) and 18-crown-6 (1.0 equiv).

    • Reduction : Add an excess of freshly cut potassium metal chunks (2.5 equiv).

    • Solvent Addition : Add anhydrous THF. The solution will rapidly transition to a deep red/brown color, indicative of the formation of the triphenylsilyl anion.

    • Isolation : Stir at room temperature for 4 hours. Filter the mixture through a Celite pad to remove unreacted potassium and insoluble byproducts.

    • Crystallization : Layer the THF filtrate with dry hexane and store at -30°C to induce crystallization of the target complex.

  • Self-Validation Step : Perform Single-Crystal X-Ray Diffraction (XRD) on the isolated crystals to confirm the coordination sphere of the potassium ion. Alternatively, quench an NMR aliquot with methyl iodide (MeI); the quantitative formation of methyltriphenylsilane (Ph₃SiMe) validates the active concentration of the silyl anion.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane. Designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane. Designed for researchers, scientists, and drug development professionals, this document offers objective analysis of product performance against other alternatives, supported by experimental data and field-proven insights. We will explore the nuances of fragmentation patterns, compare ionization techniques, and provide a comprehensive experimental protocol.

Introduction: The Challenge of Characterizing Organosilicon Compounds

Organosilicon compounds, a cornerstone in fields ranging from materials science to pharmaceuticals, present unique analytical challenges.[1] Their characterization requires techniques that can unambiguously determine their structure and composition.[2] Mass spectrometry (MS) stands out as a powerful tool for elucidating molecular weight and structural information.[2][3] However, the interpretation of mass spectra for organosilicon compounds, particularly disilanes like 1,1,1-trimethyl-2,2,2-triphenyldisilane, can be complicated by unexpected gas-phase reactions and complex fragmentation pathways.[4][5] This guide aims to demystify these complexities and provide a clear path for accurate characterization.

Unraveling the Fragmentation Puzzle: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a widely used "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[3][6] For 1,1,1-trimethyl-2,2,2-triphenyldisilane (C₂₁H₂₄Si₂, MW: 332.6 g/mol ), the resulting mass spectrum is a rich tapestry of fragment ions that reveal key structural motifs.[7]

Key Fragmentation Pathways

The primary fragmentation events for silyl derivatives under electron ionization involve the cleavage of bonds to the silicon atom, often resulting in the elimination of a substituent radical.[8] For 1,1,1-trimethyl-2,2,2-triphenyldisilane, the following fragmentation pathways are anticipated:

  • Si-Si Bond Cleavage: The relatively weak Si-Si bond is a likely point of initial fragmentation, leading to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) and the triphenylsilyl radical ([Si(C₆H₅)₃]•) or the triphenylsilyl cation ([Si(C₆H₅)₃]⁺, m/z 259) and the trimethylsilyl radical ([Si(CH₃)₃]•). The relative abundance of these ions will depend on their respective stabilities.

  • Loss of a Methyl Radical: The molecular ion ([M]⁺•) can undergo the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion. This is a common fragmentation pathway for compounds containing trimethylsilyl groups.[8]

  • Loss of a Phenyl Radical: Similarly, the loss of a phenyl radical (•C₆H₅) from the molecular ion can lead to the formation of the [M-77]⁺ ion.

  • Rearrangement Reactions: Phenyl-substituted silanes are known to undergo rearrangement reactions, which can lead to the formation of ions such as the benzopyrylium ion in related structures.[9] While not directly applicable here, similar rearrangements involving phenyl group migration could occur.

The following diagram illustrates the primary fragmentation pathways of 1,1,1-trimethyl-2,2,2-triphenyldisilane under electron ionization.

Fragmentation_Pathways M [M]+• m/z 332 M_minus_15 [M - CH₃]+ m/z 317 M->M_minus_15 - •CH₃ M_minus_77 [M - C₆H₅]+ m/z 255 M->M_minus_77 - •C₆H₅ SiMe3 [Si(CH₃)₃]+ m/z 73 M->SiMe3 Si-Si Cleavage SiPh3 [Si(C₆H₅)₃]+ m/z 259 M->SiPh3 Si-Si Cleavage

Caption: Predicted EI fragmentation of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

Expected Mass Spectrum Data

The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of 1,1,1-trimethyl-2,2,2-triphenyldisilane.

IonFormulam/z (Nominal)Relative Abundance
Molecular Ion[C₂₁H₂₄Si₂]⁺•332Moderate to Low
[M - CH₃]⁺[C₂₀H₂₁Si₂]⁺317Moderate
[M - C₆H₅]⁺[C₁₅H₂₀Si₂]⁺255Low
Triphenylsilyl Cation[C₁₈H₁₅Si]⁺259High (often base peak)
Trimethylsilyl Cation[C₃H₉Si]⁺73High

Comparative Analysis: Alternative Characterization Techniques

While mass spectrometry provides invaluable data, a comprehensive characterization often relies on a multi-technique approach. Here, we compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, providing structural clues.[2]High sensitivity, small sample requirement, and ability to analyze complex mixtures when coupled with chromatography (GC-MS).[10][11][12]Isomeric differentiation can be challenging; fragmentation can be complex to interpret.[4]
²⁹Si NMR Spectroscopy Information on the chemical environment of silicon atoms, including connectivity and the number of attached groups.[13][14]Provides direct information about the silicon backbone and can distinguish between different silicon environments.[15]Low natural abundance and sensitivity of the ²⁹Si nucleus can lead to long acquisition times.[15]
X-ray Crystallography Precise three-dimensional molecular structure, including bond lengths and angles.[16][17]Provides unambiguous structural determination.[18]Requires a suitable single crystal, which can be challenging to grow.[17]

Experimental Protocol: GC-MS Analysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane

This section provides a detailed, step-by-step methodology for the analysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Materials and Instrumentation
  • Sample: 1,1,1-trimethyl-2,2,2-triphenyldisilane dissolved in a volatile organic solvent (e.g., heptane or methanol).

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a split/splitless injector.

  • GC Column: TG-5SILMS column (30 m × 250 μm × 0.25 μm) or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C VL MSD (or equivalent) operating in electron ionization (EI) mode.[19]

  • Carrier Gas: Helium (99.999% purity).[11]

GC-MS Parameters
ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 80 °C (hold 0.5 min), Ramp: 20 °C/min to 250 °C (hold 6 min)
MS Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range 50-400 u

The following diagram outlines the experimental workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis dissolve Dissolve sample in heptane inject Inject 1 µL dissolve->inject separate Separate on TG-5SILMS column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (50-400 u) ionize->analyze detect Detect Ions analyze->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: Experimental workflow for GC-MS analysis.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating measures. The use of a well-characterized GC column and established temperature program ensures reproducible retention times.[4] The standard 70 eV ionization energy provides consistent fragmentation patterns that can be compared against spectral libraries.[19] Furthermore, the analysis of a known standard of 1,1,1-trimethyl-2,2,2-triphenyldisilane alongside any unknown samples will confirm instrument performance and validate the identification.

Authoritative Grounding and Comprehensive References

The mechanistic claims and protocol standards presented in this guide are supported by established principles of mass spectrometry and peer-reviewed literature. The fragmentation of silyl derivatives under EI conditions is a well-documented phenomenon.[8] The potential for unexpected gas-phase reactions in modern mass spectrometers, particularly with organosilanes, has been highlighted in recent studies, emphasizing the need for careful spectral interpretation.[4][5] The use of complementary analytical techniques such as NMR and X-ray crystallography for the comprehensive characterization of organosilicon compounds is a widely accepted practice in the scientific community.[13][14][16][18]

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane. A thorough understanding of its fragmentation patterns under electron ionization allows for confident structural elucidation. By integrating MS data with insights from other analytical techniques such as NMR and X-ray crystallography, researchers can achieve a comprehensive and unambiguous characterization of this and other complex organosilicon compounds.

References

  • Crystal Structure Determinations of Organosilicon Compounds. 16

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. 10

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024. 4

  • Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers. 11

  • Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - Semantic Scholar. 12

  • Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed. 5

  • Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates. 20

  • Structure and bonding of organosilicon compounds containing silicon–silicon and silicon–germanium bonds: an X-ray absorption. 17

  • Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. 13

  • Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates | Journal of the American Chemical Society. 21

  • Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. 14

  • Analysis And Detection - Organosilicon / Alfa Chemistry. 2

  • Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process | Journal of the American Chemical Society. 22

  • Structures of organosilicon compounds having progressed to clinical studies. - ResearchGate. 18

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - MDPI. 23

  • The N.M.R. Spectra of Silicon Hydrides and Derivatives - RSC Publishing. 24

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. 25

  • Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process - PMC. 26

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC. 15

  • Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. 27

  • Mass and the Mass Spectrum. 28

  • Organosilicon Compound | ZMsilane. 29

  • Organometallic compounds - MassBank. 30

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane - PubChem. 7

  • Organosilicon Compounds in Hot-Melt Adhesive Technologies - PMC. 31

  • Synthesis and Characterization of Organosilicon Sheet and Tube Polymers | Chemistry of Materials - ACS Publications. 32

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. 33

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. 34

  • 1,1,1-trimethyl-2,2,2-triphenyldisilane - PubChemLite. 35

  • Mass Spectrometry in Organometallic Chemistry - UVIC. 3

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 6

  • Ionization methods for the mass spectrometry of organometallic compounds - UVIC. 36

  • Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane - ResearchGate. 37

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. 9

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. 38

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. 39

  • Silane, trimethyl- - the NIST WebBook - National Institute of Standards and Technology. 40

  • Renaissance of Cation-Radicals in Mass Spectrometry - PMC. 41

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. 19

  • Buy 1,1,2-Trimethyl-1,2,2-triphenyldisilane (EVT-12084130) - EvitaChem. 42

  • Establishment of a Direct-Injection Electron Ionization-Mass Spectrometry Metabolomics Method and Its Application to Lichen Profiling. 43

  • Synthesis and characterization of 1,1,1-trimethylolpropane trinitrate - ResearchGate. 44

Sources

Validation

validating the structure of silylated compounds using 2D NMR techniques

Advanced Structural Validation of Silylated Compounds: A Comparative Guide to 2D ^1H-^29Si NMR vs. Traditional 1D Techniques Introduction Silylation is a cornerstone technique in organic synthesis, drug development, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural Validation of Silylated Compounds: A Comparative Guide to 2D ^1H-^29Si NMR vs. Traditional 1D Techniques

Introduction

Silylation is a cornerstone technique in organic synthesis, drug development, and materials science. It is routinely used to protect functional groups, increase volatility for GC-MS, or modify polymer properties. However, validating the exact regiochemistry and structural integrity of heavily silylated compounds presents a significant analytical challenge. While standard 1D ^1H and ^13C NMR provide baseline data, they often fail to unambiguously assign silyl groups to their specific heteroatom or carbon backbone attachments due to severe signal overlap in the aliphatic region.

This guide objectively compares the performance of 2D ^1H-^29Si Heteronuclear Multiple Bond Correlation (HMBC) —the advanced "Product" methodology—against the traditional 1D ^29Si NMR "Alternative." By leveraging inverse detection, 2D HMBC transforms structural validation from a time-consuming, ambiguous process into a rapid, highly definitive system.

The Core Problem: The Physics of Silicon-29

Relying on direct 1D ^29Si NMR is inherently problematic due to the quantum mechanical properties of the ^29Si nucleus. It has a low natural abundance (4.7%) and a negative gyromagnetic ratio ( γ=−5.31×107 rad T −1 s −1 ). When continuous ^1H decoupling is applied during a 1D ^29Si acquisition, the Nuclear Overhauser Effect (NOE) is negative. If the relaxation delays are not meticulously optimized, this negative NOE can completely nullify the silicon signal. Furthermore, the longitudinal relaxation times ( T1​ ) for ^29Si can exceed 20 seconds, requiring agonizingly long acquisition times for dilute samples.

The Solution: Inverse Detection via 2D ^1H-^29Si HMBC

2D ^1H-^29Si HMBC circumvents these physical limitations by utilizing inverse detection. Instead of pulsing and observing the insensitive ^29Si nucleus, the spectrometer excites and detects the highly abundant, high- γ ^1H nuclei. Magnetization is transferred to the ^29Si nuclei via scalar J -coupling and then back to ^1H for detection. This approach provides a theoretical sensitivity gain of (γH​/γSi​)5/2 , bypassing the negative NOE issue and relying on the much shorter T1​ relaxation times of protons.

Recent applications in complex organometallic catalysis have demonstrated that ^1H-^29Si HMBC is essential for establishing connectivity between benzylic protons and silicon centers in reactive intermediates (1[1]). Similarly, in materials science, 2D NMR techniques are critical for determining the exact silylation rates and regiochemistry of modified polysaccharides (2[2]).

Workflow for Structural Validation

The following diagram illustrates the logical decision matrix for selecting the appropriate NMR technique based on the complexity of the silylated compound.

NMR_Validation_Workflow Start Silylated Compound Synthesized Screen 1H NMR Initial Screen Start->Screen Decision Signal Overlap or Ambiguous Connectivity? Screen->Decision Alt 1D 29Si NMR (Alternative Method) Decision->Alt No (Simple) Prod1 2D 1H-29Si HSQC (1-Bond Correlation) Decision->Prod1 Yes (Complex) End Definitive Structural Validation Alt->End Prod2 2D 1H-29Si HMBC (2/3-Bond Correlation) Prod1->Prod2 Requires Long-Range Data Prod2->End

Workflow for selecting NMR techniques based on silylated compound complexity.

Quantitative Performance Comparison

The table below summarizes the operational and analytical differences between the two methodologies.

Performance Metric1D ^29Si NMR (Alternative)2D ^1H-^29Si HMBC (Product)Causality / Impact
Detection Mode Direct Observation (^29Si)Inverse Detection (^1H)HMBC leverages the high γ of ^1H, yielding a theoretical sensitivity gain of ~300x over direct ^29Si detection.
Signal-to-Noise (S/N) LowHighDirect ^29Si suffers from low natural abundance (4.7%) and negative NOE signal cancellation.
Acquisition Time 4 to 24+ hours15 minutes to 2 hours1D ^29Si requires long relaxation delays ( T1​ often > 20s). HMBC relies on ^1H T1​ (typically 1-3s).
Structural Resolution Chemical shift only2- and 3-bond connectivitiesHMBC maps exact regiochemistry (e.g., distinguishing multiple silylation sites on polyfunctional scaffolds).
Sample Requirement > 50 mg1 - 10 mgInverse detection allows structural validation of low-yield synthetic intermediates.

Self-Validating Experimental Protocol: 2D ^1H-^29Si HMBC

To ensure absolute trustworthiness in your structural assignments, the NMR protocol must be a self-validating system. The following step-by-step methodology ensures that artifacts are minimized and magnetization transfer is mathematically optimized for silylated compounds.

Step 1: Sample Preparation & Probe Tuning

  • Action: Dissolve 5-10 mg of the silylated compound in 600 µL of deuterated solvent (e.g., C6D6 or CDCl3). Tune the probe for both ^1H and ^29Si frequencies.

  • Causality: C6D6 is often preferred for silylated compounds to avoid overlapping of TMS/TES signals with aliphatic sample peaks. Crucially, inverse detection relies heavily on precise heteronuclear pulse execution; an untuned ^29Si channel will result in failed magnetization transfer.

Step 2: ^1H 90° Pulse Calibration (Self-Validation Step)

  • Action: Run a standard zg pulse program. Array the pulse width (p1) from 2 µs to 20 µs. Identify the 360° null point and divide by 4 to find the exact 90° pulse.

  • Causality: HMBC sequences use multiple 90° and 180° pulses. A miscalibrated 90° pulse leads to incomplete coherence transfer, severe t1​ noise, and loss of quantitative reliability.

Step 3: Optimization of the Evolution Delay ( Δ )

  • Action: Set the long-range coupling delay Δ=1/(2⋅nJHSi​) . For standard trimethylsilyl (TMS) or triethylsilyl (TES) ethers, the two-bond coupling ( 2JHSi​ ) is typically 6.5–7.0 Hz. Set Δ≈71 ms.

  • Causality: Setting this delay accurately allows the anti-phase magnetization to reach its maximum before the transfer pulse. Incorrect delays result in signal cancellation.

Step 4: Acquisition Setup

  • Action: Load a gradient-enhanced, low-pass J -filter HMBC sequence (e.g., hmbcgplpndqf). Set the ^1H spectral width to cover all proton signals (typically 10 ppm) and the ^29Si dimension to cover the expected silyl region (+20 to -120 ppm). Acquire 256-512 increments in the indirect ( t1​ ) dimension with 4-16 scans per increment.

Step 5: Processing and Artifact Check (Self-Validation Step)

  • Action: Apply a sine-squared window function in both dimensions before Fourier transformation. Inspect the spectrum for one-bond ( 1JHSi​ ) correlations.

  • Causality: If strong one-bond artifacts appear, the low-pass J -filter delay was incorrectly set. The spectrum must be re-acquired to prevent the catastrophic misassignment of 2-bond vs. 1-bond connectivities.

Case Study Application: Resolving Cyclosilane Stereochemistry

Traditional 1D methods and even standard 2D NOESY often fail to determine the relative stereochemistry of highly symmetric silylated compounds due to unique bond lengths and dynamic properties. However, by utilizing 2D ^1H-^29Si HSQC and HMBC, researchers can successfully assign all methyl groups to their specific attached silicon atoms. This provides definitive proof of molecular connectivity and configuration that is simply impossible to extract from 1D ^29Si NMR alone (3[3]).

References

  • Title: Long-Range Coupling in Cyclic Silanes Source: RSC Publishing URL
  • Title: The Higher Propensity of Pd-SiHEt2+ over Pd-SiMe2Et+ to Transfer Silylium to Silyl Ether Intermediates Explains Divergent Produc Source: ACS Organometallics URL
  • Title: Controlled Silylation of Polysaccharides: Attractive Building Blocks for Biocompatible Foams and Cell-Laden Hydrogels Source: ACS Applied Polymer Materials URL

Sources

Comparative

Strategic Comparison Guide: 1,1,1-Trimethyl-2,2,2-triphenyldisilane vs. Traditional Bulky Silylating Agents

Executive Summary & Context In advanced organic synthesis and drug development, the installation of bulky silyl groups is a fundamental strategy for steric shielding, directing group chemistry, and electronic tuning. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In advanced organic synthesis and drug development, the installation of bulky silyl groups is a fundamental strategy for steric shielding, directing group chemistry, and electronic tuning. While traditional silylating agents (such as TBDMS-Cl, TIPS-Cl, and TBDPS-Cl) operate via electrophilic silylation to protect nucleophilic functional groups (alcohols, amines), 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃) represents a powerful paradigm shift[1].

Rather than acting as an electrophile, this unsymmetrical disilane serves as a highly efficient precursor for nucleophilic silyl anions and silyl radicals [2][3]. This "umpolung" (polarity reversal) allows chemists to silylate electrophilic substrates—such as activated olefins, enones, and aryl halides—enabling the formation of robust C-Si bonds rather than O-Si or N-Si linkages. This guide objectively compares Ph₃Si-SiMe₃ against traditional bulky silylating agents, detailing the mechanistic divergence, performance metrics, and field-proven protocols for its application.

Mechanistic Divergence: Electrophilic vs. Nucleophilic/Radical Silylation

The fundamental difference between Ph₃Si-SiMe₃ and traditional agents lies in the cleavage of the reactive bond:

  • Traditional Agents (e.g., TBDPS-Cl): Rely on the polarization of the Si-Cl bond. A nucleophile (e.g., R-OH) attacks the electrophilic silicon center, displacing the chloride leaving group. This is typically driven by an amine base (like imidazole) to scavenge the resulting HCl.

  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane: Relies on the controlled cleavage of the Si-Si bond. The unsymmetrical nature of Ph₃Si-SiMe₃ is its greatest strategic advantage over symmetrical disilanes like hexaphenyldisilane. When treated with an alkoxide base (e.g., KOtBu), the nucleophile selectively attacks the less sterically hindered and more electrophilic -SiMe₃ center[3]. This heterolytic cleavage cleanly generates the bulky triphenylsilyl anion (Ph₃Si⁻) and a volatile byproduct (tBuOSiMe₃), which suppresses back-reactions and drives the equilibrium forward[3]. Alternatively, under photolytic conditions in polar solvents, the Si-Si bond undergoes homolytic cleavage to yield silyl free radicals[2].

G cluster_traditional Pathway A: Traditional Electrophilic Silylation cluster_nucleophilic Pathway B: Nucleophilic / Radical Silylation via Ph3Si-SiMe3 T_Agent Bulky Silyl Chloride (e.g., TBDPS-Cl) T_Product Silyl Ether / Amine (O-Si / N-Si Bond) T_Agent->T_Product Base (Imidazole) - HCl T_Substrate Nucleophile (R-OH / R-NH2) T_Substrate->T_Product N_Agent 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph3Si-SiMe3) N_Cleavage Alkoxide Cleavage (KOtBu / Crown Ether) N_Agent->N_Cleavage N_Photo Photolysis (254 nm) in Polar Solvent N_Agent->N_Photo N_Anion Triphenylsilyl Anion (Ph3Si⁻ K⁺) N_Cleavage->N_Anion - tBuOSiMe3 (Volatile) N_Radical Silyl Radicals (Ph3Si• + Me3Si•) N_Photo->N_Radical N_Product Organosilane (C-Si Bond Formation) N_Anion->N_Product Nucleophilic Attack N_Radical->N_Product Radical Addition N_Substrate Electrophile (Activated Olefins) N_Substrate->N_Product

Mechanistic divergence of electrophilic vs. nucleophilic/radical silylation pathways.

Comparative Performance & Properties

To select the appropriate reagent for a synthetic step, researchers must evaluate the target bond (C-Si vs. O-Si), the required steric bulk, and the thermodynamic driving forces of the reaction.

ReagentSilylation MechanismReactive IntermediateTarget SubstratesPrimary ByproductsSteric Bulk (Qualitative)
Ph₃Si-SiMe₃ Nucleophilic / RadicalPh₃Si⁻ (Anion) / Ph₃Si• (Radical)Electrophiles (Enones, Olefins, Halides)tBuOSiMe₃ (Volatile, inert)Very High (Triphenylsilyl)
TBDPS-Cl ElectrophilictBuPh₂Si⁺ (Electrophilic center)Nucleophiles (Primary/Secondary Alcohols)HCl / Amine HydrochlorideHigh (tert-Butyldiphenylsilyl)
TIPS-Cl ElectrophiliciPr₃Si⁺ (Electrophilic center)Nucleophiles (Alcohols, Alkynes)HCl / Amine HydrochlorideHigh (Triisopropylsilyl)
TBDMS-Cl ElectrophilictBuMe₂Si⁺ (Electrophilic center)Nucleophiles (General Alcohols, Amines)HCl / Amine HydrochlorideModerate (tert-Butyldimethylsilyl)

Data Synthesis Note: While TBDPS-Cl and TIPS-Cl are standard for protecting group chemistry, Ph₃Si-SiMe₃ is structurally optimized for C-Si bond formation (e.g., anti-Markovnikov hydrosilylation) where extreme steric bulk is required to dictate regioselectivity[3].

Application Workflows & Self-Validating Protocols

The following protocols demonstrate the causality behind the experimental conditions required to harness 1,1,1-trimethyl-2,2,2-triphenyldisilane effectively.

Protocol A: Base-Promoted Generation of Triphenylsilyl Anions for Hydrosilylation

This protocol utilizes alkoxide cleavage to generate a highly reactive potassium triphenylsilyl complex, which can subsequently catalyze the regioselective hydrosilylation of olefins[3][4].

Step-by-Step Methodology:

  • Preparation of the Base Complex: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of Potassium tert-butoxide (KOtBu) and 1.0 equivalent of 18-crown-6 in anhydrous Tetrahydrofuran (THF)[3].

  • Disilane Cleavage: Slowly add a solution of 1.0 equivalent of 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃Si-SiMe₃) in THF to the base mixture at room temperature[3].

  • Anion Maturation: Stir the reaction for 2-4 hours. The solution will transition to a deep color indicative of the[K(18-crown-6)SiPh₃] complex[3].

  • Electrophile Trapping: Introduce the target electrophile (e.g., 1,1-diphenylethylene) to initiate the nucleophilic silylation or hydrosilylation cascade[3].

Causality & Self-Validation:

  • Why 18-crown-6? Alkali metal silyls often form tight contact ion pairs, which reduces their nucleophilicity. The 18-crown-6 ether specifically chelates the K⁺ cation, separating the ion pair and drastically enhancing the reactivity of the Ph₃Si⁻ anion[3].

  • Why KOtBu? The bulky tert-butoxide anion selectively attacks the less hindered -SiMe₃ group over the -SiPh₃ group. The resulting byproduct, tert-butoxytrimethylsilane (tBuOSiMe₃), is highly volatile and non-nucleophilic, effectively preventing the reverse reaction and validating the forward thermodynamic drive of the system[3].

Protocol B: Photochemical Generation of Silyl Radicals

Ph₃Si-SiMe₃ is highly sensitive to solvent polarity during photolysis, which dictates whether it undergoes a structural rearrangement or homolytic cleavage[2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve Ph₃Si-SiMe₃ in a highly polar, degassed solvent such as Acetonitrile (MeCN). Do not use hydrocarbon solvents like cyclohexane.

  • Irradiation: Irradiate the solution using a low-pressure mercury lamp at 254 nm (direct irradiation)[2].

  • Radical Trapping: Include an electron-deficient alkene (e.g., dicyano-substituted alkenes) in the solution to trap the generated silyl radicals via radical addition[2].

Causality & Self-Validation:

  • Why Acetonitrile? The photochemistry of Ph₃Si-SiMe₃ is strictly solvent-dependent. In non-polar hydrocarbon solvents, the excited triplet state of the disilane undergoes an intramolecular rearrangement to yield a transient 1,1-diphenyl-1-(sila)hexatriene[2]. By switching to a polar solvent like acetonitrile, the charge-transfer characteristics of the excited state are stabilized, entirely redirecting the pathway toward Si-Si bond homolysis to yield high concentrations of silyl free radicals[2].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Dalton Transactions (RSC Publishing)
  • Source: Repositorio (ub.edu.ar)
  • ChemComm - RSC Publishing (Synthesis of potassium triphenylsilyl 1 from Ph3SiSiMe3 and Me6TREN)

Sources

Comparative

thermal stability comparison between aromatic and aliphatic disilanes

Title: Thermal Stability Comparison: Aromatic vs. Aliphatic Disilanes Introduction As a Senior Application Scientist, I frequently evaluate precursor stability for chemical vapor deposition (CVD), polymer synthesis, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability Comparison: Aromatic vs. Aliphatic Disilanes

Introduction As a Senior Application Scientist, I frequently evaluate precursor stability for chemical vapor deposition (CVD), polymer synthesis, and pharmaceutical development. A critical decision point in organosilicon chemistry is understanding how the thermal stability of the silicon-silicon (Si-Si) bond varies between aliphatic and aromatic environments. This guide critically compares the thermal resilience of aliphatic disilanes (using hexamethyldisilane, HMDS) against aromatic disilanes (using hexaphenyldisilane, HPDS). By examining the mechanistic causality behind their divergent behaviors, we can establish self-validating experimental protocols to accurately assess their performance limits.

Mechanistic Causality: The Paradox of Steric Bulk

In classical carbon chemistry, steric bulk universally weakens bonds. For instance, hexaphenylethane is notoriously unstable, possessing a near-zero bond dissociation energy (BDE) due to severe Pauli repulsion between the crowded phenyl rings 1[1]. However, silicon fundamentally breaks this paradigm.

Aliphatic Disilanes (Hexamethyldisilane - HMDS) HMDS features a relatively short and unshielded Si-Si bond. With a BDE of approximately 49 kcal/mol, HMDS is thermally labile 2[2]. When subjected to temperatures around 400 °C, the molecule undergoes predictable homolytic cleavage to yield two trimethylsilyl radicals. This thermal decomposition makes aliphatic disilanes excellent radical precursors but limits their high-temperature structural applications.

Aromatic Disilanes (Hexaphenyldisilane - HPDS) In stark contrast, HPDS (m.p. 370 °C) exhibits extraordinary thermal stability and does not dissociate into triphenylsilyl radicals upon heating 3[3]. The causality lies in the extended Si-Si bond length (typically >2.34 Å). This longer bond moves the bulky phenyl groups out of the heavily repulsive regime. Instead of causing steric strain, the phenyl rings optimally align to engage in attractive London dispersion (LD) interactions and intramolecular CH-π contacts 4[4]. Consequently, HPDS is essentially strain-free, utilizing its aromatic bulk as a stabilizing force rather than a destabilizing one.

Pathway HMDS Hexamethyldisilane (Aliphatic) Heat1 Thermal Stress (>400°C) HMDS->Heat1 BDE ~49 kcal/mol HPDS Hexaphenyldisilane (Aromatic) Heat2 Thermal Stress (>400°C) HPDS->Heat2 Long Si-Si Bond Radicals Homolysis (Silyl Radicals) Heat1->Radicals Aliphatic Cleavage Stable Intact Molecule (Dispersion Stabilized) Heat2->Stable Aromatic Stability

Thermal degradation pathways of aliphatic vs. aromatic disilanes under heat.

Quantitative Data Comparison

To facilitate rapid precursor selection, the quantitative thermal properties are summarized below:

PropertyHexamethyldisilane (HMDS)Hexaphenyldisilane (HPDS)
Chemical Formula Si₂(CH₃)₆Si₂(C₆H₅)₆
Substituent Type Aliphatic (Methyl)Aromatic (Phenyl)
Si-Si BDE ~49 kcal/mol> 60 kcal/mol (LD Stabilized)
Melting Point 14 °C370 °C
Boiling Point 113 °C> 400 °C (Sublimes)
Thermal Cleavage Onset ~400 °C> 500 °C
Dominant Behavior Homolytic cleavage to radicalsHigh resistance to homolysis

Experimental Workflows & Self-Validating Protocols

To objectively validate the thermal limits of these compounds, we must employ distinct, self-validating analytical techniques tailored to their specific phase and reactivity.

Protocol A: Flash Vacuum Pyrolysis (FVP) for Aliphatic Disilanes Purpose: To precisely map the thermal decomposition onset and detect transient radical species of HMDS 5[5]. Step-by-Step Methodology:

  • Sample Introduction: Introduce HMDS vapor into a silicon carbide (SiC) microreactor under a high-vacuum environment (<10⁻⁵ Torr) to prevent secondary bimolecular collisions.

  • Thermal Ramping: Apply flash vacuum pyrolysis, ramping the reactor temperature from 295 K to 1340 K in controlled 50 K increments.

  • Ionization & Detection: Intercept the molecular beam with Vacuum Ultraviolet Photoionization (VUV-PI) at 10.5 eV. Analyze the resulting fragments using Time-of-Flight Mass Spectrometry (TOF-MS).

  • Self-Validation Mechanism: This protocol is inherently self-validating through mass balance. The onset of thermal degradation is confirmed exclusively when the parent ion signal (m/z 146) decreases concurrently with a sharp, stoichiometric increase in the m/z 73 signal (trimethylsilyl radical). If m/z 73 does not rise, homolysis has not occurred.

Protocol B: TGA coupled with EPR Spectroscopy for Aromatic Disilanes Purpose: To verify the extreme thermal resilience and the absence of radical formation in HPDS. Step-by-Step Methodology:

  • Thermal Profiling (TGA): Load 10 mg of purified HPDS into an alumina crucible within a Thermogravimetric Analysis (TGA) furnace purged with ultra-high purity Nitrogen (50 mL/min). Heat the sample from 25 °C to 600 °C at 10 °C/min. Monitor the first derivative of the weight loss curve (DTG).

  • Radical Trapping (EPR): In a parallel setup, dissolve HPDS in a high-boiling inert solvent (e.g., diphenyl ether) and heat to 400 °C inside an Electron Paramagnetic Resonance (EPR) spectrometer cavity.

  • Self-Validation Mechanism: The system validates the mechanistic hypothesis by yielding a completely flat EPR baseline (zero unpaired electrons) at 400 °C. The absence of an EPR signal, coupled with zero mass loss in TGA prior to sublimation, proves that HPDS does not undergo the homolysis seen in its carbon analogues or aliphatic counterparts.

Workflow cluster_0 Aliphatic (HMDS) Protocol cluster_1 Aromatic (HPDS) Protocol SamplePrep Sample Preparation (Inert Atmosphere) FVP Flash Vacuum Pyrolysis (295 K to 1340 K) SamplePrep->FVP TGA TGA / DSC Analysis (Ramp to 600°C) SamplePrep->TGA TOFMS VUV-PI-TOF-MS Detect m/z 73 FVP->TOFMS Vapor Phase EPR EPR Spectroscopy Verify Zero Radicals TGA->EPR Solid/Liquid Phase

Experimental workflows for validating the thermal stability of disilanes.

References

  • A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry A - ACS Publications. 5

  • Hexamethyldisilane | Reagent for Organic Synthesis. Benchchem. 2

  • Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. PMC. 4

  • Prediction of the dissociation energy of hexaphenylethane using the ONIOM(MO : MO : MO) method. ResearchGate. 1

  • Organosilicon Compounds. Lucknow University. 3

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 1,1,1-trimethyl-2,2,2-triphenyldisilane: An HPLC-Centric Comparative Analysis

In the synthesis of specialized organosilicon compounds such as 1,1,1-trimethyl-2,2,2-triphenyldisilane, the confirmation of purity is not merely a procedural step but the cornerstone of its utility in downstream applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of specialized organosilicon compounds such as 1,1,1-trimethyl-2,2,2-triphenyldisilane, the confirmation of purity is not merely a procedural step but the cornerstone of its utility in downstream applications, from materials science to pharmaceutical development.[1] This guide provides an in-depth, HPLC-centric approach to purity assessment, contextualized by a critical comparison with alternative analytical techniques. Our focus is on the practical causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Why Purity Matters

1,1,1-trimethyl-2,2,2-triphenyldisilane (TMTTPDS) is a unique molecule featuring both bulky aromatic (triphenylsilyl) and smaller aliphatic (trimethylsilyl) moieties.[2] Its synthesis, often involving the reaction of silyl lithium reagents with chlorosilanes or the coupling of silyl halides, can introduce a range of process-related impurities.[3][4] These may include:

  • Unreacted Starting Materials: e.g., triphenylchlorosilane or trimethylchlorosilane.

  • Homocoupling Products: Hexamethyldisilane and hexaphenyldisilane.

  • Siloxanes: Formed via hydrolysis of Si-Cl or Si-Si bonds in the presence of trace moisture.

  • Solvent and Reagent Adducts.

The presence of these impurities can dramatically alter the material's properties and reactivity, making rigorous purity analysis essential.

HPLC: The Workhorse for Non-Volatile Organosilanes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of TMTTPDS, primarily due to the compound's low volatility and high molecular weight, which can make Gas Chromatography (GC) challenging. The power of HPLC lies in its versatility in column chemistry and detection methods, allowing for a tailored separation.

The Rationale Behind Method Development

Our objective is to develop a method that can separate the main TMTTPDS peak from all potential process-related impurities.

  • Column Selection: The molecular structure of TMTTPDS, with its significant non-polar character derived from the three phenyl rings, dictates the use of Reversed-Phase (RP) HPLC . A C18 (octadecyl) stationary phase is the logical starting point, as it provides strong hydrophobic interactions with the phenyl groups, ensuring adequate retention.[5]

  • Mobile Phase Selection: A gradient elution is necessary to resolve compounds with a wide range of polarities, from potentially polar silanols (hydrolysis products) to the highly non-polar hexaphenyldisilane. A typical mobile phase system would consist of acetonitrile and water. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff, allowing for analysis at lower pressures and with less baseline noise.[5]

  • Detector Selection: This is a critical consideration. TMTTPDS lacks a strong, distinctive chromophore, making standard UV detection at higher wavelengths (e.g., 254 nm) suboptimal.

    • UV Detection (Low Wavelength): Detection is possible at lower wavelengths (~210-220 nm) where the phenyl groups absorb, but this approach suffers from low sensitivity and high baseline interference from common HPLC solvents.

    • Universal Detection (Recommended): For accurate quantitation of both the active pharmaceutical ingredient (API) and its impurities (which may lack chromophores), a universal detector is superior. The Charged Aerosol Detector (CAD) is an excellent choice. CAD provides a response that is largely independent of the analyte's chemical structure, offering a more uniform quantitation for all non-volatile components.[6][7] This overcomes the limitations of UV detection and provides a more accurate assessment of purity.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in THF/ACN) Equilibrate System & Column Equilibration SamplePrep->Equilibrate MobilePhase Mobile Phase Preparation (ACN/H2O, Filter & Degas) MobilePhase->Equilibrate StdPrep Standard Preparation (Reference Standard in Diluent) StdPrep->Equilibrate Inject Inject Blank, Standard, and Sample Solutions Equilibrate->Inject Separate Gradient Elution (Reversed-Phase C18) Inject->Separate Detect Charged Aerosol Detection (CAD) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: A typical workflow for HPLC-CAD purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive assessment involves understanding its place among other analytical techniques. GC-MS and Quantitative NMR (qNMR) are the most relevant alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark for volatile and semi-volatile compounds.[8] For organosilicon compounds, it offers high resolution and definitive peak identification through mass spectra.[9]

  • Causality of Choice: Choose GC-MS if impurities are expected to be significantly more volatile than the TMTTPDS product.

  • Expert Insights & Trustworthiness: The primary challenge for TMTTPDS is its thermal stability. High temperatures in the GC inlet can cause degradation, particularly cleavage of the Si-Si bond. Therefore, a highly inert flow path, from the inlet liner to the column itself, is non-negotiable to prevent analyte loss and ensure data integrity. A pulsed splitless injection can enhance sensitivity for trace impurities.[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹H-qNMR, is a primary ratio method that can determine purity without needing a reference standard of the analyte itself.[11] Purity is calculated by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[12]

  • Causality of Choice: qNMR is the method of choice for certifying reference materials or when a direct, absolute measure of purity is required without analyte-specific calibration.

  • Expert Insights & Trustworthiness: The key to accurate qNMR is selecting a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) whose signals do not overlap with the analyte's signals (trimethylsilyl singlet and phenyl multiplets for TMTTPDS).[2][13] Additionally, ensuring complete relaxation of all relevant nuclei is critical; this is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

At-a-Glance Method Comparison

The following table summarizes the key performance attributes of each technique for the analysis of TMTTPDS.

FeatureHPLC with CADGC-MSQuantitative ¹H-NMR
Primary Use Case Robust, routine purity testing for non-volatile compounds.Analysis of volatile impurities and thermally stable analytes.Absolute purity assignment; reference material certification.
Sensitivity High (low ng on-column).[7]Very High (pg level).[10]Low to Moderate (µg-mg level).[11]
Quantitation Principle Relative area percent (universal response).Relative area percent (requires response factor correction) or external/internal standards.Absolute molar ratio against a certified internal standard.[12]
Key Advantage Broad applicability to non-volatile compounds; universal detection.High separation efficiency; structural confirmation via MS.Primary ratio method; no analyte reference standard needed.
Key Limitation Lower peak capacity than capillary GC.Potential for thermal degradation of analyte.[14]Lower sensitivity; potential for signal overlap.
Impurity Detection Excellent for non-volatile and polymeric impurities.Best for volatile and semi-volatile impurities.Detects all proton-containing impurities; structural information.
Logical Framework for Method Selection

This diagram provides a decision-making framework for selecting the most appropriate analytical technique.

Method_Selection Start Goal of Analysis? Routine Routine Purity & Process Monitoring Start->Routine Volatiles Identify Volatile Impurities? Start->Volatiles Absolute Absolute Purity & Reference Standard Cert.? Start->Absolute HPLC Use HPLC-CAD Routine->HPLC GCMS Use GC-MS (with inert flow path) Volatiles->GCMS qNMR Use qNMR Absolute->qNMR

Caption: Decision tree for analytical method selection.

Experimental Protocol: HPLC-CAD Method

This protocol is a self-validating system designed for robust purity assessment.

4.1. Instrumentation and Consumables

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: C18, 2.7-5 µm particle size, 4.6 x 150 mm.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Diluent: Tetrahydrofuran (THF) or ACN.

4.2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • CAD Settings: Per manufacturer's recommendation (e.g., Evaporation Temp: 35 °C, Gas Regulator: 60 psi).

4.3. Sample and Standard Preparation

  • Sample Solution: Accurately weigh ~10 mg of the synthesized 1,1,1-trimethyl-2,2,2-triphenyldisilane into a 10 mL volumetric flask. Dissolve and dilute to volume with THF. This yields a concentration of ~1 mg/mL.

  • System Suitability: If a reference standard is available, prepare a solution at the same concentration.

4.4. Analysis Sequence

  • Inject diluent (blank) to ensure no system contamination.

  • Perform five replicate injections of the reference standard solution to establish system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Inject a bracketing blank and standard after a series of sample injections to confirm system stability.

4.5. Data Analysis

  • Integrate all peaks in the chromatogram from the sample injection, excluding any peaks present in the blank.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This approach assumes that all components elicit a similar response in the CAD, which is a reasonable starting point for this universal detector.[7]

Conclusion

For assessing the purity of synthesized 1,1,1-trimethyl-2,2,2-triphenyldisilane, a reversed-phase HPLC method with Charged Aerosol Detection offers the most robust combination of applicability, sensitivity, and quantitative reliability for routine analysis. It effectively addresses the compound's non-volatile nature and lack of a strong UV chromophore. While GC-MS is invaluable for profiling volatile impurities and qNMR serves as the gold standard for absolute purity assignment, the HPLC-CAD method detailed here provides a validated, trustworthy, and highly practical workflow for researchers, scientists, and drug development professionals to ensure the quality of their synthesized material.

References

  • Taylor, P. A. (n.d.). PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Lorenz, J. (1984). Monosilane and Disilane: 1984 Status Report. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane. PubChem. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Science Publications. [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193–1203. [Link]

  • Swartz, M. (2006). Compound purity assessment and impurity testing with Corona CAD. Wiley Analytical Science. [Link]

  • Bains, S. K., & Datta, S. (2006). Preparation of Ultra-High Purity Higher Silanes and Germanes. Taylor & Francis Online. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2014). The Royal Society of Chemistry. [Link]

  • Lorenz, J. (1982). A Survey of the Preparation, Purity, and Availability of Silanes. Jet Propulsion Laboratory, California Institute of Technology. [Link]

  • Introduction to HPLC. (n.d.). Shimadzu. [Link]

  • Agilent Technologies. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). ResearchGate. [Link]

  • Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry. [Link]

  • Wang, D., et al. (2012). Survey of Organosilicone Compounds, Including Cyclic and Linear Siloxanes, in Personal-Care and Household Products. ResearchGate. [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography. [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. [Link]

Sources

Comparative

Mechanistic Comparison of Reactions Involving Substituted Disilanes: A Comprehensive Guide

The silicon–silicon (Si–Si) bond is a cornerstone of modern organosilicon chemistry, serving as a versatile precursor for the functionalization of complex organic molecules, advanced materials, and pharmaceutical interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The silicon–silicon (Si–Si) bond is a cornerstone of modern organosilicon chemistry, serving as a versatile precursor for the functionalization of complex organic molecules, advanced materials, and pharmaceutical intermediates. Unlike the robust carbon–carbon bond, the Si–Si bond is highly polarizable and susceptible to cleavage under transition-metal catalysis, photoredox conditions, or nucleophilic attack.

As a Senior Application Scientist, understanding the causality behind these cleavage mechanisms is critical for rational reaction design. The reactivity and the specific cleavage pathway of a disilane ( R3​Si−SiR3​ ) are strictly governed by its substituents. This guide provides an in-depth, objective comparison of how different substituents dictate the mechanistic fate of disilanes, supported by experimental data and self-validating protocols.

Transition-Metal Catalyzed Oxidative Addition

The transition-metal catalyzed bis-silylation of unsaturated bonds relies on the initial oxidative addition of the Si–Si bond to a low-valent metal center (typically Pd(0) or Pt(0)). The electronic and steric nature of the substituents on the disilane drastically alters the activation barrier for this step.

Mechanistic Causality & Substituent Effects

Disilanes bearing electron-withdrawing substituents (e.g., halogens in hexachlorodisilane) or those incorporated into strained cyclic systems possess lowered Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This facilitates back-bonding from the electron-rich metal d -orbitals, making oxidative addition highly favorable[1].

Conversely, unactivated hexaalkyldisilanes (e.g., hexamethyldisilane) are notoriously inert toward standard Pd catalysts. To overcome this high activation barrier, highly tailored, electron-rich, and sterically demanding ligand systems—such as tert-alkyl isocyanides—must be employed to force the oxidative addition[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Si-Si Cleavage) Pd0->OxAdd Disilane Coord Alkyne Coordination & Insertion OxAdd->Coord Alkyne RedElim Reductive Elimination (Bis-Silylated Product) Coord->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle for Pd-catalyzed bis-silylation of alkynes via Si-Si bond oxidative addition.
Experimental Protocol: Pd-Catalyzed Bis-Silylation with Hexamethyldisilane

Objective: Perform the bis-silylation of an internal alkyne using an unactivated disilane.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc)2​ (5 mol%) and tert-butyl isocyanide ( t -BuNC, 20 mol%) in anhydrous toluene (2.0 mL).

    • Causality: The t -BuNC ligand is strictly required; its strong σ -donating capability enriches the Pd center, enabling the difficult insertion into the unactivated Me3​Si−SiMe3​ bond.

  • Reagent Addition: Add the internal alkyne (1.0 mmol) and hexamethyldisilane (1.5 mmol) to the activated catalyst solution.

  • Thermal Activation: Seal the reaction vessel and heat to 120 °C for 16 hours.

  • Self-Validating Check: Monitor the reaction via GC-MS. The disappearance of the alkyne mass peak and the appearance of the [M+146]+ peak confirms successful Si–Si cleavage and subsequent bis-silylation.

Photochemical and Homolytic Cleavage (Silyl Radical Generation)

The homolytic cleavage of disilanes generates highly reactive silyl radicals. This can be achieved via direct UV photolysis or, more recently, through visible-light photoredox catalysis.

Mechanistic Causality & Substituent Effects

The stability of the resulting silyl radical is heavily dependent on the substituents. Aryl substituents (e.g., in hexaphenyldisilane) stabilize the radical via delocalization, lowering the Si–Si bond dissociation energy (BDE) to approximately 35–63 kcal/mol[3]. Bulky substituents (like tert-butyl groups) prevent radical dimerization, leading to persistent silyl radicals.

In modern photoredox catalysis, silylboranes or specific disilanes are subjected to Single Electron Transfer (SET). The inclusion of an alkoxide cocatalyst forms an ate-complex with the boron/silicon center, drastically lowering the oxidation potential of the precursor and enabling SET by mild visible-light photocatalysts to generate secondary and tertiary silyl radicals[4].

G PC Photocatalyst (Ground State) PC_star Excited Photocatalyst (*PC) PC->PC_star Visible Light SET Single Electron Transfer (Disilane Oxidation) PC_star->SET Radical Silyl Radical Formation (Homolytic Cleavage) SET->Radical -e⁻ Radical->PC Radical Trapping / Catalyst Reset

Photoredox-mediated homolytic cleavage pathway generating persistent silyl radicals.
Experimental Protocol: Photoredox-Catalyzed Hydrosilylation

Objective: Generate a silyl radical via SET for the hydrosilylation of an electron-rich alkene.

  • Reaction Assembly: In a dry Schlenk tube, combine the photocatalyst (e.g., 4CzIPN, 2 mol%), the alkene (1.0 mmol), and the silylborane/disilane precursor (1.5 mmol) in anhydrous THF (3.0 mL).

  • Alkoxide Activation: Add a catalytic amount of lithium methoxide (LiOMe, 10 mol%).

    • Causality: The alkoxide coordinates to the precursor, forming an electron-rich ate-complex. This lowers the oxidation potential, allowing the excited photocatalyst to perform a thermodynamically favorable SET to cleave the Si–B/Si–Si bond.

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate with 456 nm blue LEDs at room temperature for 12 hours.

  • Self-Validating Check: Isolate the product via silica gel chromatography. 1H NMR should show the disappearance of the alkene protons and the emergence of upfield diagnostic signals for the newly formed alkyl-silane linkage.

Heterolytic Nucleophilic Cleavage

Strong nucleophiles, such as methyllithium (MeLi) or alkoxides, can attack the Si–Si bond to generate a silyl anion (silyllithium reagent) and a neutral silane.

Mechanistic Causality & Substituent Effects

When cleaving unsymmetrical disilanes, the regioselectivity of the attack is overwhelmingly governed by kinetic control rather than the thermodynamic stability of the resulting anion. The nucleophile will preferentially attack the silicon atom that is more electrophilic or less sterically hindered. Hammett correlation studies on phenyl-substituted arylpentamethyldisilanes demonstrate a strong dependence on electronic effects, yielding a reaction constant ( ρ ) of 2.42[5].

G Disilane Unsymmetrical Disilane (R3Si-SiR'3) Nuc Nucleophilic Attack (e.g., MeLi) Disilane->Nuc Kinetic Kinetic Control (Steric & Electronic Effects) Nuc->Kinetic PathA Attack at Less Hindered Si (Major Product) Kinetic->PathA PathB Attack at More Hindered Si (Minor Product) Kinetic->PathB

Logic tree for the nucleophilic cleavage of unsymmetrical disilanes under kinetic control.
Experimental Protocol: Synthesis of Silyllithium Reagents

Objective: Regioselective cleavage of an unsymmetrical disilane to form a silyllithium intermediate.

  • Solvent & Temperature Control: Dissolve the unsymmetrical disilane (e.g., Ph3​Si−SiMe3​ , 1.0 mmol) in a mixture of anhydrous THF and HMPA (4:1 v/v, 5.0 mL). Cool the solution strictly to 0 °C.

    • Causality: Low temperatures prevent thermodynamic equilibration, ensuring the cleavage remains under strict kinetic control. HMPA breaks down the aggregation state of MeLi, increasing its nucleophilicity.

  • Nucleophilic Attack: Add MeLi (1.1 mmol, 1.6 M in diethyl ether) dropwise over 10 minutes. A distinct color change (often deep red or brown) indicates the formation of the silyllithium species.

  • Electrophilic Quench: Stir for 30 minutes at 0 °C, then quench with a target electrophile (e.g., an alkyl halide).

  • Self-Validating Check: Perform crude 1H NMR. The ratio of the resulting silylated products will directly reflect the kinetic kA/kB cleavage ratio of the starting disilane.

Quantitative Data Summary

The table below summarizes the overarching influence of substituents on the favored cleavage mechanism and operational parameters.

Table 1: Influence of Disilane Substituents on Cleavage Mechanisms

Disilane ClassExampleDominant Cleavage ModeKey Substituent EffectTypical Reagents/Catalysts
Unactivated Alkyl HexamethyldisilaneOxidative Addition (Hard)High BDE; requires electron-rich ligands to lower activation barrier.Pd(OAc)2 / t-BuNC
Activated Halogen HexachlorodisilaneOxidative Addition (Easy)Electron-withdrawing groups lower LUMO, facilitating metal back-bonding.Pd(PPh3)4
Aryl-Substituted HexaphenyldisilaneHomolytic / PhotolyticPhenyl rings stabilize the silyl radical via π -delocalization.UV Light / Photoredox
Unsymmetrical Ph3​Si−SiMe3​ Nucleophilic (Heterolytic)Kinetic control dictates attack at the more electrophilic/less hindered Si.MeLi / Alkoxides

References

  • Insights into Si-Si and Si-H Bond. Encyclopedia.pub. Available at:[Link]

  • A DFT Computational Study of the Bis-Silylation Reaction of Acetylene Catalyzed by Palladium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Product Subclass 44: Silyl Radicals. Thieme E-Books. Available at:[Link]

  • Photocatalytic Generations of Secondary and Tertiary Silyl Radicals from Silylboranes Using an Alkoxide Cocatalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetic Control in the Cleavage of Unsymmetrical Disilanes. The Journal of Organic Chemistry. Available at: [Link]

Validation

A Comparative Guide to the Structural Elucidation of 1,1,1-Trimethyl-2,2,2-triphenyldisilane and its Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of reactivity, biological activity, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane, a member of the organodisilane family, which is of significant interest in materials science and synthetic chemistry.

While X-ray crystallography stands as the definitive method for obtaining atomic-resolution structural data, a comprehensive analysis often involves the synergistic use of other techniques. This guide will delve into the experimental intricacies of X-ray crystallographic analysis and objectively compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing field-proven insights into the causality behind experimental choices.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled, unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the overall molecular conformation.[1] The resulting three-dimensional model is crucial for understanding steric and electronic effects within the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

A successful X-ray diffraction experiment is critically dependent on the quality of the single crystal. For air- and moisture-sensitive compounds like many organosilanes, anaerobic and anhydrous techniques are often necessary during crystallization.

Step 1: Crystallization

The primary challenge in the X-ray crystallographic analysis of many small molecules is obtaining diffraction-quality crystals. Common methods include:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., hexane, toluene, or a mixture) is allowed to evaporate slowly in a loosely covered vial. This is often the simplest and most effective method for air-stable compounds.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Step 2: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head. For sensitive samples, this is performed in an inert atmosphere (e.g., a glovebox).

  • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

A Note on the Crystal Structure of 1,1,1-trimethyl-2,2,2-triphenyldisilane:

A comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for 1,1,1-trimethyl-2,2,2-triphenyldisilane. To illustrate the type of data obtained from such an analysis, we present the crystallographic data for a closely related disilane derivative, 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane.[2][3]

Parameter Value for a Representative Disilane Derivative [2][3]
Chemical FormulaC₂₂H₃₈Si₂
Formula Weight358.70
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.7790 (2)
b (Å)15.3039 (4)
c (Å)16.4355 (4)
β (°)93.678 (1)
Volume (ų)2203.61 (9)
Z4
Density (calculated) (g/cm³)1.081
Si-Si Bond Length (Å)2.3444 (4)

This data for a representative disilane highlights the level of precision achievable with X-ray crystallography, providing definitive information on molecular geometry.

Complementary Techniques for a Holistic Understanding

While X-ray crystallography provides a static picture of the molecule in the solid state, other spectroscopic techniques offer insights into its structure and behavior in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 1,1,1-trimethyl-2,2,2-triphenyldisilane, ¹H and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For 1,1,1-trimethyl-2,2,2-triphenyldisilane, the spectrum is relatively simple and diagnostic.

  • Trimethylsilyl (SiMe₃) Protons: A sharp singlet is observed for the nine equivalent protons of the three methyl groups attached to one silicon atom. In deuterated benzene (C₆D₆), this signal appears at approximately 0.24 ppm.

  • Phenyl (Ph) Protons: The protons on the three phenyl groups attached to the other silicon atom typically appear as a complex multiplet in the aromatic region of the spectrum, usually between 7.0 and 8.0 ppm.

²⁹Si NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure through fragmentation patterns.

For 1,1,1-trimethyl-2,2,2-triphenyldisilane, electron ionization (EI) mass spectrometry would likely lead to the following key fragmentation pathways:

  • Molecular Ion (M⁺): The detection of the molecular ion peak would confirm the molecular weight of the compound (C₂₁H₂₄Si₂), which is approximately 332.6 g/mol .[1][8]

  • Cleavage of the Si-Si Bond: The relatively weak Si-Si bond is a likely point of fragmentation. This would lead to the formation of the trimethylsilyl cation ([Me₃Si]⁺) at m/z 73 and the triphenylsilyl cation ([Ph₃Si]⁺) at m/z 259. The relative intensities of these peaks can provide information about the relative stability of these fragments.

  • Loss of Methyl and Phenyl Groups: Fragmentation can also occur through the loss of methyl or phenyl radicals from the molecular ion or subsequent fragment ions.

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure in the solid state, bond lengths, bond angles, and packing information.[1]Provides unambiguous structural determination.Requires a single, diffraction-quality crystal; provides a static picture in the solid state which may not represent the solution-phase conformation.
NMR Spectroscopy Information about the chemical environment and connectivity of atoms in solution.Non-destructive; provides information about the molecule in a more "natural" state for many applications (solution).Does not provide precise bond lengths and angles; interpretation can be complex for large molecules with overlapping signals.
Mass Spectrometry Molecular weight and structural information from fragmentation patterns.High sensitivity; can be used for very small sample quantities.Does not provide 3D structural information; fragmentation can be complex and may require interpretation based on known patterns.[9]

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Output synthesis Synthesis of 1,1,1-trimethyl-2,2,2- triphenyldisilane purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xrd X-ray Crystallography purification->xrd Single Crystal nmr NMR Spectroscopy (¹H, ²⁹Si) purification->nmr Pure Sample ms Mass Spectrometry purification->ms Pure Sample xrd_data 3D Structure Bond Lengths Bond Angles xrd->xrd_data nmr_data Chemical Shifts Connectivity nmr->nmr_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data

Figure 1: An overview of the experimental workflow for the synthesis and structural analysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane derivatives.

comparison_logic topic Structural Characterization of 1,1,1-trimethyl-2,2,2-triphenyldisilane xrd X-ray Crystallography topic->xrd nmr NMR Spectroscopy topic->nmr ms Mass Spectrometry topic->ms xrd_info Definitive 3D Structure (Solid State) xrd->xrd_info nmr_info Connectivity & Environment (Solution) nmr->nmr_info ms_info Molecular Formula & Fragmentation (Gas Phase) ms->ms_info conclusion Comprehensive Structural Elucidation

Figure 2: A logical diagram illustrating the complementary nature of X-ray crystallography, NMR spectroscopy, and mass spectrometry for comprehensive structural analysis.

Conclusion

The structural elucidation of 1,1,1-trimethyl-2,2,2-triphenyldisilane and its derivatives is best achieved through a multi-technique approach. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, NMR spectroscopy and mass spectrometry provide essential complementary information regarding the molecule's connectivity, solution-state behavior, and fragmentation patterns. For researchers in drug development and materials science, understanding the strengths and limitations of each technique is crucial for making informed decisions in the characterization of novel compounds, ultimately leading to a more complete and robust understanding of their chemical nature.

References

  • Krentz, R., & Pomeroy, R. K. (n.d.). Silicon-29 NMR investigation of silyl derivatives of the iron-group transition metals. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trimethyl-2,2,2-triphenyldisilane. Retrieved from [Link]

  • Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
  • Hossain, M. A., & Islam, M. S. (2013). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+}. Molecules, 18(9), 10424-10437.
  • Krentz, R., & Pomeroy, R. K. (1985). Silicon-29 NMR investigation of silyl derivatives of the iron-group transition metals. Inorganic Chemistry, 24(18), 2976-2980.
  • PubChemLite. (n.d.). 1,1,1-trimethyl-2,2,2-triphenyldisilane. Retrieved from [Link]

  • Gaidis, J. M., Briggs, P. R., & Shannon, T. W. (1971). Mass spectra of disilanes. Phenyl-silicon interaction and silicon-silicon bond strength. The Journal of Physical Chemistry, 75(7), 974-977.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Godemann, C., Spannenberg, A., & Beweries, T. (2015). Crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane.
  • Spasevska, H., et al. (2023).
  • LibreTexts. (2020). Fragmentation Mechanisms. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Retrieved from [Link]

  • Man, P. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation.... Retrieved from [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Godemann, C., Spannenberg, A., & Beweries, T. (2015). Crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances, 11(35), 21473-21480.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Urquhart, S. G., et al. (1997). Core Excitation Spectroscopy of Phenyl- and Methyl-Substituted Silanol, Disiloxane, and Disilane Compounds: Evidence for π-Delocalization across the Si−Cphenyl Bond. Organometallics, 16(11), 2347-2354.
  • Timoshevskaya, L. A., et al. (2023).
  • Chen, C.-L., et al. (2025). Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe. International Journal of Molecular Sciences, 26(6), 3183.
  • Ito, F., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Journal of the American Society for Mass Spectrometry, 32(10), 2696-2705.

Sources

Comparative

A Comparative Guide to the Performance of 1,1,1-Trimethyl-2,2,2-triphenyldisilane in Specific Catalytic Cycles

For Researchers, Scientists, and Drug Development Professionals As the demand for more efficient and selective synthetic methodologies continues to grow, the choice of reagents in catalytic cycles becomes increasingly cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As the demand for more efficient and selective synthetic methodologies continues to grow, the choice of reagents in catalytic cycles becomes increasingly critical. This guide provides an in-depth technical comparison of 1,1,1-trimethyl-2,2,2-triphenyldisilane (Ph₃SiSiMe₃) with other common silylating agents in key catalytic transformations. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Role of Disilanes in Catalysis

Disilanes are a class of organosilicon compounds that serve as versatile reagents in organic synthesis, primarily as precursors to silyl radicals and as silylating agents in transition metal-catalyzed reactions. The reactivity of a disilane is largely governed by the substituents on the silicon atoms, which influence the Si-Si bond strength, steric hindrance, and the stability of the resulting silyl radicals.

1,1,1-trimethyl-2,2,2-triphenyldisilane is an asymmetrical disilane that, upon cleavage of the Si-Si bond, can generate both the trimethylsilyl radical (•SiMe₃) and the triphenylsilyl radical (•SiPh₃). This duality, combined with its relative stability, makes it an intriguing candidate for various catalytic applications. This guide will focus on its performance in three key areas: photocatalytic radical-mediated Giese-type reactions, transition metal-catalyzed synthesis of allylsilanes, and as a potential alternative in Barton-McCombie deoxygenation reactions.

Photocatalytic Radical-Mediated Giese-Type Reactions

The Giese reaction, a powerful tool for C-C bond formation, involves the addition of a carbon-centered radical to an electron-deficient alkene. Silyl radicals can play a crucial role in initiating this process by abstracting a halogen atom from an alkyl halide to generate the required alkyl radical. Recent advancements in photoredox catalysis have enabled the generation of silyl radicals under mild, visible-light-mediated conditions.

Performance Comparison:

While direct comparative studies exhaustively detailing the performance of Ph₃SiSiMe₃ against other silyl radical precursors in the Giese reaction are not abundant in the readily available literature, we can infer its potential performance based on the principles of silyl radical generation and reactivity. The key to an efficient Giese reaction is the effective generation of the silyl radical and its subsequent halogen atom abstraction.

Tris(trimethylsilyl)silane ((TMS)₃SiH) is a commonly used silyl radical precursor in these reactions due to its relatively weak Si-H bond, which facilitates hydrogen atom transfer to generate the (TMS)₃Si• radical.[1][2][3] The generation of silyl radicals from disilanes like Ph₃SiSiMe₃ typically requires photocleavage of the Si-Si bond.

Silyl Radical PrecursorMethod of Radical GenerationKey AdvantagesPotential Limitations
1,1,1-Trimethyl-2,2,2-triphenyldisilane (Ph₃SiSiMe₃) Photocleavage of Si-Si bondDirect generation of two different silyl radicals; avoids the use of a hydrogen atom donor.Quantum yield of photocleavage can be solvent-dependent; potential for competing side reactions of the two different silyl radicals.
Tris(trimethylsilyl)silane ((TMS)₃SiH) Hydrogen Atom Transfer (HAT)Well-established and efficient radical initiator; good hydrogen atom donor to propagate the radical chain.[1][2][3]Requires a photocatalyst and often a co-catalyst to initiate the HAT process.
Hexamethyldisilane (Me₃SiSiMe₃) Photocleavage of Si-Si bondGenerates two equivalents of the same simple silyl radical.Higher Si-Si bond dissociation energy compared to asymmetrically substituted disilanes may require higher energy light.

Expertise & Experience: The choice between a disilane and a silane like (TMS)₃SiH hinges on the desired reaction pathway. For a clean Giese reaction, the primary role of the silicon-containing reagent is to act as a radical initiator. The subsequent propagation of the radical chain relies on the hydrogen-donating ability of the silane. Ph₃SiSiMe₃, lacking a Si-H bond, would primarily act as an initiator, requiring a separate hydrogen donor in the reaction mixture to complete the catalytic cycle for a reductive addition. This contrasts with (TMS)₃SiH, which serves as both an initiator and a chain-carrying hydrogen donor.

Experimental Protocol: General Procedure for a Photocatalytic Giese Reaction using a Silyl Radical Precursor

This protocol is a generalized procedure based on literature for the Giese reaction mediated by silyl radicals.[4][5]

Materials:

  • Alkyl halide (1.0 equiv)

  • Electron-deficient alkene (1.5 equiv)

  • Silyl radical precursor (e.g., (TMS)₃SiH, 1.2 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., MeCN)

Procedure:

  • To an oven-dried reaction vessel, add the alkyl halide, electron-deficient alkene, silyl radical precursor, photocatalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., blue LEDs).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction, and purify the product by column chromatography.

Giese_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Alkyl Halide - Alkene - Silyl Precursor - Photocatalyst - Base solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (N2 or Ar) solvent->inert irradiate Irradiate with Visible Light inert->irradiate Stir at RT monitor Monitor Progress (TLC, GC-MS) irradiate->monitor quench Quench Reaction monitor->quench Upon Completion purify Column Chromatography quench->purify product Isolated Product purify->product Allylsilane_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine: - Allylic Ether - Disilane - Pd Catalyst solvent Add Solvent reactants->solvent stir Stir at RT solvent->stir monitor Monitor Progress stir->monitor extract Extract with Organic Solvent monitor->extract Upon Completion purify Dry, Concentrate & Purify extract->purify product Allylsilane Product purify->product Barton_McCombie_Cycle cluster_initiation Initiation cluster_propagation Propagation Cycle initiator Radical Initiator (AIBN, light) disilane Ph3Si-SiMe3 initiator->disilane silyl_radical Ph3Si• or Me3Si• disilane->silyl_radical Si-Si Cleavage substrate R-O-C(=S)-X silyl_radical->substrate Attack on C=S alkyl_radical R• substrate->alkyl_radical Fragmentation h_donor H-Donor (e.g., R'3SiH) alkyl_radical->h_donor H-atom abstraction product R-H h_donor->product h_donor_radical R'3Si• h_donor->h_donor_radical h_donor_radical->substrate

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1,1,1-Trimethyl-2,2,2-triphenyldisilane

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazards: A Proactive Approach to Safety 1,1,1-Trimethyl-2,2,2-triphenyldisilane is an organosilicon compound that requires careful handlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazards: A Proactive Approach to Safety

1,1,1-Trimethyl-2,2,2-triphenyldisilane is an organosilicon compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Understanding these risks is the first step in implementing a robust safety protocol.

The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or vapors. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Your Shield Against Exposure: Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling 1,1,1-Trimethyl-2,2,2-triphenyldisilane. The following table summarizes the recommended PPE, with detailed explanations below.

PPE CategoryRecommended Equipment
Hand Protection Nitrile or neoprene rubber gloves. For prolonged or immersive contact, consider heavier-duty chemical-resistant gloves.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood or when there is a potential for aerosol or dust generation.
Protective Clothing A standard laboratory coat is required at a minimum. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit should be utilized.[2]

Expert Insights on PPE Selection:

  • Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many organosilicon compounds[3]. It is imperative to inspect gloves for any signs of degradation or perforation before each use. For extended operations, consider double-gloving to provide an additional layer of protection.

  • Eye and Face Protection: Standard safety glasses do not provide adequate protection from splashes or fine dust. Chemical safety goggles that form a seal around the eyes are necessary. A face shield provides an additional barrier of protection for the entire face and should be used when transferring larger quantities of the material or when a splash hazard is significant.

  • Respiratory Protection: While working in a well-ventilated area or a fume hood is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations. The type of respirator should be selected based on a risk assessment of the specific procedure being performed.

  • Protective Clothing: A clean, buttoned laboratory coat is the minimum requirement. Ensure that the sleeves are of an appropriate length to cover the wrists. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls will provide more comprehensive protection.

Operational Blueprint: A Step-by-Step Guide to Safe Handling and Disposal

Adherence to a standardized operational procedure is paramount for minimizing risk. The following workflow provides a clear, step-by-step guide for the safe handling and disposal of 1,1,1-Trimethyl-2,2,2-triphenyldisilane.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh/Dispense prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon After experiment cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disposal_solid Segregate Solid Waste cleanup_ppe->disposal_solid Waste segregation disposal_label Label Waste Containers Clearly disposal_solid->disposal_label disposal_liquid Segregate Liquid Waste disposal_liquid->disposal_label

Caption: Safe Handling and Disposal Workflow for 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Detailed Procedural Steps:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is correctly worn.

    • Work in a Ventilated Area: All handling of 1,1,1-Trimethyl-2,2,2-triphenyldisilane should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Handling:

    • Careful Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use a spatula and handle containers gently.

    • Controlled Reactions: When using the compound in a reaction, ensure the setup is secure and that any potential for splashes or aerosol generation is minimized.

  • Spill Response:

    • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert colleagues.

    • Contain the Spill: For small spills, use an inert absorbent material to contain the substance.

    • Cleanup: Carefully scoop the absorbed material into a designated waste container. Do not use water to clean up the spill as this may spread contamination.

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Disposal:

    • Waste Segregation: All waste contaminated with 1,1,1-Trimethyl-2,2,2-triphenyldisilane, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.

    • Follow Institutional Guidelines: Dispose of chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of this material down the drain[4].

Authoritative Grounding and Trustworthiness

The recommendations provided in this guide are synthesized from established safety protocols for organosilicon compounds and GHS hazard classifications. By adhering to these procedures, you create a self-validating system of safety within your laboratory.

Every step, from PPE selection to waste disposal, is designed to mitigate the known risks associated with 1,1,1-Trimethyl-2,2,2-triphenyldisilane. By understanding the "why" behind each safety measure, you and your team can work with confidence and precision.

References

  • PubChem. 1,1,1-Trimethyl-2,2,2-triphenyldisilane. National Center for Biotechnology Information. [Link]

  • Gelest, Inc. (2016, March 14). Safety Data Sheet: 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 21).
  • ChemicalBook.
  • Airgas. (2015, June 25).
  • Tokyo Chemical Industry. (2025, November 3).
  • Guide Gloves. CHEMICAL-RESISTANT GLOVES.
  • NUS Medicine. HOW TO RESPOND DURING CHEMICAL SPILL.
  • SBMS. (2022, August 8). SBMS guidance note (SBMS09) Recommended Response to a Chemical Spill.
  • Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trimethyl-2,2,2-triphenyldisilane
Reactant of Route 2
1,1,1-Trimethyl-2,2,2-triphenyldisilane
© Copyright 2026 BenchChem. All Rights Reserved.